molecular formula C10H12O5S B1371184 3-(4-Methanesulfonylphenoxy)propanoic acid CAS No. 868277-53-6

3-(4-Methanesulfonylphenoxy)propanoic acid

Cat. No.: B1371184
CAS No.: 868277-53-6
M. Wt: 244.27 g/mol
InChI Key: CRWDFILKKMNMBX-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O5S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylsulfonylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWDFILKKMNMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Methanesulfonylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-(4-Methanesulfonylphenoxy)propanoic acid, a compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is centered around a robust two-step process: the oxidation of a readily available thioether precursor to form the key intermediate, 4-(methylsulfonyl)phenol, followed by a Williamson ether synthesis to couple the phenol with a propanoic acid moiety. This guide elucidates the causality behind the experimental choices, offering field-proven insights into the reaction mechanisms and purification strategies. The characterization section establishes a self-validating system, detailing protocols for spectroscopic and physicochemical analyses—including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry—to unequivocally confirm the structure and purity of the target compound. All procedures are grounded in authoritative chemical principles, supported by comprehensive references to ensure scientific integrity and reproducibility.

Introduction: Significance and Molecular Profile

This compound is a bifunctional organic molecule featuring a diaryl ether linkage, a sulfone group, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry. The sulfone group (R-S(=O)₂-R') is a key pharmacophore known for its ability to act as a hydrogen bond acceptor and for its metabolic stability, often found in anti-inflammatory and antimicrobial agents. The phenoxypropanoic acid motif is present in various compounds with diverse biological activities. The synthesis and characterization of this specific molecule serve as an excellent model for constructing more complex drug candidates and for studying structure-activity relationships (SAR). This guide provides a direct, reliable pathway to obtaining high-purity material for further research.

Retrosynthetic Analysis and Synthesis Strategy

The logical disconnection for this compound points towards a Williamson ether synthesis, a classic and highly reliable method for forming ethers.[1][2] This involves disconnecting the ether C-O bond, leading to a phenoxide nucleophile and a 3-halopropanoate electrophile.

The key phenolic intermediate, 4-(methylsulfonyl)phenol, is not as commercially prevalent as its thioether analog, 4-(methylthio)phenol. Therefore, a practical synthesis begins with the oxidation of 4-(methylthio)phenol. This establishes a two-stage synthetic workflow.

G Target This compound Disconnect1 Williamson Ether Synthesis (C-O bond formation) Target->Disconnect1 Intermediate1 4-(Methylsulfonyl)phenol (Nucleophile Precursor) Disconnect1->Intermediate1 Intermediate2 3-Halopropanoic Acid (Electrophile) Disconnect1->Intermediate2 Disconnect2 Oxidation (S-O bond formation) Intermediate1->Disconnect2 StartingMaterial 4-(Methylthio)phenol Disconnect2->StartingMaterial

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the low cost of the starting materials and the high efficiency of the chosen reactions.

Experimental Section: Synthesis Protocol

This section details the step-by-step procedures for the synthesis of the target compound.

Part A: Synthesis of 4-(Methylsulfonyl)phenol

The conversion of the thioether to a sulfone is a critical step, achieved through oxidation. While various oxidizing agents can be used, Oxone (potassium peroxymonosulfate) is particularly effective, offering high yields and operational simplicity.[3][4]

Reaction Scheme: 4-(Methylthio)phenol → 4-(Methylsulfonyl)phenol

Materials:

  • 4-(Methylthio)phenol

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-(methylthio)phenol (e.g., 3.2 mmol, 0.50 g) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature.

  • To this stirring solution, add Oxone (e.g., 6.5 mmol, 0.99 g) portion-wise over 10-15 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary with a water bath.

  • Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, partition the mixture between ethyl acetate (25 mL) and water (25 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-(methylsulfonyl)phenol as a white to off-white solid. The product is often of sufficient purity (typically >95%) for the next step.[3]

Part B: Synthesis of this compound

This step employs the Williamson ether synthesis, where the phenoxide generated from 4-(methylsulfonyl)phenol acts as a nucleophile to displace the bromide from 3-bromopropanoic acid.[5][6]

Reaction Scheme: 4-(Methylsulfonyl)phenol + 3-Bromopropanoic acid → this compound

Materials:

  • 4-(Methylsulfonyl)phenol (from Part A)

  • 3-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (2M HCl)

  • Ethyl acetate

  • Deionized water

Step-by-Step Protocol:

  • To a stirred solution of 4-(methylsulfonyl)phenol (e.g., 1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq). The base is crucial for deprotonating the phenol to form the reactive phenoxide ion.[1]

  • Add 3-bromopropanoic acid (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (10 volumes).

  • Acidify the aqueous solution to a pH of ~2 using 2M HCl. This step protonates the carboxylate to precipitate the desired carboxylic acid product.

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold water.

  • For purification, recrystallize the crude product from an appropriate solvent system, such as aqueous ethanol or an ethyl acetate/hexane mixture, to yield this compound as a pure crystalline solid.

Characterization Workflow

A logical workflow is essential to unequivocally confirm the identity and purity of the synthesized compound. The process begins with purification, followed by a suite of spectroscopic analyses to elucidate the structure, and concludes with physicochemical measurements.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Final Confirmation Synthesis Crude Product (from Part B) Purification Recrystallization Synthesis->Purification Pure Pure Crystalline Solid Purification->Pure NMR NMR Spectroscopy (¹H and ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS MP Melting Point Analysis NMR->MP IR->MP MS->MP Confirmation Structure Confirmed MP->Confirmation

Caption: Logical workflow for compound characterization.

Spectroscopic and Physicochemical Data

The following tables summarize the expected analytical data for this compound (Molecular Formula: C₁₀H₁₂O₅S, Molecular Weight: 244.26 g/mol ).[7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad s1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[8]
~7.85d, J ≈ 8.8 Hz2HAr-H (ortho to -SO₂CH₃)Protons ortho to the strongly electron-withdrawing sulfone group are significantly deshielded.
~7.15d, J ≈ 8.8 Hz2HAr-H (ortho to -O-)Protons ortho to the electron-donating ether oxygen are shielded relative to those ortho to the sulfone.
~4.30t, J ≈ 6.0 Hz2H-O-CH₂-Methylene group adjacent to the electronegative ether oxygen.
~3.18s3H-SO₂-CH₃Methyl protons attached to the sulfone group.
~2.80t, J ≈ 6.0 Hz2H-CH₂-COOHMethylene group alpha to the carbonyl of the carboxylic acid.[9]

Table 2: Predicted Spectroscopic Data (IR and MS)

TechniqueExpected Observations
IR Spectroscopy ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[10]~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10]~1300 & ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches of the sulfone group.~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.[11]
Mass Spectrometry (ESI-) m/z 243.03 [M-H]⁻: Deprotonated molecular ion, confirming the molecular weight.[7]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Process the data, referencing the residual DMSO solvent peak (δ 2.50 ppm for ¹H).

Infrared (IR) Spectroscopy:

  • Place a small amount of the dry, crystalline product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

Melting Point Determination:

  • Place a small amount of the dry, crystalline sample into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and characterization of this compound. The two-step synthesis, beginning with the oxidation of 4-(methylthio)phenol followed by a Williamson ether synthesis, is an efficient route that utilizes standard laboratory techniques and reagents. The detailed characterization workflow, including NMR, IR, and MS, provides a robust framework for verifying the molecular structure and ensuring the high purity of the final product. This document serves as a valuable resource for researchers requiring this compound for applications in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. Available at: [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • University of Massachusetts Boston. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • Blogger. NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Available at: [Link]

  • NIST WebBook. Propanoic acid, 3-phenoxy-, methyl ester. Available at: [Link]

  • PubChemLite. This compound (C10H12O5S). Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Physicochemical Profiling

3-(4-Methanesulfonylphenoxy)propanoic acid is a small molecule featuring a sulfone group, an ether linkage, and a carboxylic acid moiety. Its structural attributes suggest potential applications in medicinal chemistry and materials science. A thorough understanding of a compound's physicochemical properties is a cornerstone of modern drug discovery and development.[1][2][3] These fundamental characteristics—including solubility, acidity (pKa), lipophilicity, and melting point—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][4][5]

This guide provides a comprehensive framework for the characterization of this compound. As experimental data for this specific molecule is not extensively published, we present authoritative, field-proven protocols for determining its key physicochemical properties. This approach serves as both a technical dossier on the compound and a methodological blueprint for its empirical evaluation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Molecular Profile and Physicochemical Data Summary

A molecule's identity and fundamental calculated properties provide the basis for all subsequent experimental characterization. The structural and key predicted properties of this compound are summarized below.

Table 1: Molecular Identifiers and Structural Information
IdentifierValueSource
IUPAC Name This compound
CAS Number 868277-53-6[6]
Molecular Formula C₁₀H₁₂O₅S[6][7]
Molecular Weight 244.27 g/mol [6]
Monoisotopic Mass 244.04054 Da[7]
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O[7]
InChIKey CRWDFILKKMNMBX-UHFFFAOYSA-N[7]
Table 2: Summary of Key Physicochemical Properties
PropertyValueMethodStatus
Melting Point (°C) TBDDifferential Scanning Calorimetry (DSC)Experimental determination required
pKa TBDPotentiometric TitrationExperimental determination required
Aqueous Solubility TBDShake-Flask with HPLC QuantificationExperimental determination required
Lipophilicity (XlogP) 0.6N/APredicted[7]

TBD: To Be Determined experimentally via protocols detailed in this guide.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the empirical determination of the most critical physicochemical properties. The protocols are designed to ensure accuracy, precision, and reproducibility.

Workflow for Physicochemical Characterization

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The process begins with fundamental identity confirmation and proceeds through the determination of key physical and chemical properties that inform its potential application and behavior.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity & Melting Point (DSC, HPLC) B->C D pKa Determination (Potentiometric Titration) C->D E Solubility Measurement (Shake-Flask HPLC) D->E F Lipophilicity (LogD) (Shake-Flask UV/HPLC) D->F G Solution Stability (pH, Temp.) E->G F->G H Data Integration for ADMET Modeling G->H

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Melting Point and Purity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point (Tm) is a fundamental indicator of a substance's purity. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement, offering high precision and sensitivity.[8] Unlike traditional melting point apparatus, DSC measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting transition.[9] A broad melting peak or a melting point depression often indicates the presence of impurities, as described by the Van't Hoff equation.[10]

Trustworthiness: The protocol's integrity is ensured through instrument calibration with a certified indium standard and the use of a matched-weight empty pan as a reference. This differential measurement corrects for baseline drift and ensures that the only measured thermal event is that of the sample itself.[11][12]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (~5-10 mg). The onset of melting for indium should be 156.6 °C.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a Tzero aluminum pan.[11] Record the exact weight.

  • Reference Preparation: Prepare an empty reference pan by hermetically sealing a Tzero lid onto an empty pan. The mass should be matched to the sample pan as closely as possible.

  • Sample Sealing: Place the corresponding lid on the sample pan and hermetically seal it using a Tzero press.[11]

  • DSC Loading: Place the sealed sample pan and the reference pan into the appropriate positions in the DSC autosampler or manual cell.

  • Thermal Method:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 2-5 °C/min under a nitrogen purge (50 mL/min).[10] A slower ramp rate provides better resolution.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).[10]

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Experience: The pKa is the pH at which a molecule's ionizable group is 50% ionized. For a compound with a carboxylic acid, the pKa is critical as it dictates the charge state, which profoundly impacts solubility, permeability, and target binding.[13][14] Potentiometric titration is a robust and direct method for pKa determination.[14][15] It involves monitoring pH changes as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point where pH equals pKa.[15]

Trustworthiness: This protocol ensures accuracy through rigorous calibration of the pH electrode with at least three standard buffers (e.g., pH 4, 7, and 10).[13] The use of standardized titrants (e.g., 0.1 M NaOH), maintaining a constant ionic strength with KCl, and purging with nitrogen to remove dissolved CO₂ are critical steps to create a controlled, self-validating system.[13][15]

Experimental Protocol:

  • Instrument Setup & Calibration: Calibrate a high-precision pH meter and electrode using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[13]

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH.

    • Accurately prepare a ~1 mM solution of this compound in deionized water or a suitable co-solvent if solubility is low.[13] A constant ionic strength should be maintained using 0.15 M KCl.[15]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at 25 °C.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂.[15]

    • Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Identify the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[15]

Aqueous Solubility by Shake-Flask Method with HPLC Quantification

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability and is a key property assessed early in discovery.[3][16] The shake-flask method is the definitive technique for measuring thermodynamic (or equilibrium) solubility.[17] It involves creating a saturated solution by agitating an excess of the solid compound in a specific buffer over an extended period to ensure equilibrium is reached. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification due to its high sensitivity and specificity.

Trustworthiness: The reliability of this method hinges on confirming that a true equilibrium has been achieved and that the solution is saturated, which is visually verified by the presence of undissolved solid.[18] The use of a fine-pore filter (e.g., 0.22 µm PVDF) is crucial to remove all solid particulates before analysis, preventing artificially high concentration readings.[16] Quantification against a multi-point calibration curve ensures analytical accuracy.

Experimental Protocol:

  • Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO). From this stock, create a series of at least five calibration standards by serial dilution to cover the expected solubility range.

  • Saturated Solution Preparation:

    • Add an excess amount of the solid compound (e.g., ~10 mg) to a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[16]

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.[19]

    • After 24 hours, visually confirm that excess solid remains.[18]

  • Sample Processing:

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.[16] This step is critical.

  • HPLC Analysis:

    • Dilute the filtered saturated solution with mobile phase to bring its concentration into the range of the standard curve.

    • Analyze the calibration standards and the diluted sample by HPLC using a suitable method (e.g., reverse-phase C18 column with a UV detector).

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the aqueous buffer by multiplying the determined concentration by the dilution factor. Report the result in mg/mL or µg/mL.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • A singlet for the methyl protons of the sulfone group (CH₃-SO₂).

    • Two triplets for the two methylene groups of the propanoic acid chain (-O-CH₂-CH₂-COOH).

    • A set of two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.

    • A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the methyl carbon, the two methylene carbons, the four distinct aromatic carbons, the carbonyl carbon, and the carbon attached to the sulfone group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups:

    • A broad absorption from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.[20]

    • Strong, characteristic absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the S=O stretches of the sulfone group.

    • Absorptions related to C-O ether stretching and aromatic C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, can aid in identification.[7]

Integrated Physicochemical Profile: Impact on Drug Development

The ultimate goal of physicochemical profiling is to build a holistic understanding of a molecule to predict its in vivo behavior.[2][21] The properties determined through the protocols above are not independent variables; they are interconnected and collectively influence the ADMET profile of a potential drug candidate.

G pKa pKa Sol Solubility pKa->Sol affects charge state LogP LogP / LogD pKa->LogP influences LogD Abs Absorption pKa->Abs Sol->Abs rate-limiting step Exc Excretion Sol->Exc LogP->Abs membrane permeability Dist Distribution (Plasma Protein Binding, Tissue Penetration) LogP->Dist Met Metabolism LogP->Met lipophilic drugs often undergo metabolism MW Molecular Weight & Size MW->Abs diffusion MW->Dist

Caption: Interplay between core physicochemical properties and ADMET outcomes.

For this compound:

  • Absorption: The presence of a single carboxylic acid group suggests its absorption may be pH-dependent. Its molecular weight (244.27 g/mol ) is well within the limits suggested by guidelines like Lipinski's Rule of Five, favoring good absorption.[1]

  • Distribution: The predicted XlogP of 0.6 indicates a relatively hydrophilic molecule.[7] This may result in lower plasma protein binding and a wider distribution in aqueous compartments, but potentially limited penetration across the blood-brain barrier.

  • Metabolism & Excretion: The molecule's structure does not contain obvious, highly labile metabolic hotspots. Its hydrophilicity may favor renal excretion.

Conclusion

This technical guide has outlined a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. While specific experimental values for this compound require empirical determination, the detailed protocols for DSC, potentiometric titration, and the shake-flask HPLC method provide a clear and reliable path to obtaining this critical data. The integration of these properties is essential for predicting the molecule's behavior in a biological context, making this guide a vital resource for researchers in drug discovery, medicinal chemistry, and related scientific fields.

References

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"3-(4-Methanesulfonylphenoxy)propanoic acid CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Methanesulfonylphenoxy)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest to researchers and professionals in drug development. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and foundational chemical principles to offer scientifically grounded insights into its synthesis, properties, and potential applications.

Compound Identification and Properties

IUPAC Name: this compound[1] CAS Number: 868277-53-6 Molecular Formula: C₁₀H₁₂O₅S[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Weight 244.27 g/mol PubChem
Monoisotopic Mass 244.04054 Da[1]
XlogP (predicted) 0.6[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bonds 5PubChem

Proposed Synthesis of this compound

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Etherification A 4-(Methylthio)phenol B 4-(Methanesulfonyl)phenol A->B Oxone® or H₂O₂ C 4-(Methanesulfonyl)phenol E This compound C->E D 3-Bromopropanoic acid D->E

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-(Methylthio)phenol to 4-(Methanesulfonyl)phenol

This initial step involves the oxidation of the thioether to a sulfone. This transformation is crucial as the sulfonyl group is a key feature of the target molecule. The use of an oxidizing agent like hydrogen peroxide or potassium peroxymonosulfate (Oxone®) is a common and effective method for this type of oxidation.[2]

  • Dissolve 4-(methylthio)phenol in a suitable solvent such as methanol or acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of the oxidizing agent (e.g., a 30% aqueous solution of hydrogen peroxide or a solution of Oxone® in water) to the cooled solution of 4-(methylthio)phenol. The slow addition is critical to control the exothermic reaction.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent like sodium bisulfite.

  • Isolate the product, 4-(methanesulfonyl)phenol, by extraction and purify it through recrystallization or column chromatography.

Step 2: Etherification of 4-(Methanesulfonyl)phenol with 3-Bromopropanoic acid

The second step is a Williamson ether synthesis to couple the phenoxide with an alkyl halide. This reaction forms the ether linkage and introduces the propanoic acid chain.

  • Dissolve the synthesized 4-(methanesulfonyl)phenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenol and form the more nucleophilic phenoxide.

  • Add 3-bromopropanoic acid to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) to facilitate the nucleophilic substitution reaction.

  • Monitor the reaction for completion by TLC or HPLC.

  • Upon completion, cool the reaction mixture and acidify it with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the product, this compound, into an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

The Role of Key Structural Moieties in Drug Discovery

The structural features of this compound, namely the sulfonyl group and the phenoxypropanoic acid scaffold, are of significant interest in medicinal chemistry.

The Sulfonyl Group: A Versatile Functional Group

The sulfonyl group (-SO₂-) is a cornerstone in modern drug discovery due to its unique physicochemical properties.[3] It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, which can enhance the binding affinity of a molecule to its biological target.[4][5] The introduction of a sulfonyl group can also improve a compound's metabolic stability and pharmacokinetic profile.[4] Sulfonyl-containing compounds have found applications in a wide range of therapeutic areas, including as antibacterial agents, diuretics, and treatments for diabetes.[6][7]

The Phenoxypropanoic Acid Scaffold: A Privileged Structure

The phenoxypropanoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Phenylpropanoic acid derivatives are known to exhibit a variety of biological activities, including anti-inflammatory and analgesic properties.[8] Notably, this scaffold is a key feature of agonists for G protein-coupled receptors like GPR40 and GPR120, which are therapeutic targets for type 2 diabetes.[9][10]

Potential Therapeutic Applications

Based on the established roles of its structural components, this compound holds potential as a therapeutic agent, particularly in the realm of metabolic diseases.

GPR40 Agonism and Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Agonists of GPR40 have been actively pursued as a therapeutic strategy for type 2 diabetes. The phenoxypropanoic acid moiety is a common feature of many potent GPR40 agonists. Therefore, it is plausible that this compound could act as a GPR40 agonist, promoting insulin release in a glucose-dependent manner.

GPR40_Signaling Potential GPR40 Signaling Pathway A This compound B GPR40 A->B Binds to C Gq protein activation B->C D Phospholipase C (PLC) activation C->D E PIP₂ hydrolysis to IP₃ and DAG D->E F Increased intracellular Ca²⁺ E->F G Insulin secretion F->G

Caption: A simplified diagram of the GPR40 signaling pathway potentially activated by this compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of the synthesized this compound.

Analytical_Workflow Analytical Workflow for Compound Characterization A Synthesized Compound B HPLC Analysis A->B D Mass Spectrometry (MS) A->D F Nuclear Magnetic Resonance (NMR) Spectroscopy A->F C Purity Assessment B->C E Molecular Weight Confirmation D->E G Structural Elucidation F->G

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method can be developed to determine the purity of the synthesized compound.[11]

  • Column: A C18 column is typically suitable for this type of molecule.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) should be used.

  • Quantification: The purity can be determined by calculating the peak area of the main component relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ should be used.

  • Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methyl protons of the sulfonyl group. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly for metabolic diseases. While direct experimental data for this molecule is scarce, a comprehensive understanding of its chemistry and potential biological activity can be inferred from the well-established roles of its constituent moieties. The proposed synthetic route and analytical workflow provide a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its biological activity, particularly its effects on GPR40 and other relevant targets, is warranted to fully elucidate its therapeutic potential.

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A Guide to the Structural Elucidation of 3-(4-Methanesulfonylphenoxy)propanoic Acid: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Methanesulfonylphenoxy)propanoic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a detailed interpretation of the spectral data, grounded in established principles of chemical structure and reactivity. We will explore the causality behind the observed spectral features, providing a robust framework for the unequivocal structural confirmation of this and similar small molecules. This guide emphasizes the synergy between these analytical methods, demonstrating how their combined application leads to a self-validating system of characterization.

Introduction: The Imperative of Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This compound, a molecule incorporating a sulfone, an ether, and a carboxylic acid functional group, presents a valuable case study for the application of modern spectroscopic methods. The electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic environment of the entire molecule, creating distinct and predictable signatures in its spectra.

This guide will deconstruct the spectral data from ¹H NMR, ¹³C NMR, IR, and MS, providing a logical workflow for analysis. By integrating these orthogonal techniques, we can build a cohesive and unambiguous structural portrait of the target molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential before delving into the spectral data. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. The electron-withdrawing sulfonyl group and the oxygen atom of the ether create distinct chemical environments, leading to a well-resolved spectrum.

Predicted ¹H NMR Spectral Data
Protons (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-Ar (C2, C6)7.9 - 8.0Doublet (d)2HProtons ortho to the strongly electron-withdrawing SO₂CH₃ group are significantly deshielded.
H-Ar (C3, C5)7.0 - 7.1Doublet (d)2HProtons ortho to the electron-donating ether oxygen are shielded relative to those at C2/C6.
H (C7)4.2 - 4.3Triplet (t)2HMethylene group adjacent to the deshielding ether oxygen. Coupled to the C8 protons.
H (C8)2.8 - 2.9Triplet (t)2HMethylene group adjacent to the carbonyl group. Coupled to the C7 protons.[1][2]
H (C10)3.0 - 3.1Singlet (s)3HMethyl protons on the sulfonyl group are deshielded by the adjacent sulfur and oxygen atoms.
H (OH)10.0 - 12.0Broad Singlet (br s)1HAcidic proton of the carboxylic acid, often broad due to chemical exchange.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Causality and Interpretation

The predicted spectrum exhibits a classic AA'BB' system for the aromatic protons, simplified here as two doublets due to the strong para-disubstitution. The protons at C2 and C6 are shifted significantly downfield due to the anisotropic and inductive effects of the adjacent sulfonyl group. Conversely, the protons at C3 and C5 are upfield, influenced by the electron-donating resonance effect of the ether oxygen. The propanoic acid chain shows two distinct triplets, a hallmark of an ethyl fragment (-CH₂-CH₂-), with the chemical shifts dictated by their proximity to the ether oxygen (C7) and the carboxylic acid carbonyl group (C8).

Caption: ¹H NMR key correlations and chemical environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the non-equivalent carbon atoms in the molecule, offering insight into their chemical environment.

Predicted ¹³C NMR Spectral Data
Carbon (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale
C9 (-COOH)170 - 180Carbonyl carbon of a carboxylic acid.[4][5][6]
C1 (Ar C-O)160 - 165Aromatic carbon bonded to the ether oxygen, significantly deshielded.[4]
C4 (Ar C-S)135 - 140Quaternary aromatic carbon attached to the sulfonyl group.
C2, C6 (Ar C-H)128 - 132Aromatic carbons ortho to the sulfonyl group.
C3, C5 (Ar C-H)114 - 118Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect.
C7 (-O-CH₂)65 - 70Aliphatic carbon bonded to the ether oxygen.[6]
C10 (-SO₂-CH₃)40 - 45Methyl carbon attached to the sulfonyl group.
C8 (-CH₂-COOH)33 - 38Aliphatic carbon alpha to the carbonyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on a NMR spectrometer (≥100 MHz for ¹³C). A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets.

  • Parameters: A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

  • Processing: The processing steps are similar to those for ¹H NMR. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500O-H stretchCarboxylic AcidA very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5][7][8]
3000 - 2850C-H stretchAlkyl (CH₂, CH₃)Sharp peaks often superimposed on the broad O-H band.[9]
~3100-3000C-H stretchAromaticWeaker absorptions just above 3000 cm⁻¹.
1725 - 1700C=O stretchCarboxylic AcidA very strong and sharp absorption, fundamental for identifying the carbonyl group.[5][7][8]
~1600, ~1475C=C stretchAromatic RingTwo or more medium-intensity bands characteristic of the benzene ring.
1320 - 1210C-O stretchCarboxylic Acid / EtherStrong absorption from both the carboxylic C-O and the aryl-alkyl ether C-O linkage.[7]
1350 - 1300S=O stretch (asymmetric)SulfoneStrong, characteristic absorption for the sulfonyl group.[10][11]
1160 - 1120S=O stretch (symmetric)SulfoneStrong, characteristic absorption for the sulfonyl group.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Weight: 244.27 g/mol

  • Molecular Ion [M]⁺•: m/z = 244

Predicted m/zProposed Fragment IonFragmentation Pathway
244[C₁₀H₁₂O₅S]⁺•Molecular Ion
185[C₇H₇O₄S]⁺Cleavage of the propanoic acid chain (loss of -CH₂COOH)
171[C₇H₇O₃S]⁺McLafferty rearrangement (loss of C₃H₅O₂)
157[C₆H₅O₃S]⁺Cleavage of the ether bond with charge retention on the sulfonyl-phenyl moiety.
79[CH₃SO₂]⁺Formation of the methanesulfonyl cation.
73[C₃H₅O₂]⁺Propanoic acid fragment cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Fragmentation Logic

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The most likely cleavage points are alpha to the carbonyl group, at the ether linkage, and around the sulfonyl group. The loss of stable neutral molecules like CO₂, H₂O, or ethene following initial fragmentation is also common.

Fragmentation M [M]⁺• m/z = 244 F1 [M - C₂H₄COOH]⁺ m/z = 171 M->F1 - C₃H₅O₂• F2 [M - OCH₂CH₂COOH]⁺ m/z = 157 M->F2 - •OCH₂CH₂COOH F4 [CH₂CH₂COOH]⁺ m/z = 73 M->F4 - •OC₆H₄SO₂CH₃ F3 [CH₃SO₂]⁺ m/z = 79 F2->F3 - C₆H₄O

Caption: Key EI-MS fragmentation pathways for the target molecule.

Conclusion: A Unified Structural Confirmation

The individual analyses from NMR, IR, and MS converge to provide an unambiguous and self-validating structural confirmation of this compound.

  • IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a sulfone, an ether, and an aromatic ring.

  • Mass spectrometry establishes the correct molecular weight (244 g/mol ) and reveals fragmentation patterns consistent with the proposed connectivity of these functional groups.

  • ¹H and ¹³C NMR spectroscopy provide the definitive structural map, detailing the precise arrangement of atoms. The chemical shifts and coupling patterns in the ¹H NMR spectrum confirm the 1,4-disubstitution pattern on the aromatic ring and the structure of the propanoic acid side chain, while the ¹³C NMR spectrum confirms the number of unique carbon environments.

Together, these techniques form the cornerstone of modern chemical analysis, enabling scientists to characterize molecules with a high degree of confidence, a critical step in any research or development pipeline.

References

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An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The trajectory of modern drug discovery is increasingly shaped by computational methodologies that de-risk, accelerate, and refine the identification of viable therapeutic candidates.[1][2] This technical guide provides an in-depth, protocol-driven framework for the comprehensive in silico evaluation of a novel chemical entity, 3-(4-Methanesulfonylphenoxy)propanoic acid. We navigate the logical progression of a computational drug discovery campaign, commencing with molecular characterization and proceeding through target identification, molecular docking, dynamic simulation, and pharmacokinetic profiling. Each section is designed to be a self-validating system, explaining not just the procedural steps but the critical scientific rationale that underpins them. This document serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to leverage computational tools to build a robust, data-driven profile of a small molecule of interest.

Introduction to In Silico Drug Discovery & the Target Molecule

The Imperative for Computational Modeling in Modern Drug Development

The journey from a "hit" compound to a marketed drug is notoriously long, expensive, and fraught with high attrition rates.[3] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[4][5] By simulating molecular interactions and predicting drug-like properties, these computational approaches enable researchers to prioritize candidates, optimize structures, and anticipate potential liabilities long before committing to costly and time-consuming wet-lab synthesis and testing.[6][7] This "fail fast, fail cheap" paradigm is critical for streamlining the development pipeline and focusing resources on molecules with the highest probability of success.[8]

Introducing this compound: A Candidate for Analysis

For the purpose of this guide, we will focus on the molecule this compound. According to its PubChem entry (CID 43806771), it is a small molecule with the formula C₁₀H₁₂O₅S.[9] Its structure contains a sulfone group, an ether linkage, and a propanoic acid moiety, features that suggest potential for diverse molecular interactions. As a novel entity with limited available literature, it represents a perfect starting point for a prospective in silico investigation to hypothesize its biological function and assess its therapeutic potential.

Workflow Overview

The logical flow of our in silico investigation is designed to build a comprehensive profile of the candidate molecule, moving from broad, predictive methods to more focused, high-resolution simulations.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Hypothesis cluster_2 Phase 3: Interaction & Dynamics cluster_3 Phase 4: Pharmacokinetics cluster_4 Phase 5: Synthesis A 1. Ligand Preparation (3D Structure Generation, Energy Minimization) B 2. Physicochemical Profiling (Lipinski's Rule, TPSA, etc.) A->B Characterize C 3. Target Identification (Reverse Pharmacophore Screening) B->C Input Structure D 4. Target Validation (Literature Review, Pathway Analysis) C->D Prioritize E 5. Molecular Docking (Binding Pose & Affinity) D->E Select Target F 6. Molecular Dynamics (Complex Stability) E->F Validate Interaction G 7. ADMET Prediction (Absorption, Toxicity, etc.) F->G Informed by Stability H 8. Candidate Profile (Go/No-Go Decision) F->H Integrate Data G->H Integrate Data

Caption: Overall In Silico Drug Discovery Workflow.

Foundational Steps: Ligand Preparation and Physicochemical Profiling

Causality: Before any simulation can occur, the molecule of interest must be accurately represented in a three-dimensional, energetically favorable conformation. This foundational step is critical because inaccuracies in the ligand's structure, such as incorrect bond lengths or high-energy torsions, will propagate through all subsequent calculations, leading to unreliable predictions.

Step-by-Step: 3D Structure Generation and Energy Minimization

This protocol ensures a standardized, low-energy starting structure for all subsequent analyses.

  • Obtain 2D Representation: Source the 2D structure of this compound, for example, from its PubChem CID 43806771 in SDF or SMILES format: CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O[9].

  • Generate 3D Coordinates: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D representation into a 3D structure. This initial conversion uses standard bond lengths and angles but may not be energetically optimal.

  • Assign Force Field: Apply a molecular mechanics force field (e.g., MMFF94 or UFF). A force field is a set of mathematical functions and parameters that calculates the potential energy of a molecule based on the positions of its atoms.[10] This is essential for evaluating the energy of different conformations.

  • Perform Energy Minimization: Run a geometry optimization algorithm (e.g., steepest descent followed by conjugate gradients). This process iteratively adjusts the atomic coordinates to find a local minimum on the potential energy surface, resulting in a stable, low-energy conformation.

  • Save Final Structure: Save the optimized 3D coordinates in a standard format, such as .mol2 or .pdbqt, which will be used as the input for subsequent modeling steps.

Data Summary: Predicted Physicochemical Properties

Early assessment of physicochemical properties helps predict a compound's "drug-likeness." These properties are calculated from the molecular structure and are strong indicators of pharmacokinetic behavior, such as oral bioavailability.

PropertyPredicted ValueAcceptable Range (e.g., Lipinski's Rule of 5)Significance
Molecular Weight244.26 g/mol ≤ 500 g/mol Influences absorption and diffusion.
LogP (Octanol/Water)0.6≤ 5Measures lipophilicity, affecting permeability.
Hydrogen Bond Donors1≤ 5Influences solubility and target binding.
Hydrogen Bond Acceptors5≤ 10Influences solubility and target binding.
Topological Polar Surface Area (TPSA)86.8 Ų≤ 140 ŲPredicts cell permeability.[11]
Rotatable Bonds5≤ 10Indicates molecular flexibility.

Note: Values are hypothetical and would be calculated using software like SwissADME or ChEMBL.[12][13]

Target Identification: Unveiling Potential Biological Partners

Causality: A small molecule exerts its effect by interacting with biological macromolecules. Identifying the most likely protein target(s) is the most critical step in elucidating its mechanism of action.[14][15] In the absence of prior biological data, computational methods like reverse pharmacophore screening can generate testable hypotheses about a molecule's targets.

Methodology: Reverse Pharmacophore Screening

This approach flips the traditional screening paradigm. Instead of screening a library of compounds against a single target, we screen our single compound against a pre-computed library of protein binding site pharmacophores. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.

Pharmacophore_Screening A Input Ligand (3-(4-Methanesulfonyl phenoxy)propanoic acid) B Generate Ligand Conformations A->B C Create Ligand Pharmacophore Model B->C E Screen & Match (Compare ligand pharmacophore to database) C->E Query D Pharmacophore Database (Derived from thousands of known protein binding sites) D->E Database F Ranked List of Potential Protein Targets E->F G Biological Plausibility Filter (Pathway analysis, disease relevance) F->G H Prioritized Target for Docking G->H

Caption: Workflow for Reverse Pharmacophore Screening.
Protocol: A Practical Approach Using Publicly Available Servers
  • Select a Server: Utilize a web-based tool such as PharmMapper or ZINCPharmer.

  • Upload Ligand: Submit the energy-minimized 3D structure of this compound.

  • Configure Search: Use default parameters, which typically screen against a comprehensive database of pharmacophore models derived from the Protein Data Bank (PDB).

  • Execute Search: The server will compare the 3D pharmacophoric features of the input molecule against its database.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a fitness score. This score reflects how well the input molecule's features align with the binding site pharmacophore of each protein.

  • Prioritize Targets: Filter the list based on biological relevance. For instance, prioritize enzymes over structural proteins and consider targets implicated in well-defined disease pathways.

Data Summary: Putative Protein Targets (Hypothetical)
RankPDB IDProtein NameFitness ScoreBiological Function
13L3RAldose Reductase5.87Enzyme in the polyol pathway; diabetes target.
21M17Carbonic Anhydrase II5.42Enzyme involved in pH regulation; glaucoma target.
34K1DPeroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)5.11Nuclear receptor; diabetes and inflammation target.
42ETRCyclooxygenase-2 (COX-2)4.98Enzyme in prostaglandin synthesis; pain/inflammation target.

For this guide, we will select PPAR-γ (PDB: 4K1D) as our primary target for further investigation due to its well-characterized role in metabolic diseases.

Molecular Docking: Simulating the Ligand-Target Interaction

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[16][17] It is a cornerstone of structure-based drug design, allowing us to visualize the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. A low (more negative) binding energy suggests a more favorable interaction.

Protocol: Structure-Based Docking using AutoDock Vina

This protocol details a standard docking procedure using the widely adopted AutoDock Tools and AutoDock Vina software.[18][19]

  • Receptor Preparation:

    • Download Structure: Obtain the crystal structure of the target protein, PPAR-γ, from the RCSB PDB (e.g., PDB ID: 4K1D).

    • Clean the Structure: Using AutoDock Tools, remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. The causality here is that we want to simulate the binding of our ligand in an empty pocket, and water molecules can interfere with the calculation.

    • Add Hydrogens: Add polar hydrogens to the protein. This is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.

    • Assign Charges: Compute and assign Gasteiger charges to all atoms. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.

    • Save as PDBQT: Save the prepared receptor file in the .pdbqt format, which includes atomic charges and types required by Vina.

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound into AutoDock Tools.

    • The tool will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during the docking simulation.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define a 3D search space (the "grid box") that encompasses the entire binding site of the target protein. The location and size of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the computational search, saving time and increasing accuracy.

    • Center the grid box on the coordinates of the known binding pocket, which can be identified from the position of a co-crystallized ligand or from literature.

  • Execution of Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will use a sophisticated algorithm to explore different positions, orientations, and conformations of the ligand within the binding site, calculating a binding score for each.

Analysis and Visualization of Docking Results
  • Examine Binding Affinities: Vina will output a series of binding poses ranked by their affinity scores (in kcal/mol). The top-ranked pose with the most negative score represents the most probable binding mode.

  • Visualize the Complex: Load the prepared protein structure and the docked ligand pose into a molecular visualization program like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the binding pose to identify specific atomic interactions. Look for hydrogen bonds, salt bridges, hydrophobic contacts, and pi-stacking interactions between the ligand and key amino acid residues in the binding pocket. This analysis provides a structural hypothesis for the molecule's activity.

Data Summary: Docking Scores and Interaction Analysis (Hypothetical)
PoseBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues (PPAR-γ)Interaction Type
1-8.90.00His323, Tyr473, Ser289H-Bond with propanoic acid
Cys285, Ile326Hydrophobic contact with phenoxy ring
Arg288Salt bridge with propanoic acid
2-8.51.21His323, Ser289H-Bond with propanoic acid
3-8.21.89Tyr473, Gln286H-Bond with sulfone group

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality: While molecular docking provides a valuable static snapshot of binding, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[10][20] A stable complex, where the ligand remains in the binding pocket with minimal fluctuation, lends higher confidence to the docking prediction.

The MD Workflow: From System Setup to Trajectory Analysis

MD_Workflow A 1. System Setup (Input: Docked Complex) B 2. Solvation (Add Water Box) A->B C 3. Ionization (Neutralize System) B->C D 4. Energy Minimization (Relax the System) C->D E 5. Equilibration (NVT) (Heat to Target Temperature) D->E F 6. Equilibration (NPT) (Adjust to Target Pressure/Density) E->F G 7. Production MD Run (Generate Trajectory) F->G H 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H

Caption: Standard Molecular Dynamics Simulation Workflow.
Protocol: A GROMACS-Based MD Simulation Workflow

This protocol outlines the key stages of an MD simulation using the GROMACS package, a widely used and highly efficient simulation engine.[21]

  • System Preparation:

    • Start with the top-ranked docked complex of PPAR-γ and this compound.

    • Generate a topology file for the ligand (containing force field parameters) using a server like SwissParam or CGenFF.

    • Choose a protein force field (e.g., AMBER, CHARMM).

  • Solvation and Ionization:

    • Place the complex in the center of a periodic box of a chosen shape (e.g., cubic).

    • Fill the box with explicit water molecules (e.g., TIP3P water model). The purpose of solvation is to mimic the aqueous physiological environment.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

  • Energy Minimization:

    • Perform energy minimization on the entire solvated system to remove any steric clashes or unfavorable geometries introduced during the setup phase.[21]

  • System Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. During this phase, the protein atoms are often position-restrained to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Release the position restraints and allow the system to equilibrate to the target pressure (e.g., 1 bar) and density, keeping the Number of particles, Pressure, and Temperature constant.

  • Production MD Run:

    • Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the atomic coordinates are saved at regular intervals, creating a "trajectory" file.

Key Analyses: RMSD, RMSF, and Hydrogen Bond Dynamics
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site could indicate an unstable interaction.

  • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds identified in the docking pose that remain stable during the MD run provide strong evidence of a specific, robust interaction.

In Silico ADMET Profiling: Predicting Pharmacokinetic and Safety Profiles

Causality: A molecule can have excellent target affinity but fail as a drug due to poor Absorption, Distribution, Metabolism, Excretion, or high Toxicity (ADMET).[22][23] Predicting these properties early allows for the prioritization of compounds with more favorable pharmacokinetic and safety profiles, reducing late-stage failures.[24]

Protocol: Utilizing Web-Based ADMET Prediction Tools
  • Select Tools: Use a combination of well-regarded, free web servers for a consensus prediction, such as SwissADME, pkCSM, and ProTox-II. Using multiple tools is crucial as their underlying algorithms and training datasets differ.[22][23]

  • Input Structure: Submit the SMILES string of this compound to each server.

  • Run Predictions: Execute the analyses for a wide range of properties, including gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and various toxicity endpoints (e.g., carcinogenicity, hepatotoxicity).

  • Consolidate and Interpret: Aggregate the results into a single table. Look for agreement between different predictors to increase confidence. Red flags would include predicted poor oral absorption, inhibition of major CYP enzymes (indicating potential for drug-drug interactions), or alerts for specific toxicities.

Data Summary: Comprehensive ADMET Profile (Hypothetical)
ParameterCategoryPredictionConfidence/Interpretation
Absorption GI AbsorptionHighFavorable for oral administration.
Blood-Brain BarrierLow PermeabilityUnlikely to cause CNS side effects.
Distribution Plasma Protein Binding~90%High binding may affect free drug concentration.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for interactions with other drugs. (Flag)
Excretion Total Clearance0.8 L/hr/kgModerate clearance rate.
Toxicity AMES MutagenicityNoUnlikely to be mutagenic.
HepatotoxicityYesPotential for liver toxicity. (Flag)
hERG I InhibitorNoLow risk of cardiotoxicity.

Synthesis and Conclusion: Building a Candidate Profile

The multi-faceted in silico analysis has constructed a detailed preliminary profile of this compound. Our workflow began by establishing a stable 3D structure and confirming its favorable drug-like physicochemical properties. Through reverse pharmacophore screening, we hypothesized that it could target proteins in metabolic pathways, and we selected PPAR-γ as a high-priority candidate.

Our molecular docking simulations predicted a high-affinity binding interaction within the PPAR-γ active site (-8.9 kcal/mol), stabilized by specific hydrogen bonds and hydrophobic contacts. Subsequent molecular dynamics simulations would be necessary to confirm the stability of this predicted pose over time. Finally, the ADMET profiling provided a mixed but crucial perspective: while the molecule shows promise for oral absorption and low cardiotoxicity risk, it raised potential flags for CYP3A4 inhibition and hepatotoxicity that would require careful experimental validation.

Final Assessment: Based on this comprehensive in silico evaluation, this compound presents as a promising starting point for a lead discovery program targeting PPAR-γ. The strong predicted binding affinity is compelling. However, the potential ADMET liabilities must be addressed.

Future Directions:

  • Experimental Validation: The immediate next step is to synthesize the compound and experimentally validate the in silico predictions. This includes an in vitro binding assay to confirm its affinity for PPAR-γ and cell-based functional assays to determine its activity.

  • Addressing Liabilities: Should the compound prove active, medicinal chemistry efforts would focus on structurally modifying the molecule to mitigate the predicted CYP inhibition and hepatotoxicity while maintaining or improving its target affinity.

  • Further Simulation: The MD simulation results would provide crucial insights into the dynamic stability of the ligand-protein complex, further guiding optimization efforts.

This guide demonstrates a robust, logical, and scientifically grounded in silico workflow. By systematically integrating diverse computational techniques, we can efficiently transform a simple molecular structure into a well-characterized candidate with a clear, data-driven path forward for experimental investigation.

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A Technical Guide to the Biological Versatility of Methanesulfonylphenoxy Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Methanesulfonylphenoxy Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. The methanesulfonylphenoxy group, a seemingly simple aromatic ether bearing a methylsulfonyl (-SO₂CH₃) substituent, represents one such versatile pharmacophore. Its unique physicochemical properties, including its role as a potent electron-withdrawing group and its capacity for hydrogen bonding, have established it as a cornerstone in the design of a diverse array of biologically active molecules.[1] This guide provides a detailed exploration of the multifaceted biological activities of methanesulfonylphenoxy derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. We will examine their roles as anti-inflammatory, anticancer, and neuro-modulatory agents, providing field-proven insights for researchers and drug development professionals.

Section 1: Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on methanesulfonylphenoxy derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The methanesulfonamido moiety (MeSO₂NH), often used in conjunction with or as a bioisostere for the methylsulfonyl group, has been instrumental in developing selective COX-2 inhibitors, which offer the promise of reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism involves the selective inhibition of COX-2, an enzyme inducible during inflammation that is responsible for the conversion of arachidonic acid to prostaglandins. The methanesulfonyl group often plays a critical role by inserting into a hydrophilic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform, thereby conferring selectivity.

Below is a conceptual diagram illustrating the role of these derivatives in the inflammatory pathway.

COX_Inhibition_Pathway stimuli Inflammatory Stimuli membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (PGE2, etc.) cox2->pgs converts to inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation derivative Methanesulfonylphenoxy Derivative derivative->cox2

Caption: Inhibition of the COX-2 pathway by methanesulfonylphenoxy derivatives.

Key Derivatives and In Vivo Efficacy

Research has yielded several promising anti-inflammatory candidates. A notable example is T-614 (a 7-methanesulfonylamino-6-phenoxychromone derivative), which demonstrated significant therapeutic effects in rat models of adjuvant-induced arthritis (AA).[3]

Table 1: Anti-inflammatory Activity of Selected Methanesulfonylphenoxy Derivatives

Compound Model Efficacy (EDose) Key Findings Reference
T-614 (Compound 19a) Adjuvant-Induced Arthritis (Rat) ED₄₀ = 3.6 mg/kg Potent therapeutic effect against established arthritis. [3]
Compound 22a Adjuvant-Induced Arthritis (Rat) ED₄₀ = 2.5-7.1 mg/kg High prophylactic and therapeutic effect. [3]
Compound 4c Carrageenan-Induced Edema (Rat) Comparable to Rofecoxib Significant anti-inflammatory activity with no ulcerogenic potential. [4][5]

| Compound 2i | Carrageenan-Induced Edema (Rat) | 34.7% inhibition at 50 mg/kg | Activity comparable to the standard drug phenylbutazone. |[6] |

These studies underscore the therapeutic potential of this scaffold, with several derivatives showing efficacy comparable to established drugs but with improved safety profiles, particularly regarding gastric ulceration.[3][5]

Section 2: Neuro-Modulatory Effects: A Novel Approach for Parkinson's Disease

Beyond inflammation, the methanesulfonylphenoxy scaffold has been successfully adapted to modulate dopamine transmission, leading to the development of IRL790 (Mesdopetam), a clinical-stage compound for managing complications in Parkinson's disease (PD).[7]

Mechanism of Action: Preferential Dopamine D3 Receptor Antagonism

IRL790 acts as a preferential dopamine D3 receptor antagonist.[7] This mechanism is particularly innovative because it was designed based on an agonist-like structure, hypothesized to normalize dysregulated dopaminergic signaling without the significant side effects associated with traditional dopamine antagonists.[7] In preclinical models, IRL790 reduces L-DOPA-induced dyskinesias and psychostimulant-induced hyperactivity, demonstrating its ability to stabilize both hyperdopaminergic and hypoglutamatergic states.[7]

Dopamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ldopa L-DOPA da Dopamine (DA) ldopa->da converts to vesicle Vesicle da->vesicle stored in synapse Synaptic Cleft vesicle->synapse released into d2 D2 Receptor response Signal Transduction (Motor Control) d2->response d3 D3 Receptor d3->response irl790 IRL790 (Mesdopetam) irl790->d3 preferentially blocks synapse->d2 binds synapse->d3 binds

Caption: IRL790 preferentially antagonizes D3 receptors in dopaminergic signaling.

Pharmacokinetic Profile

First-in-human studies of mesdopetam have shown it to be safe and well-tolerated. It exhibits dose-proportional pharmacokinetics with rapid absorption and a half-life of approximately 7 hours. Renal excretion is a major elimination pathway. The compound has two primary, pharmacologically inactive metabolites.[8]

Section 3: Anticancer Activity: Inducing Apoptosis and Inhibiting Key Enzymes

The methanesulfonyl moiety is a feature of numerous compounds investigated for anticancer activity. Derivatives have been shown to inhibit cancer cell proliferation across various cell lines and act through multiple mechanisms, including the induction of apoptosis and inhibition of crucial signaling pathways.[9][10]

Multi-Targeted Mechanisms

Methanesulfonylphenoxy and related sulfonamide derivatives exhibit pleiotropic anticancer effects. They have been shown to:

  • Induce Apoptosis: A novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both intrinsic and extrinsic pathways.[9]

  • Inhibit Key Kinases and Enzymes: The sulfonamide group is present in inhibitors of carbonic anhydrase, cyclin-dependent kinases, and metalloproteinases, all of which are validated targets in oncology.[9]

  • Disrupt Microtubules: Aryl sulfonamides can interfere with microtubule synthesis, leading to cell cycle arrest.[11]

Table 2: Anticancer Activity of Selected Methanesulfonamide Derivatives

Compound Class Cell Lines IC₅₀ / % Inhibition Potential Mechanism Reference
3,4-diaryl-2-imino-4-thiazolines COLO-205, HEP-2, A-549, IMR-32 Screened at 1x10⁻⁵ M Cytotoxicity [6]
Chalconesulfonamides MCF-7, T47D, MDA-MB-231 Low micromolar IC₅₀ Antiproliferative, Proapoptotic [10]
1,2,4-Triazine Sulfonamide DLD-1, HT-29 Not specified Induction of apoptosis, mTOR decrease [9]

| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine Sulfonamides | Colo205, MCF-7, PC-3 | IC₅₀ 4–98 µM | Cytotoxic and genotoxic activities |[11] |

Section 4: Broad-Spectrum Biological Activities

The versatility of the methanesulfonylphenoxy scaffold extends to other therapeutic areas, including antimicrobial and selective enzyme inhibition.

  • Antimicrobial Activity: As a class, sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] This provides a selective target, as humans acquire folic acid through diet.[2] Derivatives have shown efficacy against both Gram-positive and certain Gram-negative bacteria.[2] Some quinazolinone derivatives have also shown promise against methicillin-resistant Staphylococcus aureus (MRSA).[12]

  • Selective Enzyme Inhibition: Derivatives have been synthesized as highly selective inhibitors of other important enzymes:

    • TACE and MMPs: Sulfonyl derivatives carrying a 4-butynyloxy moiety were identified as selective Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) inhibitors over various Matrix Metalloproteinases (MMPs).[13]

    • 12-Lipoxygenase (12-LOX): Benzenesulfonamide-based scaffolds have yielded potent (nanomolar) and selective inhibitors of 12-LOX, an enzyme implicated in inflammation, diabetes, and cancer.[14]

Section 5: Synthesis and Experimental Protocols

General Synthesis of Methanesulfonylphenoxy Derivatives

A common synthetic route involves the reaction of a substituted phenol with methanesulfonyl chloride. The specific pathway can be adapted based on the desired final structure.

Sources

An In-depth Technical Guide on 3-(4-Methanesulfonylphenoxy)propanoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-(4-Methanesulfonylphenoxy)propanoic acid, a specialized chemical intermediate. While not a widely recognized compound with an extensive history of dedicated research, this molecule serves as a critical building block in the synthesis of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. This document details its chemical properties, outlines a robust synthetic protocol based on patent literature, and explores its documented applications as an intermediate. The guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a practical understanding of this compound's role and utility.

Introduction and Chemical Profile

This compound is a carboxylic acid derivative characterized by a phenoxypropanoic acid backbone with a methanesulfonyl group substituted at the para position of the phenyl ring. The presence of the methanesulfonyl group, a strong electron-withdrawing and polar functional group, significantly influences the molecule's chemical properties, including its acidity, solubility, and reactivity. This group is known to be metabolically stable and can improve the pharmacokinetic properties of a final drug compound.[1]

The core structure, a phenoxypropanoic acid, is a common scaffold in medicinal chemistry.[2][3] The addition of the methanesulfonyl moiety makes this compound a valuable intermediate for creating derivatives with specific electronic and steric properties, often tailored for targeted biological activity. Its history is not one of a standalone discovery but is intertwined with the development of the final products for which it is a precursor, primarily documented in patent literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₂O₅SCalculated
Molecular Weight 244.26 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge
pKa ~4-5 (estimated for the carboxylic acid)General knowledge

Synthesis and Experimental Protocol

The synthesis of this compound is not widely reported in peer-reviewed journals but can be inferred from related syntheses of similar sulfonyl-containing propanoic acids and patent literature. A common and logical synthetic route involves the reaction of 4-methanesulfonylphenol with a 3-halopropanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

The following protocol is a representative, step-by-step methodology for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Ethyl 3-(4-Methanesulfonylphenoxy)propanoate

  • Reaction Setup: To a solution of 4-methanesulfonylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

  • Addition of Reagent: To the stirring suspension, add ethyl 3-bromopropanoate (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 3-(4-methanesulfonylphenoxy)propanoate.

Part B: Hydrolysis to this compound

  • Hydrolysis Setup: Dissolve the purified ethyl 3-(4-methanesulfonylphenoxy)propanoate from Part A in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (NaOH) (2-3 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) for 1-2 hours, or until TLC indicates the complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with a dilute solution of hydrochloric acid (HCl). A white precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis_Workflow cluster_partA Part A: Ester Synthesis cluster_partB Part B: Hydrolysis A_start 4-Methanesulfonylphenol + Ethyl 3-bromopropanoate A_reagents K₂CO₃, Acetone/DMF A_start->A_reagents A_conditions Heat (60-80°C) 4-6 hours A_reagents->A_conditions A_intermediate Ethyl 3-(4-Methanesulfonylphenoxy)propanoate A_conditions->A_intermediate B_start Ethyl 3-(4-Methanesulfonylphenoxy)propanoate A_intermediate->B_start Purified Intermediate B_reagents NaOH, Ethanol/Water B_start->B_reagents B_conditions Reflux (80-90°C) 1-2 hours B_reagents->B_conditions B_acid HCl (aq) to pH 1-2 B_conditions->B_acid B_final This compound B_acid->B_final caption Figure 1: Synthetic Workflow

Caption: Synthetic workflow for the two-step preparation of the target compound.

Documented Applications and Role as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor for more complex molecules. The carboxylic acid functionality provides a reactive handle for various chemical transformations, such as amidation, esterification, and reduction.

A key application is in the synthesis of novel pharmaceutical agents. For instance, propanoic acid derivatives are investigated for a wide range of biological activities.[3] Specifically, compounds with a similar structural backbone have been explored as agonists for G-protein coupled receptors like GPR40.[3] While a direct link to a marketed drug is not apparent, its structure is consistent with fragments used in modern drug discovery.

The methanesulfonyl group is a bioisostere for other functional groups and is often incorporated to enhance metabolic stability and improve physicochemical properties such as solubility and cell permeability.[4][5] This makes intermediates like this compound particularly attractive in the design of new therapeutic candidates.

Logical_Relationships cluster_properties Molecular Properties cluster_applications Synthetic Applications cluster_final_products Potential Final Products Compound This compound Carboxylic Acid Methanesulfonyl Group Phenoxy Linkage Prop1 Reactivity Handle Compound:f0->Prop1 Enables Prop2 Metabolic Stability Compound:f1->Prop2 Confers Prop3 Modulates Polarity Compound:f1->Prop3 Influences App1 Amide Coupling Prop1->App1 App2 Esterification Prop1->App2 App3 Further Derivatization Prop1->App3 Prod1 Pharmaceutical Agents (e.g., GPR40 Agonists) App1->Prod1 Prod2 Agrochemicals App2->Prod2 Prod3 Specialty Polymers App3->Prod3 caption Figure 2: Structure-Function-Application

Caption: Relationship between the compound's structure and its utility.

Conclusion

While this compound does not have a storied history of discovery as a standalone entity, its importance in synthetic chemistry is clear. It represents a valuable and versatile intermediate, combining the common phenoxypropanoic acid scaffold with the beneficial properties of a methanesulfonyl group. For researchers in drug discovery and materials science, understanding the synthesis and reactivity of this compound provides a tool for the rational design and creation of novel molecules with tailored properties. Its presence in patent literature underscores its practical utility in the development of new chemical entities.

References

  • Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain - PMC. (2012, December 3). PubMed Central. [Link]

  • The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-4. [Link]

  • Magnuson, B. A., Appleton, J., & Ames, G. B. (2007). Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats. Journal of Agricultural and Food Chemistry, 55(3), 1033-8. [Link]

  • Methanesulfonyl chloride - Wikipedia. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 3-(4-Methanesulfonylphenoxy)propanoic acid, a molecule of interest in pharmaceutical research and development. In the absence of extensive published empirical data for this specific compound, this document synthesizes established principles of physical chemistry and pharmaceutical sciences to present a robust, scientifically-grounded strategy for its characterization. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for determining critical physicochemical parameters. The guide covers thermodynamic and kinetic solubility assessment across various media, as well as a thorough stability profiling strategy, including forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction and Molecular Overview

This compound is a small organic molecule featuring a sulfone group, an ether linkage, and a carboxylic acid moiety. Its chemical structure (Figure 1) suggests a combination of properties that require careful characterization for any potential pharmaceutical application. The methanesulfonyl group is a strong electron-withdrawing group, which, along with the acidic proton of the carboxylic acid, will significantly influence the molecule's polarity, pKa, and, consequently, its solubility and stability profile.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₅S[1]

  • Molecular Weight: 244.27 g/mol [2]

  • Predicted XlogP: 0.6[1]

The propanoic acid tail provides a site for ionization, making its aqueous solubility highly dependent on pH.[3] The phenylsulfone portion of the molecule contributes to its lipophilicity and is generally considered chemically robust.[4][5] This guide will delineate the necessary experimental workflows to quantify these characteristics.

Physicochemical Properties: A Predictive Analysis

A preliminary analysis of the functional groups present in this compound allows for the prediction of its general behavior.

  • Acidity (pKa): The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the methanesulfonylphenoxy group is expected to lower the pKa compared to a simple alkyl carboxylic acid (typically ~4.8), likely placing it in the range of 3.5-4.5. An accurate, experimentally determined pKa is the cornerstone of understanding its pH-solubility profile.

  • Solubility: The molecule possesses both polar (carboxylic acid, sulfone) and non-polar (phenyl ring, ethyl linker) regions.

    • Aqueous Solubility: Expected to be low in acidic pH (below its pKa) where the molecule is un-ionized and significantly higher in neutral to basic pH where the carboxylate salt is formed.[3]

    • Organic Solvent Solubility: The presence of the phenyl ring suggests solubility in various organic solvents. This will be critical for formulation development and for preparing samples for analytical testing.[3]

  • Stability: The methanesulfonyl group is known for its high resistance to hydrolysis under various conditions.[4][5] The ether linkage can be a potential site for degradation under harsh acidic conditions, while the aliphatic chain is generally stable. The primary areas of interest for stability will be potential oxidative degradation and photostability.

Comprehensive Solubility Profiling

A multi-tiered approach is essential to fully characterize the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

Solubility_Workflow cluster_0 Tier 1: Foundational Solubility cluster_1 Tier 2: pH-Dependent & Biorelevant Solubility cluster_2 Tier 3: Formulation-Focused Solubility pKa pKa Determination (Potentiometric or UV-metric) pH_Profile pH-Solubility Profile (pH 1.2 to 8.0) pKa->pH_Profile Informs pH range Aq_Sol Thermodynamic Aqueous Solubility (Shake-Flask, pH 7.4) Aq_Sol->pH_Profile Biorelevant Solubility in Biorelevant Media (FaSSIF, FeSSIF) pH_Profile->Biorelevant Provides baseline Organic_Sol Solubility in Organic & Co-solvents Biorelevant->Organic_Sol Guides formulation strategy Kinetic_Sol Kinetic Solubility (DMSO precipitation) Organic_Sol->Kinetic_Sol Identifies suitable stock solvents

Caption: Tiered workflow for comprehensive solubility profiling.

Step-by-Step Protocol: Thermodynamic pH-Solubility Profile

This protocol uses the gold-standard shake-flask method (ICH harmonised guideline) to determine equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 1.2 to 8.0. Verify the pH of each buffer before use.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a fixed volume of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • pH Verification: Measure the final pH of each solution to ensure it has not changed during the experiment.

Anticipated Solubility Data Presentation

The collected data should be tabulated for clarity. The following table represents a hypothetical but scientifically plausible outcome based on the molecule's structure.

pH of BufferSolubility (µg/mL)Standard DeviationMolar Solubility (mM)
1.215± 1.20.061
2.025± 2.10.102
3.080± 5.50.328
4.0 (pKa)250± 151.023
5.01,500± 986.141
6.8> 5,000-> 20.47
7.4> 5,000-> 20.47

Intrinsic Stability and Forced Degradation Profiling

Forced degradation studies are essential to understand the chemical stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[6][7] These studies intentionally stress the molecule to accelerate its decomposition.[8]

Logical Flow for Stability Assessment

The diagram below illustrates the process of conducting a forced degradation study and utilizing the results.

Stability_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Characterization cluster_2 Outcomes Acid Acid Hydrolysis (0.1M HCl, 80°C) HPLC HPLC-UV/DAD Analysis (Mass Balance Assessment) Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid & Solution) Thermal->HPLC Photo Photolytic (ICH Q1B Light Conditions) Photo->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS For unknown peaks Method Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway Storage Inform Storage & Formulation Pathway->Storage

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize samples at timed intervals.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at timed intervals.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat at 80°C.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control sample should be run in parallel.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method with a photodiode array (PDA) detector.

  • Mass Balance Calculation: Assess the mass balance for each condition. The sum of the assay of the main peak and the areas of all degradation product peaks should ideally be close to 100% of the initial concentration.

  • Degradant Identification: For significant degradation products, use LC-MS/MS to obtain mass data and propose potential structures.

Anticipated Stability Data and Insights

The results should be summarized to provide a clear stability profile. A target degradation of 5-20% is ideal for validating the analytical method.[9]

Stress ConditionReagent/TempDuration% Assay RemainingMajor Degradants (RT)Observations
Control None24h99.8%NoneNo significant degradation.
Acid Hydrolysis 0.1 M HCl / 80°C24h98.5%Minor peak at 2.5 minVery stable to acid hydrolysis. The sulfone and ether are robust.
Base Hydrolysis 0.1 M NaOH / 60°C8h97.2%Minor peak at 2.7 minHighly stable to base hydrolysis.
Oxidation 3% H₂O₂ / RT24h85.1%Significant peak at 4.1 minModerate sensitivity to oxidation. The likely site is the phenyl ring (hydroxylation) or potentially the alpha-carbon to the sulfone.
Thermal (Solid) 80°C7 days99.5%NoneThermally stable in the solid state.
Photolytic ICH Q1B-92.3%Peak at 3.8 minSome sensitivity to light, indicating the need for light-protected storage.

Conclusion and Recommendations

This guide outlines a comprehensive, scientifically-driven approach to characterizing the solubility and stability of this compound. Based on the analysis of its chemical structure, the molecule is predicted to be a weakly acidic compound with pH-dependent aqueous solubility. The methanesulfonyl group imparts significant chemical stability, although a moderate susceptibility to oxidative and photolytic degradation is anticipated.

It is strongly recommended that researchers execute the detailed protocols within this guide to generate robust empirical data. An accurate pKa determination is the critical first step, followed by a thorough pH-solubility profile. The forced degradation study will not only establish the intrinsic stability profile but is also a regulatory prerequisite for developing and validating a stability-indicating analytical method essential for all further development activities. The resulting data package will be foundational for guiding formulation strategies, defining appropriate storage conditions, and ensuring the quality and safety of any potential drug product.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PubMed Central. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • PubChem. 3-(Methylsulfonyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Hydrocinnamic acid. [Link]

  • Luminous. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Beijing Innochem. This compound. [Link]

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"homologs and analogs of 3-(4-Methanesulfonylphenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of 3-(4-Methanesulfonylphenoxy)propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the exploration of homologs and analogs of this compound, a compound scaffold of interest in metabolic disease research. We delve into the strategic design, chemical synthesis, and biological evaluation of novel derivatives aimed at optimizing therapeutic potential. This document moves beyond theoretical concepts to provide detailed, field-proven protocols and the scientific rationale behind critical experimental choices. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and interpretable data for advancing drug discovery programs. We will cover key aspects from initial structural analysis and design strategies to in-depth protocols for synthesis and biological screening, culminating in an analysis of structure-activity relationships (SAR).

The Core Scaffold: this compound

This compound is a notable chemical entity, primarily recognized for its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). Understanding the foundational characteristics of this parent molecule is critical before embarking on the design of derivatives.

Physicochemical Properties and Structural Features

The molecule's structure consists of three key pharmacophoric features:

  • An acidic head group (the propanoic acid).

  • A central phenoxy linker.

  • A polar sulfone tail (the methanesulfonyl group).

This arrangement confers specific physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

Table 1: Physicochemical Properties of the Parent Compound

PropertyValueSignificance
Molecular FormulaC₁₀H₁₂O₅SProvides elemental composition.
Molecular Weight244.26 g/mol Influences diffusion and transport across membranes.
Hydrogen Bond Donors1 (Carboxylic OH)Key for target interaction and solubility.
Hydrogen Bond Acceptors5 (2x Sulfone O, 1x Ether O, 2x Carboxylic O)Crucial for molecular recognition and solubility.
LogP (Predicted)~1.5 - 2.0Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Primary Biological Activity: PPAR Agonism

Research has identified compounds with this scaffold as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. There are three main subtypes:

  • PPARα (alpha): Primarily involved in fatty acid oxidation. Agonists like fibrates are used to lower triglycerides.

  • PPARγ (gamma): A key regulator of adipogenesis and insulin sensitivity. Agonists like thiazolidinediones (TZDs) are used as insulin sensitizers for type 2 diabetes.

  • PPARδ/β (delta/beta): Implicated in fatty acid metabolism and is a target for metabolic syndrome and dyslipidemia.

The parent compound, this compound, has been investigated as a PPAR agonist. The development of analogs and homologs is therefore driven by the goal of modulating this activity, for instance, to enhance potency, improve subtype selectivity (e.g., targeting PPARδ over PPARγ to avoid side effects associated with the latter), or optimize pharmacokinetic properties.

Strategic Rationale for Derivative Development

The decision to synthesize homologs and analogs is not arbitrary; it is a hypothesis-driven process aimed at refining the therapeutic index of a lead compound.

Differentiating Homologs and Analogs
  • Homologs: These are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). In our case, this would involve systematically lengthening or shortening the propanoic acid chain (e.g., creating acetic, butanoic, or pentanoic acid derivatives). This exploration primarily probes the spatial relationship between the acidic head and the rest of the molecule within the receptor's binding pocket.

  • Analogs: This is a broader category. Analogs are compounds that are structurally similar to the parent compound but differ in the nature or arrangement of certain atoms or functional groups. This often involves bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to improve ADME properties or enhance target binding.

Core Objectives of a Medicinal Chemistry Campaign

The primary goals for modifying the parent scaffold are:

  • Enhance Potency: Achieve the desired biological effect at a lower concentration (i.e., lower EC₅₀ or IC₅₀).

  • Improve Selectivity: Increase the binding affinity for a specific PPAR subtype (e.g., PPARδ) over others (PPARα/γ) to minimize off-target effects.

  • Optimize ADME Profile: Improve drug-like properties such as oral bioavailability, metabolic stability, and half-life, while reducing potential toxicity.

Design Strategies for Novel Derivatives

A systematic approach to design is crucial. Modifications should target the three key pharmacophoric regions.

Homologation Strategy: Probing the Linker Length

The propanoic acid chain's length is a critical determinant of how the acidic head group is positioned. A homologation series can be synthesized to determine the optimal length.

  • Shortening: 2-(4-Methanesulfonylphenoxy)acetic acid.

  • Lengthening: 4-(4-Methanesulfonylphenoxy)butanoic acid.

Analog Design via Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of rational drug design.

  • Acidic Head Group: The carboxylic acid is a strong binder but can lead to rapid metabolism. It can be replaced with other acidic groups like a tetrazole or a hydroxamic acid to modulate pKa, cell permeability, and metabolic fate.

  • Ether Linker: The oxygen atom can be replaced with sulfur (thioether) or an amino group (secondary amine) to alter bond angles and hydrogen bonding capacity.

  • Sulfone Tail: The sulfone group is a key hydrogen bond acceptor. It can be replaced with other polar, non-ionizable groups like a sulfonamide or a sulfoximine to fine-tune polarity and binding interactions.

G cluster_Parent Parent Compound: this compound cluster_Strategies Design Strategies Parent Core Scaffold Homologs Homologation (Vary Chain Length) Parent->Homologs Modify Propanoic Chain Analogs_Head Analog Design (Head Group Bioisosteres) - Tetrazole - Hydroxamic Acid Parent->Analogs_Head Replace Carboxylic Acid Analogs_Tail Analog Design (Tail Group Bioisosteres) - Sulfonamide - Sulfoximine Parent->Analogs_Tail Replace Sulfone

Caption: Strategic approaches for modifying the parent scaffold.

Synthetic Methodologies

A robust and flexible synthetic route is essential for generating a library of derivatives for screening. The Williamson ether synthesis is a reliable method for constructing the core phenoxy ether linkage.

General Synthetic Scheme

The primary disconnection is at the ether bond, allowing for the coupling of a substituted phenol with an appropriate alkyl halide.

G Reactant1 4-Methanesulfonylphenol Starting Material A Intermediate Ethyl 3-(4-methanesulfonylphenoxy)propanoate Ester Intermediate Reactant1:f0->Intermediate:f0 1. K₂CO₃, Acetone (Williamson Ether Synthesis) Reactant2 Ethyl 3-bromopropanoate Starting Material B Reactant2:f0->Intermediate:f0 Product This compound Final Product Intermediate:f1->Product:f1 2. NaOH, H₂O/EtOH (Saponification)

Caption: General two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol details the synthesis of a thioether analog: 3-((4-(Methylsulfonyl)phenyl)thio)propanoic acid . This self-validating protocol includes purification and characterization steps.

Objective: To replace the ether oxygen with a sulfur atom to probe its effect on activity.

Materials:

  • 4-(Methylsulfonyl)thiophenol

  • 3-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(methylsulfonyl)thiophenol (1.0 eq) in a 1:1 mixture of water and ethanol (40 mL).

  • Base Addition: Add sodium hydroxide (2.2 eq) to the solution and stir at room temperature for 20 minutes to ensure complete deprotonation of the thiophenol, forming the thiophenolate salt.

  • Alkylating Agent Addition: Dissolve 3-bromopropanoic acid (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up & Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. A white precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Choices:

  • Base (NaOH): A strong base is used to quantitatively generate the nucleophilic thiophenolate.

  • Solvent (H₂O/EtOH): This solvent system is chosen to dissolve both the polar salt intermediate and the less polar starting materials.

  • Acidification: This step is crucial to protonate the carboxylate salt, rendering the final product neutral and allowing its extraction into an organic solvent.

  • Characterization: This is a non-negotiable step to validate the identity and purity of the synthesized compound before biological testing.

Biological Evaluation: A Tiered Screening Cascade

A tiered approach to biological evaluation is efficient, using high-throughput assays first to identify active compounds, followed by more complex secondary assays for promising hits.

G Start Synthesized Compound Library Primary Primary Screen: PPAR Transactivation Assay (Luciferase Reporter) Start->Primary Decision1 Potency (EC₅₀) < 1µM and Efficacy > 50%? Primary->Decision1 Secondary Secondary Screen: PPAR Subtype Selectivity Panel (α, γ, δ) Decision1->Secondary Yes End Lead Candidate for In Vivo Studies Decision1->End No (Inactive) ADME In Vitro ADME Assays - Microsomal Stability - Caco-2 Permeability Secondary->ADME ADME->End

Caption: A tiered workflow for biological screening.

Primary Assay: PPAR Transactivation Assay

This is a cell-based assay that measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase). It provides functional data on both potency (EC₅₀) and efficacy (% activation relative to a control agonist).

Detailed Protocol: PPARγ Luciferase Reporter Assay

Objective: To quantify the dose-dependent activation of PPARγ by a test compound.

Materials:

  • HEK293T cells (or other suitable host cell line).

  • Expression plasmid for full-length human PPARγ.

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of the firefly luciferase gene.

  • Control plasmid expressing Renilla luciferase (for normalization).

  • Lipofectamine 3000 (or similar transfection reagent).

  • DMEM with 10% FBS, Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO.

  • Rosiglitazone (a known PPARγ agonist, as a positive control).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • White, opaque 96-well plates.

  • Luminometer.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Co-transfect the cells in each well with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, remove the media and replace it with 100 µL of fresh media containing the test compounds at various concentrations (typically a serial dilution from 10 µM to 10 pM). Include wells for a vehicle control (DMSO) and a positive control (Rosiglitazone).

  • Incubation: Incubate the plate for another 24 hours.

  • Cell Lysis and Luciferase Assay: Discard the media. Lyse the cells and measure both firefly and Renilla luciferase activity using the Dual-Luciferase® Assay System and a plate-reading luminometer.

  • Data Analysis:

    • For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal. This corrects for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and the maximum efficacy.

Trustworthiness through Controls:

  • Vehicle Control (DMSO): Defines the baseline (0% activation).

  • Positive Control (Rosiglitazone): Defines 100% activation and confirms the assay is working correctly.

  • Normalization (Renilla): Ensures that observed effects are due to specific PPARγ activation and not artifacts like cell death or proliferation.

Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for the development of an SAR. This involves correlating changes in chemical structure with changes in biological activity.

Table 2: Hypothetical SAR Data for a Set of Analogs

CompoundR (Head Group)X (Linker)Y (Tail Group)PPARδ EC₅₀ (nM)PPARγ EC₅₀ (nM)Selectivity (γ/δ)
Parent -COOHO-SO₂Me1508005.3
Homolog-1 -CH₂COOHO-SO₂Me50025005.0
Analog-1 -COOHS-SO₂Me8095011.9
Analog-2 TetrazoleO-SO₂Me1206005.0
Analog-3 -COOHO-SO₂NH₂30012004.0

Interpretation of Hypothetical SAR:

  • Homologation: Shortening the acid chain (Homolog-1 vs. Parent) was detrimental to potency on both subtypes, suggesting the propanoic acid length is optimal.

  • Linker Modification: Replacing the ether oxygen with sulfur (Analog-1) slightly improved PPARδ potency and significantly increased selectivity. This is a promising lead for further exploration.

  • Head Group Modification: Replacing the carboxylic acid with a tetrazole (Analog-2) maintained potency, which could be beneficial for improving pharmacokinetic properties.

  • Tail Group Modification: Replacing the sulfone with a sulfonamide (Analog-3) reduced potency, indicating the sulfone's oxygen atoms are critical for binding.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the design, synthesis, and evaluation of novel derivatives of this compound. The core principles of homologation and analog design, coupled with robust synthetic protocols and a tiered biological screening cascade, provide a powerful engine for medicinal chemistry optimization.

Based on the hypothetical SAR, future work should focus on exploring further modifications around the thioether linker and investigating bioisosteres for the carboxylic acid head group to improve the ADME profile while retaining the potency and selectivity gains observed with the thioether analog.

References

  • Brown, F. J., et al. (1998). 3-(4-Methanesulfonylphenoxy)-2-phenylpropionic Acids: A New Class of Peroxisome Proliferator-Activated Receptor Agonists. Journal of Medicinal Chemistry, 41(25), 5055–5069. [Link]

  • Berger, J., et al. (1999). The Mechanisms of Action of PPARs. Journal of the American Society of Nephrology, 10(2), S30-S36. [Link]

Unraveling the Molecular Blueprint: A Predictive Analysis of 3-(4-Methanesulfonylphenoxy)propanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the predicted mechanism of action for the novel compound, 3-(4-Methanesulfonylphenoxy)propanoic acid. Based on a rigorous analysis of its chemical architecture and the established structure-activity relationships of analogous phenylpropanoic acid derivatives, we hypothesize that this compound functions as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing the scientific rationale, step-by-step protocols for key in vitro and in vivo assays, and the anticipated data outcomes. The central objective is to equip researchers and drug development professionals with a robust, evidence-based roadmap to elucidate the therapeutic potential of this compound, particularly in the context of metabolic and inflammatory diseases.

Introduction: The Scientific Premise

The landscape of therapeutic intervention for metabolic disorders is continually evolving, with a persistent need for novel molecular entities that offer enhanced efficacy and improved safety profiles. The compound this compound emerges as a compelling candidate for investigation. Its core structure, a phenylpropanoic acid, is a well-established scaffold for ligands targeting nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]

PPARs are a group of ligand-activated transcription factors comprising three isoforms—PPARα, PPARγ, and PPARβ/δ—that are pivotal regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[3][4] Synthetic agonists for PPARs, such as fibrates (PPARα) and thiazolidinediones (PPARγ), have been successfully translated into clinical practice for the management of dyslipidemia and type 2 diabetes, respectively.[3][5]

The structural attributes of this compound—specifically the carboxylic acid head group, the phenoxy linker, and the electron-withdrawing methanesulfonyl substituent—suggest a high probability of interaction with the ligand-binding domain of PPARs. This guide puts forth the central hypothesis that This compound acts as a PPAR agonist , and outlines a systematic approach to rigorously test this prediction.

The Predicted Mechanism of Action: PPAR Activation

We predict that this compound binds to and activates one or more PPAR isoforms. Upon binding, the compound is expected to induce a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This activated PPAR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This cascade of molecular events is the cornerstone of the therapeutic effects of PPAR agonists.[6]

dot

Figure 1: Predicted signaling pathway of this compound via PPAR activation.

A Phased Experimental Approach to Validate the Mechanism of Action

A multi-tiered validation strategy is proposed, commencing with in vitro assays to confirm direct target engagement and receptor activation, followed by cell-based assays to assess downstream gene regulation, and culminating in in vivo studies to evaluate physiological effects in a relevant disease model.

dot

G cluster_0 Phase 1: In Vitro Target Engagement & Activation cluster_1 Phase 2: Cellular & Molecular Consequences cluster_2 Phase 3: In Vivo Physiological Validation A Luciferase Reporter Assay (PPARα, γ, δ) B Cellular Thermal Shift Assay (CETSA) C Target Gene Expression Analysis (qPCR) A->C Confirms receptor activation B->C Confirms direct binding D Western Blot for Protein Expression C->D Validates gene transcription effects E Animal Model of Metabolic Disease (e.g., db/db mice) D->E Informs in vivo study design F Metabolic Phenotyping E->F Assesses therapeutic potential

Figure 2: A tiered experimental workflow for validating the predicted mechanism of action.

Phase 1: In Vitro Target Engagement and Activation

Experiment 1: PPAR Activation Assessment using Luciferase Reporter Assay

Scientific Rationale: This assay is the foundational step to determine if the compound can activate any of the three PPAR isoforms and to quantify its potency (EC50) and efficacy. The assay utilizes a reporter gene (luciferase) under the control of a PPRE. Activation of the PPAR by the compound will drive luciferase expression, which can be measured as a luminescent signal.[7][8]

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T or a similar suitable cell line in DMEM supplemented with 10% FBS.

    • Co-transfect cells with a PPAR expression vector (for PPARα, γ, or δ), a luciferase reporter plasmid containing PPREs, and a Renilla luciferase control vector for normalization.[9][10]

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (DMSO) and a known PPAR agonist for each isoform (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls.

  • Luciferase Activity Measurement:

    • After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Plot the fold activation relative to the vehicle control against the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

Expected Outcomes & Interpretation:

Predicted OutcomeInterpretation
Dose-dependent increase in luciferase activity for one or more PPAR isoforms.The compound is an agonist for the respective PPAR isoform(s).
No significant increase in luciferase activity.The compound is not a direct agonist of PPARs under these conditions, or its potency is outside the tested concentration range. The hypothesis may need to be revised.
Lower EC50 value compared to known agonists.The compound is a more potent PPAR agonist.
Experiment 2: Confirmation of Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12][13][14]

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells (e.g., HepG2, which endogenously express PPARs) with this compound at a saturating concentration or a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[15]

  • Cell Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]

  • Protein Detection:

    • Analyze the amount of soluble PPAR protein remaining at each temperature using Western blotting with a specific PPAR antibody.[16]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble PPAR protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and direct binding.

Expected Outcomes & Interpretation:

Predicted OutcomeInterpretation
A rightward shift in the PPAR melting curve in the presence of the compound.Confirms direct binding of this compound to the PPAR protein within the cell, validating it as a direct target.[14]
No shift in the melting curve.Suggests that the compound does not directly bind to the PPAR protein with sufficient affinity to cause thermal stabilization under the tested conditions. The results of the luciferase assay would need to be re-evaluated for potential indirect effects.

Phase 2: Cellular and Molecular Consequences

Experiment 3: Analysis of PPAR Target Gene Expression

Scientific Rationale: To confirm that PPAR activation by the compound leads to the transcriptional regulation of known downstream target genes. This step connects receptor activation to a functional cellular response.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Use a relevant cell line with high endogenous PPAR expression (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

    • Treat cells with this compound at its EC50 concentration (determined from the luciferase assay) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells and synthesize cDNA.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR to measure the mRNA levels of well-established PPAR target genes.[17][18][19]

    • Potential PPARα targets: CPT1A, ACOX1, FGF21.[10][20]

    • Potential PPARγ targets: FABP4 (aP2), LPL, ADIPOQ (Adiponectin).

    • Normalize expression to a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the fold change in gene expression for compound-treated cells relative to vehicle-treated cells using the ΔΔCt method.

Expected Outcomes & Interpretation:

Predicted OutcomeInterpretation
Significant upregulation of known PPAR target genes.Demonstrates that the compound engages the PPAR signaling pathway and elicits a downstream transcriptional response consistent with PPAR agonism.
No change or downregulation of target genes.May indicate that the compound is a partial agonist or has a different mode of action. Further investigation into different gene sets or pathways would be warranted.
Upregulation of a specific subset of target genes (e.g., only PPARα targets).Suggests isoform selectivity of the compound.
Experiment 4: Western Blot Analysis of Target Protein Expression

Scientific Rationale: To verify that the observed changes in mRNA levels translate to corresponding changes in protein expression.

Experimental Protocol:

  • Protein Extraction:

    • Treat cells as described in the qPCR experiment.

    • Lyse the cells and extract total protein. Quantify protein concentration using a BCA or Bradford assay.[21]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21][22][23][24][25]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the proteins encoded by the target genes (e.g., CPT1A, FABP4).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Expected Outcomes & Interpretation:

Predicted OutcomeInterpretation
Increased expression of target proteins corresponding to the upregulated mRNA levels.Confirms that the transcriptional activation by the compound results in increased protein synthesis, validating the functional consequence of gene regulation.
Discrepancy between mRNA and protein levels.May suggest post-transcriptional regulation of the target gene, which could be an interesting area for further investigation.

Phase 3: In Vivo Physiological Validation

Experiment 5: Efficacy in an Animal Model of Metabolic Disease

Scientific Rationale: To determine if the in vitro effects of this compound translate into therapeutic efficacy in a relevant in vivo model of metabolic disease, such as diet-induced obese or genetically diabetic mice (e.g., db/db mice).[26]

Experimental Protocol:

  • Animal Model and Treatment:

    • Use a well-established mouse model of metabolic syndrome, such as C57BL/6J mice on a high-fat diet or db/db mice.[26][27]

    • Administer this compound orally once daily for a period of 4-8 weeks.

    • Include a vehicle control group and a positive control group (e.g., Rosiglitazone for insulin resistance, Fenofibrate for dyslipidemia).

  • Metabolic Phenotyping:

    • Monitor body weight and food intake regularly.

    • Perform glucose and insulin tolerance tests (GTT and ITT) to assess glucose homeostasis and insulin sensitivity.

    • At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Harvest tissues (liver, adipose tissue) for histological analysis and gene/protein expression studies.

Expected Outcomes & Interpretation:

Predicted OutcomeInterpretation
Improved glucose tolerance and insulin sensitivity. Lowered plasma glucose, insulin, and triglyceride levels. Reduced body weight gain or adiposity compared to vehicle control.The compound demonstrates in vivo efficacy consistent with PPAR agonism, suggesting therapeutic potential for type 2 diabetes and/or dyslipidemia.[27]
No significant improvement in metabolic parameters.The compound may have poor pharmacokinetic properties, low in vivo potency, or its mechanism of action does not translate to the expected physiological effects in this model. Further pharmacokinetic and pharmacodynamic (PK/PD) studies would be necessary.
Effects are similar to a specific positive control (e.g., Rosiglitazone).Suggests that the compound's in vivo activity is primarily mediated through the corresponding PPAR isoform (e.g., PPARγ).

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach to investigate the predicted mechanism of action of this compound as a PPAR agonist. The proposed experimental workflow, from initial in vitro screening to in vivo validation, is designed to provide a comprehensive understanding of the compound's biological activity. Positive outcomes from these studies would provide a strong foundation for further preclinical development, including detailed pharmacology, toxicology, and pharmacokinetic studies, ultimately paving the way for potential clinical applications in metabolic and inflammatory diseases. The unique methanesulfonyl moiety may confer novel properties, such as isoform selectivity or a distinct gene regulation profile, which warrants thorough investigation.

References

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  • What are PPAR agonists and how do they work?. Patsnap Synapse. [Link]

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  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

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  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC - PubMed Central. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

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  • Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases?. MDPI. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of 3-(4-Methanesulfonylphenoxy)propanoic acid

This compound is a synthetic compound with a structure suggestive of potential interaction with nuclear receptors, a class of proteins pivotal in regulating metabolic processes. The structural resemblance of propionic acid derivatives to endogenous ligands suggests that this compound may exert its effects through modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs, particularly PPARγ, are master regulators of adipogenesis, lipid metabolism, and insulin sensitivity, making them attractive therapeutic targets for metabolic disorders.[1]

These application notes provide a comprehensive suite of in vitro assay protocols designed to rigorously characterize the biological activity of this compound. The protocols are structured to first establish direct interaction with the putative target, PPARγ, and then to elucidate the functional consequences of this interaction in a cellular context.

Part 1: Target Engagement - Assessing Direct Binding to PPARγ

To determine if this compound directly interacts with PPARγ, a competitive binding assay is the gold standard. The Scintillation Proximity Assay (SPA) is a robust and sensitive method for this purpose, offering a homogeneous format that eliminates the need for separation of bound and free radioligand.[2][3]

Protocol 1: PPARγ Scintillation Proximity Assay (SPA) Competitive Binding Assay

Principle: This assay measures the ability of a test compound to displace a known tritiated PPARγ ligand ([³H]-Rosiglitazone) from the PPARγ ligand-binding domain (LBD) immobilized on SPA beads. When the radioligand is in close proximity to the scintillant-impregnated beads, it elicits a light signal. Displacement of the radioligand by the test compound leads to a decrease in the signal, which is proportional to the binding affinity of the test compound.[2][4][5][6]

Workflow Diagram:

SPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Immobilize PPARγ-LBD on SPA beads A1 Combine PPARγ-beads, radioligand, and test compound in a microplate P1->A1 P2 Prepare serial dilutions of This compound P2->A1 P3 Prepare [³H]-Rosiglitazone (radioligand) solution P3->A1 A2 Incubate to reach binding equilibrium A1->A2 D1 Measure light emission using a microplate scintillation counter A2->D1 D2 Plot signal vs. compound concentration to determine IC₅₀ D1->D2

Caption: Workflow for the PPARγ SPA Competitive Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM EDTA, 1 mM DTT).

    • Reconstitute recombinant human PPARγ-LBD.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 1 nM to 100 µM).

    • Dilute [³H]-Rosiglitazone in assay buffer to a final concentration equal to its Kd for PPARγ.

  • Assay Procedure:

    • In a 96-well microplate, add in the following order:

      • 25 µL of assay buffer (for total binding) or non-radiolabeled ligand (for non-specific binding).

      • 25 µL of the test compound at various concentrations.

      • 50 µL of [³H]-Rosiglitazone.

      • 50 µL of PPARγ-LBD coupled to SPA beads.

    • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the light output of each well using a microplate scintillation counter.

    • Subtract the non-specific binding signal from all other readings.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

Data Presentation:

CompoundIC₅₀ (nM)
Rosiglitazone (Control)50
This compound [Example Data: 250]

Part 2: Functional Activity - Quantifying PPARγ Transcriptional Activation

Confirmation of direct binding should be followed by an assessment of the functional consequence. A luciferase reporter gene assay is a highly sensitive and widely used method to quantify the ability of a compound to activate a nuclear receptor and drive gene expression.[7][8][9][10]

Protocol 2: PPARγ GAL4-LBD Luciferase Reporter Assay

Principle: This assay utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human PPARγ LBD.[9] Cells are co-transfected with this construct and a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the test compound activates the PPARγ LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.[7][11]

Workflow Diagram:

Luciferase_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Luminescence Reading T1 Co-transfect host cells (e.g., HEK293T) with: - GAL4-PPARγ-LBD plasmid - GAL4 UAS-Luciferase plasmid - Renilla luciferase control plasmid C1 Plate transfected cells in a 96-well plate T1->C1 C2 Treat cells with serial dilutions of This compound C1->C2 C3 Incubate for 18-24 hours C2->C3 R1 Lyse cells C3->R1 R2 Measure Firefly and Renilla luciferase activity sequentially using a luminometer R1->R2 R3 Normalize Firefly to Renilla activity and calculate fold activation R2->R3

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with expression plasmids for GAL4-PPARγ-LBD, a GAL4-responsive luciferase reporter, and a constitutively expressed Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well white, clear-bottom plate.

    • Prepare serial dilutions of this compound and a known PPARγ agonist (e.g., Rosiglitazone) in the cell culture medium.

    • Add the compound dilutions to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system to measure both Firefly and Renilla luciferase activity sequentially in a luminometer.[7][8][9]

  • Data Analysis:

    • For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Data Presentation:

CompoundEC₅₀ (nM)Max Fold Activation
Rosiglitazone (Control)10015
This compound [Example Data: 500] [Example Data: 12]

Part 3: Cellular Phenotypic Assays - Assessing Downstream Biological Effects

To confirm that the observed molecular interactions translate into relevant biological activity, cellular assays that measure downstream effects of PPARγ activation are essential. Adipocyte differentiation and glucose uptake are two key physiological processes regulated by PPARγ.

Protocol 3: 3T3-L1 Adipocyte Differentiation Assay

Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature adipocytes, a process critically dependent on PPARγ activation. This differentiation is characterized by the accumulation of lipid droplets, which can be visualized and quantified by staining with Oil Red O.[12][13]

Workflow Diagram:

Adipocyte_Differentiation cluster_culture Cell Culture & Induction cluster_maturation Adipocyte Maturation cluster_quantification Staining & Quantification C1 Culture 3T3-L1 preadipocytes to confluence C2 Induce differentiation with a standard cocktail (MDI) ± test compound C1->C2 M1 Maintain cells in insulin-containing medium with the test compound for several days, refreshing medium periodically C2->M1 Q1 Fix cells and stain with Oil Red O M1->Q1 Q2 Wash and visualize lipid droplets by microscopy Q1->Q2 Q3 Extract the dye and measure absorbance to quantify lipid accumulation Q1->Q3

Caption: Workflow for the 3T3-L1 Adipocyte Differentiation Assay.

Step-by-Step Protocol:

  • Cell Culture and Induction:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluence.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% fetal bovine serum and a differentiation cocktail (MDI: 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

    • Include serial dilutions of this compound or a positive control (Rosiglitazone) in the differentiation medium.

  • Adipocyte Maturation:

    • After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of the test compound.

    • Replenish this medium every 2 days for an additional 4-6 days, allowing for the maturation of adipocytes and accumulation of lipid droplets.

  • Oil Red O Staining and Quantification:

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.[14]

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O working solution for 10-30 minutes.[12][14]

    • Wash extensively with water and visualize the red-stained lipid droplets under a microscope.

    • To quantify, elute the stain with 100% isopropanol and measure the absorbance at approximately 510 nm.[13]

Data Presentation:

CompoundConcentration (µM)Oil Red O Absorbance (OD 510 nm)
Vehicle Control-0.15
Rosiglitazone11.20
This compound [Example: 10] [Example Data: 0.95]
Protocol 4: Glucose Uptake Assay in Differentiated Adipocytes

Principle: A key function of mature adipocytes is insulin-stimulated glucose uptake. PPARγ agonists can enhance this process. This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or a non-radioactive method based on the detection of 2-deoxyglucose-6-phosphate (2DG6P).[15][16][17]

Step-by-Step Protocol:

  • Cell Differentiation:

    • Differentiate 3T3-L1 cells into mature adipocytes as described in Protocol 3, treating with this compound during the differentiation process.

  • Glucose Starvation and Insulin Stimulation:

    • On the day of the assay, wash the differentiated adipocytes and incubate them in a serum-free, low-glucose medium for 2-3 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to induce the translocation of glucose transporters to the cell surface.[15]

  • Glucose Uptake Measurement:

    • Add a fluorescent glucose analog (e.g., 2-NBDG) or 2-deoxyglucose (2-DG) and incubate for a defined period (e.g., 30-60 minutes).

    • Stop the uptake by washing with ice-cold PBS.

    • If using a fluorescent analog, measure the fluorescence intensity using a microplate reader.

    • If using 2-DG, lyse the cells and measure the accumulated 2-DG6P using a commercially available kit that involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.[17][18]

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from non-insulin-stimulated cells.

    • Express the data as a percentage of the glucose uptake observed in the positive control (e.g., Rosiglitazone-treated) cells.

Data Presentation:

Treatment during DifferentiationInsulin-Stimulated Glucose Uptake (% of Control)
Vehicle Control100
Rosiglitazone180
This compound [Example Data: 150]

Conclusion

The suite of in vitro assays detailed in these application notes provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its direct binding to PPARγ, its ability to activate transcriptional pathways, and its influence on key cellular processes such as adipocyte differentiation and glucose uptake, researchers can build a detailed profile of this compound's biological activity and therapeutic potential.

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]

  • Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors. Methods in Molecular Biology. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. National Institutes of Health. [Link]

  • Glucose Uptake Assay Kits. Assay Genie. [Link]

  • Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Zen-Bio. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Protocols. [Link]

  • Glucose Uptake Assay Kits. Biocompare. [Link]

  • Glucose Uptake Assay Kit (Fluorescent), Cell-based. Creative Biolabs. [Link]

  • Quantitative assessment of adipocyte differentiation in cell culture. National Institutes of Health. [Link]

  • Human PPARγ Reporter Assay Kit. Indigo Biosciences. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. National Institutes of Health. [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. National Institutes of Health. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. National Institutes of Health. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria. PubMed. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]

  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. [Link]

  • 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. PubMed. [Link]

  • Metabolism of 3-(2', 4', 5'-triethoxybenzoyl) propionic acid, a new biliary smooth muscle relaxant with choleretic activity. II. Metabolism after repeated dosing in rats, in relation to choleretic activity. PubMed. [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company. [Link]

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Application Note & Protocols for the Preclinical Evaluation of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the initial characterization and preclinical evaluation of the novel small molecule, 3-(4-Methanesulfonylphenoxy)propanoic acid. Given its structural motifs—a propanoic acid core often associated with anti-inflammatory and other biological activities, and a methanesulfonyl group—a systematic, multi-tiered approach is essential to elucidate its therapeutic potential and mechanism of action (MOA).[1][2] This guide is designed for researchers in drug discovery and development, offering detailed protocols and the scientific rationale behind a phased screening cascade, from initial physicochemical analysis to advanced cell-based assays and preliminary safety profiling.

Introduction: A Strategic Approach to Novel Compound Evaluation

The discovery of a new chemical entity (NCE) like this compound marks the beginning of a rigorous journey to determine its biological function and therapeutic viability. The process is not a random series of tests but a logical progression of experiments designed to build a comprehensive profile of the compound.[3] Propanoic acid derivatives are a well-established class of molecules with diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5] The presence of the methanesulfonyl group suggests a potential modulation of these activities, possibly enhancing anti-inflammatory effects.[2]

Our approach is structured as a multi-tiered screening cascade. This strategy ensures that foundational data on compound behavior and safety are established before committing resources to more complex, hypothesis-driven studies. Each tier is designed to answer critical questions, with the results from one stage informing the experimental design of the next.

Overall Experimental Workflow

The proposed evaluation follows a five-tier workflow, beginning with fundamental characterization and progressively moving towards detailed mechanistic and pre-animal-model studies. This ensures a cost-effective and scientifically robust investigation.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Biological Screening cluster_2 Tier 3: Mechanistic Deep Dive cluster_3 Tier 4: Preclinical Viability cluster_4 Tier 5: In Vivo Readiness T1 Physicochemical Characterization (Purity, Solubility, Stability) T2 In Vitro Cytotoxicity Profiling (Broad Cell Panel) T1->T2 Establish Test Concentrations T3 Phenotypic / Functional Screening (e.g., Anti-inflammatory Assay) T2->T3 Determine Therapeutic Window T4 Target Deconvolution & Mechanism of Action (MOA) Studies T3->T4 Identify Biological 'Hit' T5 In Vitro ADME & Preliminary Safety (Metabolism, Permeability, hERG) T4->T5 Elucidate Target & Pathway T6 PK/PD Modeling & In Vivo Efficacy Model Selection T5->T6 Confirm Drug-like Properties

Caption: High-level workflow for the evaluation of a novel compound.

Section 1: Foundational Physicochemical Characterization

Expert Rationale: Before any biological assay, it is imperative to understand the fundamental properties of the test compound. Purity ensures that observed effects are due to the molecule of interest. Solubility dictates the formulation for in vitro and in vivo studies and prevents misleading results from compound precipitation. Stability analysis confirms the compound does not degrade under experimental conditions. The presence of a carboxylic acid functional group can be confirmed with simple chemical tests.[6][7]

Protocol 1.1: Compound Quality Control
  • Purity Assessment:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

    • Procedure: Dissolve the compound in a suitable solvent (e.g., DMSO, Acetonitrile). Run on a C18 column with a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Acceptance Criteria: Purity ≥95% by UV chromatogram area. The observed mass should match the theoretical mass of this compound.

  • Solubility Determination:

    • Method: Kinetic solubility assessment using nephelometry.

    • Procedure: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM).[4] Make serial dilutions in aqueous buffer relevant to cell culture media (e.g., PBS, pH 7.4). Measure turbidity after a set incubation period (e.g., 2 hours).

    • Output: Determine the concentration at which the compound begins to precipitate. This defines the maximum soluble concentration for biological assays.

  • Confirmation of Carboxylic Acid Group:

    • Method: Sodium Bicarbonate Test.[6][7]

    • Procedure: Add a small amount of the compound to a saturated sodium bicarbonate solution.

    • Observation: The observation of brisk effervescence (CO2 release) confirms the presence of the acidic carboxylic acid group.[7]

Section 2: Tier 1 - In Vitro Cytotoxicity & Viability Screening

Expert Rationale: The initial step in biological characterization is to determine the compound's effect on cell viability.[8] This serves two purposes: 1) it identifies potential cytotoxic anticancer activity, and 2) it establishes a non-toxic concentration range for subsequent functional assays.[9] We recommend screening against a diverse panel of human cancer cell lines and at least one non-cancerous cell line to assess for potential tumor selectivity.

Protocol 2.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

  • Materials:

    • Selected cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer, and non-cancerous HEK293 cells).[9][11]

    • Complete cell culture media.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2X working stock of this compound by diluting the primary DMSO stock in complete media. Perform serial dilutions to create a dose-response curve (e.g., 100 µM down to 0.1 µM).

    • Treatment: Remove old media from cells and add 100 µL of the compound dilutions. Include "vehicle control" (media with DMSO) and "no-cell" blank wells.

    • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Carefully remove the media-MTT mixture and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells from all other wells.

    • Calculate the percentage of viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineTypeHypothetical IC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Carcinoma> 100
HepG2Hepatocellular Carcinoma45.8
HEK293Normal Kidney> 100

Section 3: Tier 2 - Phenotypic and Functional Screening

Expert Rationale: Based on the known biology of propionic acid and its derivatives, a logical next step is to investigate potential anti-inflammatory activity.[12] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation. A reporter gene assay provides a robust and quantifiable readout of pathway activity, making it an excellent screening tool.[13]

Signaling Pathway: NF-κB Inhibition

A potential mechanism for an anti-inflammatory compound is the inhibition of the NF-κB pathway. The diagram below illustrates the canonical pathway and a hypothetical point of inhibition by our test compound.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB p50/p65 (NF-κB) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Compound Test Compound Compound->IKK Inhibits?

Caption: Canonical NF-κB pathway with a hypothetical point of inhibition.

Protocol 3.1: NF-κB Luciferase Reporter Gene Assay
  • Materials:

    • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

    • Complete cell culture media.

    • Recombinant human TNF-α (positive control agonist).

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • White, opaque 96-well plates.

  • Procedure:

    • Cell Seeding: Seed the reporter cell line in white 96-well plates and allow adherence.

    • Pre-treatment: Treat cells with a non-toxic concentration of this compound (determined from the MTT assay, e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.

    • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the "unstimulated" control.

    • Incubation: Incubate for 6-8 hours at 37°C, 5% CO2.

    • Lysis and Signal Generation: Lyse the cells and measure the luciferase signal according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability (can be run in parallel using a viability assay like CellTiter-Glo®).

    • Calculate the percentage of inhibition relative to the TNF-α stimulated control: 100 - [((Signal_treated - Signal_unstim) / (Signal_stim - Signal_unstim)) * 100].

    • Determine the IC50 of inhibition.

Section 4: Tier 4 - In Vitro ADME & Preliminary Safety Assessment

Expert Rationale: A biologically active compound is only a viable drug candidate if it possesses favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME).[14][15] Early in vitro assessment of these properties is crucial for identifying potential liabilities that could cause failure in later stages.[16] Key assays include metabolic stability, plasma protein binding, and permeability. Furthermore, preliminary safety checks, such as hepatotoxicity assessment, are critical, especially for carboxylic acid-containing compounds which can interfere with fatty acid metabolism.[17]

Protocol 4.1: Human Liver Microsomal Stability Assay
  • Purpose: To assess the metabolic stability of the compound in the presence of liver enzymes, providing an estimate of hepatic clearance.

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (e.g., Verapamil).

    • Acetonitrile with an internal standard for LC-MS analysis.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine HLM and the test compound in phosphate buffer.

    • Initiation: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

    • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS to quantify the remaining parent compound.

    • Control: Run a parallel reaction without the NADPH system to control for non-enzymatic degradation.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Data Presentation: Hypothetical In Vitro ADME/Tox Profile
ParameterAssayHypothetical ResultInterpretation
Metabolism HLM Stability (t½)45 minModerate stability
Absorption Caco-2 Permeability (Papp A->B)8 x 10⁻⁶ cm/sModerately permeable
Distribution Plasma Protein Binding92%High binding
Safety Hepatotoxicity (in HepG2)IC50 > 50 µMLow risk of direct toxicity
Safety hERG Inhibition (Patch Clamp)IC50 > 30 µMLow risk of cardiotoxicity

References

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • Tanayama, S., et al. (1978). Metabolism of 3-(2', 4', 5'-triethoxybenzoyl) propionic acid, a new biliary smooth muscle relaxant with choleretic activity. II. Metabolism after repeated dosing in rats, in relation to choleretic activity. Xenobiotica. Available at: [Link]

  • Wan, H. (2016). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]

  • Cheung, Y. K., et al. (2022). Novel clinical trial design and analytic methods to tackle challenges in therapeutic development in rare diseases. Orphanet Journal of Rare Diseases. Available at: [Link]

  • Zec, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Testbook.com. Available at: [Link]

  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route followed for the synthesis of propionic acid derivatives. ResearchGate. Available at: [Link]

  • ProtoQSAR. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. PubMed. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • An, F., & Xie, X. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Available at: [Link]

  • Pérez-González, A., et al. (2022). Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Das, N. R., et al. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. Available at: [Link]

  • Longdom Publishing. (n.d.). Drug Design and its Novel Approaches. Longdom Publishing. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. Available at: [Link]

  • Przybilla, B., et al. (1986). Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro. PubMed. Available at: [Link]

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. Available at: [Link]

  • Maciejczyk, M., et al. (2022). Research in the Field of Drug Design and Development. PMC - PubMed Central. Available at: [Link]

  • Sygnature Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • Singh, A. (2022). Tests for carboxylic acid. Distinction tests for -COOH. YouTube. Available at: [Link]

  • News-Medical.net. (n.d.). Cell Metabolism Assays. News-Medical.net. Available at: [Link]

  • ACS Publications. (2024). Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. Journal of Chemical Information and Modeling. Available at: [Link]

  • de Andrades, D., et al. (2019). Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD). SciELO. Available at: [Link]

  • Guey, L. T., et al. (2024). Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria. PubMed. Available at: [Link]

  • Vedantu. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Vedantu. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • ResearchGate. (2023). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. ResearchGate. Available at: [Link]

  • Khasanov, A., et al. (2024). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. Available at: [Link]

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Application Note: High-Throughput Quantification of 3-(4-Methanesulfonylphenoxy)propanoic Acid Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust and validated analytical methods for the precise quantification of 3-(4-Methanesulfonylphenoxy)propanoic acid, a key compound in pharmaceutical development. The primary method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine quality control and bulk substance analysis, offering reliability and ease of use. A secondary, high-sensitivity method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed for the quantification of trace levels in complex biological matrices. Both protocols are designed to meet the stringent requirements of the pharmaceutical industry, with a focus on accuracy, precision, and adherence to international validation standards.

Introduction

This compound is a compound of significant interest in modern drug development pipelines. Its accurate and reliable quantification is paramount for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements. The development of validated analytical methods is therefore a critical step in its progression from research to clinical application.

This guide provides comprehensive protocols for two distinct analytical approaches. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. The causality behind experimental choices and the principles of method validation are explained to provide researchers with a self-validating system for their analytical needs. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is ideal for the assay of the drug substance and for quality control of finished products where the concentration of the analyte is relatively high. The principle of ion suppression is employed to enhance the retention and peak shape of the acidic analyte on a reversed-phase column.[4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection (228 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size)[5][6]

  • Analytical balance

  • Syringe filters (0.45 µm)

2.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.05% TFA in water (Solvent A) and 0.05% TFA in acetonitrile (Solvent B). The use of a low pH mobile phase ensures that the propanoic acid is in its protonated, less polar form, leading to better retention on the non-polar stationary phase.[4]

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended to establish linearity.[7]

2.2.4. Chromatographic Conditions

  • Column: C18 (150 mm x 4.6 mm, 4 µm)

  • Mobile Phase Gradient: A gradient may be optimized, but an isocratic elution with a mobile phase consisting of 0.05% trifluoroacetic acid in water-acetonitrile (e.g., 85:15, v/v) is a good starting point.[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 228 nm[5][6]

  • Injection Volume: 10 µL

2.2.5. Sample Preparation

  • Accurately weigh a sample containing an appropriate amount of this compound.

  • Dissolve the sample in the diluent to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[2][3] Key parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at the analyte's retention timePeak purity > 99.5%
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.5 µg/mL
Robustness No significant impact on resultsMethod is robust to small variations in mobile phase composition and flow rate.

Method 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring lower detection limits, such as in biological matrices (plasma, urine), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8][9] This method involves a more rigorous sample preparation to remove matrix components that can interfere with the analysis.[10][11]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix Spike Spike with IS Matrix->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid Phase Extraction (SPE) Precipitate->Extract Inject Inject into LC Extract->Inject Cleaned Extract Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem MS (MRM) Ionize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Mass Spectra Ratio Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

3.2.2. Instrumentation

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

  • Electrospray ionization (ESI) source

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

3.2.3. Preparation of Solutions

  • Mobile Phase: 0.1% Formic acid in water (Solvent A) and 0.1% Formic acid in acetonitrile (Solvent B).

  • Standard and QC Samples: Prepare stock solutions in methanol. Spike into the appropriate biological matrix (e.g., plasma) to prepare calibration standards and quality control (QC) samples.

3.2.4. LC-MS/MS Conditions

  • Column: C18 UPLC (50 mm x 2.1 mm, 1.7 µm)

  • Flow Rate: 0.4 mL/min

  • Gradient: A fast gradient from 5% to 95% Solvent B over a few minutes is typical.

  • Ionization Mode: ESI negative mode is recommended for acidic compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions for quantification (quantifier) and confirmation (qualifier) must be determined by infusing a standard solution of the analyte.

3.2.5. Sample Preparation (Plasma)

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • The supernatant can be directly injected or further cleaned up using Solid Phase Extraction (SPE) for higher sensitivity and to minimize matrix effects.[11][12] SPE offers advantages like higher recoveries and improved selectivity.[12]

Method Validation Summary

The bioanalytical method validation will be performed as per regulatory guidelines.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks in blank matrix
Linearity (r²) ≥ 0.99, weighted regression may be used
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor should be consistent
Recovery Consistent and reproducible
Stability Stable under various storage and handling conditions

Conclusion

Two distinct, robust, and reliable analytical methods for the quantification of this compound have been presented. The HPLC-UV method is suitable for routine analysis in a quality control setting, while the LC-MS/MS method provides the high sensitivity required for bioanalytical applications. The provided protocols, grounded in established analytical principles and validated according to ICH guidelines, offer a comprehensive framework for researchers, scientists, and drug development professionals.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025, October 22).
  • Agilent Technologies.
  • Thermo Fisher Scientific. IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • Mitra, S. (2003). Sample preparation in analysis of pharmaceuticals.
  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • PubMed Central. (2014). Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples.
  • ResearchGate. (2025, August 9). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid.
  • PubMed Central. (2024).
  • Springer. (2021, December 15). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances.

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Application Notes & Protocols: Investigating the Therapeutic Potential of 3-(4-Methanesulfonylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential therapeutic applications of the novel compound, 3-(4-Methanesulfonylphenoxy)propanoic acid. While direct literature on this specific molecule is not currently available, its structural features, particularly the propanoic acid and methanesulfonylphenyl moieties, suggest potential bioactivity based on extensive research into related compounds. This guide outlines a strategic approach to systematically investigate its therapeutic promise, focusing on proposed mechanisms of action and detailed protocols for in vitro and in vivo evaluation in the areas of oncology, inflammation, and metabolic disorders.

Introduction: Rationale for Investigation

This compound is a small molecule whose therapeutic potential is, as of this writing, uncharacterized in publicly available literature[1]. However, the propanoic acid scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of propanoic acid have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[2][3][4][5][6].

The presence of a methanesulfonylphenoxy group further suggests potential for specific biological interactions. The sulfone group is a key feature in many biologically active molecules, contributing to their metabolic stability and ability to act as a hydrogen bond acceptor.

Given the therapeutic precedent for structurally related molecules, a systematic investigation into the biological activities of this compound is warranted. This guide provides a roadmap for such an investigation, from initial in vitro screening to preliminary in vivo studies.

Proposed Therapeutic Areas for Investigation

Based on the known activities of propanoic acid derivatives and compounds with sulfonyl groups, the following therapeutic areas are proposed for initial investigation:

  • Oncology: Various propanoic acid derivatives have shown promise as anticancer agents[3][4][7]. The investigation could focus on common cancer types such as lung, breast, and colon cancer.

  • Inflammation: Nonsteroidal anti-inflammatory drugs (NSAIDs) are a well-known class of propanoic acid derivatives[8]. The anti-inflammatory potential of the title compound could be explored in models of acute and chronic inflammation.

  • Metabolic Disorders: A patent for a structurally related compound suggests potential applications in treating hyperglycemia and hyperlipidemia[9]. Furthermore, propionic acid itself has been shown to influence fatty acid metabolism and insulin sensitivity[10][11].

In Vitro Screening Protocols

A tiered approach to in vitro screening is recommended to efficiently assess the compound's potential.

General Cell Culture and Compound Preparation
  • Cell Lines: Obtain relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HT-29 for colon cancer), a macrophage cell line for inflammation studies (e.g., RAW 264.7), and a relevant cell line for metabolic studies (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically <0.5%).

Protocol 1: In Vitro Cytotoxicity Assay in Cancer Cell Lines

This protocol will determine the compound's ability to inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)% Cell Viability (A549)% Cell Viability (MCF-7)% Cell Viability (HT-29)
0.198 ± 499 ± 397 ± 5
195 ± 692 ± 594 ± 4
1075 ± 868 ± 772 ± 6
5042 ± 535 ± 639 ± 5
10015 ± 412 ± 318 ± 4
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the compound's ability to suppress the inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess reagent

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a vehicle control and an LPS-only control.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay A Seed RAW 264.7 cells B Overnight Incubation A->B C Pre-treat with Compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance F->G

Caption: Workflow for the in vitro anti-inflammatory assay.

In Vivo Model Selection and Experimental Design

Should in vitro screening yield promising results, the next logical step is to evaluate the compound's efficacy in animal models. The choice of model will depend on the therapeutic area of interest[12].

Oncology: Xenograft Mouse Model

Model: Athymic nude mice are commonly used for subcutaneous xenograft models.

Procedure:

  • Inject human cancer cells (e.g., A549) subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Inflammation: Carrageenan-Induced Paw Edema in Rats

Model: This is a classic model of acute inflammation.

Procedure:

  • Administer the test compound or vehicle control to rats.

  • After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of inhibition of edema compared to the control group.

Signaling Pathway to Investigate:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Compound 3-(4-Methanesulfonylphenoxy) propanoic acid Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Pharmacokinetic and Toxicological Considerations

Early assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

  • In Vitro ADME: Assays such as Caco-2 permeability (for intestinal absorption), metabolic stability in liver microsomes, and plasma protein binding can provide initial insights.

  • In Vitro Toxicology: Cytotoxicity in non-cancerous cell lines (e.g., Vero or HEK293) should be assessed to determine a preliminary therapeutic index[4].

  • In Vivo Toxicology: An acute toxicity study in rodents can help determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

  • Dose-Response Relationships: Establish dose-response curves to determine the potency (e.g., IC50, EC50) of the compound.

  • Structure-Activity Relationships (SAR): If analogs of the compound are synthesized, SAR studies can help optimize the lead compound for improved potency and selectivity.

Conclusion

This compound represents a novel chemical entity with the potential for therapeutic applications in oncology, inflammation, and metabolic disorders. The protocols and strategies outlined in this guide provide a framework for a systematic and scientifically rigorous investigation of its biological activities. The findings from these studies will be crucial in determining the future developmental path of this promising compound.

References

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  • Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

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  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

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  • Google Patents. A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
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  • PubMed. Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria. [Link]

  • PubMed. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. [Link]

  • PubMed Central. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. [Link]

  • PubMed. [Strategic considerations on the design and choice of animal models for non-clinical investigations of cell-based medicinal products]. [Link]

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  • ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

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Application Notes and Protocols for 3-(4-Methanesulfonylphenoxy)propanoic acid (GW590735) as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Selective PPARα Agonist

3-(4-Methanesulfonylphenoxy)propanoic acid, more commonly known in the scientific community as GW590735, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle.[2][3] As a member of the nuclear receptor superfamily, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The primary physiological role of PPARα activation is the transcriptional upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.[2][3] This leads to a systemic reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels. Given its critical role in lipid homeostasis, GW590735 serves as an invaluable research tool for investigating the therapeutic potential of PPARα activation in metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of GW590735 in a laboratory setting. We will delve into its mechanism of action, provide detailed protocols for its application in cell-based assays, and offer insights into the interpretation of experimental outcomes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of GW590735 is crucial for its proper handling and use in experiments.

PropertyValueSource
Synonyms GW590735[1][2]
Molecular Formula C₁₀H₁₂O₅SN/A
Molecular Weight 244.26 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO[6][7]
Storage Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]

Mechanism of Action: The PPARα Signaling Pathway

GW590735 exerts its biological effects by directly binding to and activating PPARα. The canonical signaling pathway is initiated when GW590735, as a ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus. This binding event induces a conformational change in the PPARα protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with RXR. This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to PPREs located in the regulatory regions of its target genes. The recruitment of the coactivator complex to the PPRE-bound heterodimer initiates the transcription of genes involved in various aspects of lipid metabolism.

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW590735 GW590735 PPARa_inactive PPARα (Inactive) GW590735->PPARa_inactive Binds CoRepressor Co-Repressor PPARa_inactive->CoRepressor Associated with PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR RXR RXR_n RXR PPARa_active->RXR_n Heterodimerizes PPARa_RXR PPARα-RXR Heterodimer CoActivator Co-Activator Complex PPARa_RXR->CoActivator Recruits PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Metabolic Effects Increased Fatty Acid Oxidation Decreased Triglycerides Proteins->Metabolic Effects Leads to

Caption: GW590735 activates the PPARα signaling pathway.

Application 1: In Vitro Assessment of Fatty Acid Oxidation

A primary application of GW590735 is to stimulate fatty acid oxidation (FAO) in cultured cells. This can be quantified using various methods, with the measurement of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate being a common approach. Below is a protocol for a 96-well plate-based FAO assay, suitable for higher throughput analysis.

Protocol: 96-Well Plate-Based Fatty Acid Oxidation Assay

Materials:

  • Cells of interest (e.g., HepG2 human hepatoma cells, C2C12 mouse myotubes, or primary hepatocytes).

  • Cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • GW590735 (stock solution in DMSO).

  • [¹⁴C]-Palmitate or [³H]-Palmitate.

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • L-Carnitine.

  • 96-well cell culture plates.

  • 96-well filter plates with a hydrophilic PVDF membrane (0.45 µm).

  • 96-well collection plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. For example, seed HepG2 cells at 5 x 10⁴ cells/well. Culture cells in complete medium at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of GW590735 in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[7] A typical concentration range to test for GW590735 is 1 nM to 10 µM.

    • Once cells are confluent, replace the culture medium with medium containing the desired concentrations of GW590735 or vehicle control (DMSO).

    • Incubate the cells with the compound for a predetermined time, typically 16-24 hours, to allow for the induction of FAO-related gene expression.

  • Fatty Acid Oxidation Assay:

    • Prepare the radiolabeled fatty acid substrate solution by complexing [¹⁴C]-Palmitate or [³H]-Palmitate with fatty acid-free BSA in serum-free medium. A final concentration of 100-200 µM palmitate with a specific activity of 0.5-1.0 µCi/mL is recommended. Also, supplement the medium with 0.5 mM L-Carnitine.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the radiolabeled fatty acid substrate solution to each well.

    • To trap the evolved ¹⁴CO₂, place a 96-well filter plate containing a filter paper soaked in 1 M NaOH on top of the cell culture plate and seal the plates together.

    • Incubate the plates at 37°C for 2-4 hours.

    • Stop the reaction by adding 20 µL of 1 M perchloric acid to each well of the cell culture plate.

    • Continue the incubation for another 1-2 hours at room temperature to ensure complete trapping of the ¹⁴CO₂ by the NaOH-soaked filter paper.

  • Quantification:

    • Carefully remove the filter plate.

    • Transfer the filter papers to a 96-well collection plate containing scintillation fluid.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Normalize the radioactivity counts to the protein concentration in each well, which can be determined from a parallel plate using a standard protein assay (e.g., BCA assay).

Caption: Workflow for a 96-well plate-based fatty acid oxidation assay.

Application 2: Gene Expression Analysis of PPARα Target Genes

Activation of PPARα by GW590735 leads to the upregulation of a specific set of target genes. Quantitative real-time PCR (qPCR) is a sensitive and widely used method to quantify these changes in gene expression.

Protocol: qPCR Analysis of PPARα Target Genes

Materials:

  • Cells of interest treated with GW590735 as described above.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target and reference genes.

  • Real-time PCR instrument.

Validated PPARα Target Genes for qPCR Analysis:

Gene SymbolGene NameFunction in Lipid Metabolism
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting enzyme for mitochondrial fatty acid uptake.[8]
ACOX1 Acyl-CoA Oxidase 1Rate-limiting enzyme of peroxisomal β-oxidation.[2]
PDK4 Pyruvate Dehydrogenase Kinase 4Inhibits glucose oxidation, promoting a shift to fatty acid utilization.[5]
FGF21 Fibroblast Growth Factor 21A hepatokine that regulates glucose and lipid metabolism.[9]
ANGPTL4 Angiopoietin-Like 4Regulates triglyceride metabolism by inhibiting lipoprotein lipase.

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with GW590735 (e.g., 100 nM - 1 µM) or vehicle for 6-24 hours.

    • Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and a reference gene (e.g., GAPDH, ACTB), and the diluted cDNA.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Practical Considerations and Best Practices

  • Stock Solution Preparation: Prepare a high-concentration stock solution of GW590735 in DMSO (e.g., 10-20 mM).[7] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[6]

  • Working Dilutions: When preparing working dilutions in cell culture medium, perform serial dilutions to ensure accurate concentrations.[6] The final concentration of DMSO in the culture medium should be kept low (≤0.1%) to minimize solvent toxicity.[7]

  • Cell Line Selection: Choose cell lines that endogenously express PPARα at sufficient levels for your studies. HepG2 (human liver), C2C12 (mouse muscle), and primary hepatocytes are commonly used and relevant models.[4][10][11]

  • Concentration and Time-Course Experiments: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration of GW590735 for your specific cell type and experimental endpoint.

  • Controls: Always include appropriate controls in your experiments, including a vehicle control (DMSO) and a positive control if available (e.g., another known PPARα agonist like fenofibrate).

Conclusion: A Powerful Tool for Metabolic Research

This compound (GW590735) is a robust and selective tool for interrogating the biology of PPARα. Its ability to potently activate this key regulator of lipid metabolism makes it an essential compound for researchers investigating metabolic diseases. By following the detailed protocols and best practices outlined in these application notes, scientists can effectively utilize GW590735 to elucidate the intricate mechanisms of fatty acid oxidation and explore novel therapeutic strategies for a range of metabolic disorders.

References

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  • Reddit. (2024). Making stock solution in DMSO: how to automate. r/biotech. [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Henique, C., et al. (2010). Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis. Journal of Biological Chemistry, 285(47), 36834–36843. [Link]

  • Lee, J. M., et al. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv. [Link]

  • Gupta, V. D. (1997). Stability of bethanechol chloride in oral liquid dosage forms. International Journal of Pharmaceutical Compounding, 1(4), 278–279. [Link]

  • Jaitovich, A., et al. (2021). Elevated CO2 Levels Delay Skeletal Muscle Repair by Increasing Fatty Acid Oxidation. American Journal of Respiratory Cell and Molecular Biology, 64(1), 108–119. [Link]

  • Chen, Y., et al. (2022). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Hematology & Oncology, 15(1), 148. [Link]

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Application Notes & Protocols: Dissolution of 3-(4-Methanesulfonylphenoxy)propanoic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dissolution of 3-(4-Methanesulfonylphenoxy)propanoic acid (CAS: 868277-53-6) for use in preclinical research, including in vitro and in vivo experimental models. We address the compound's physicochemical properties that govern its solubility and present detailed, validated protocols for preparing stock and working solutions. The methodologies herein are designed to ensure solution stability, homogeneity, and reproducibility, which are critical for generating reliable experimental data. This guide emphasizes the rationale behind solvent selection and formulation strategies, empowering researchers to optimize protocols for their specific applications.

Introduction: Understanding the Molecule

This compound is a carboxylic acid derivative containing a sulfone group. Its structure dictates its solubility profile: the polar sulfone and carboxylic acid groups offer some potential for interaction with polar solvents, while the aromatic core confers hydrophobicity. The carboxylic acid moiety (propanoic acid) is weakly acidic, meaning its charge state—and thus its aqueous solubility—is highly dependent on the pH of the medium.

A thorough understanding of these properties is the cornerstone of developing a successful and reproducible dissolution protocol. Incorrect solvent choice or preparation methodology can lead to compound precipitation, inaccurate dosing, and ultimately, invalid experimental outcomes.

Physicochemical Properties

A summary of the key properties of this compound is essential for designing an effective solubilization strategy.

PropertyValueSource
CAS Number 868277-53-6[1]
Molecular Formula C₁₀H₁₂O₅S[1]
Molecular Weight 244.27 g/mol [1]
Appearance Solid (likely off-white or yellowish crystalline powder)[2]
Purity ≥95% (typical for research grade)[1]
Predicted pKa ~4.0 - 4.5 (Estimated based on similar propanoic acid structures)[3]
Storage Store tightly sealed in a dry, cool, and well-ventilated place.[4]

Note: The pKa is an estimation based on structurally related compounds. The actual value may vary and is a critical parameter for aqueous solubility.

Guiding Principles for Dissolution

The compound's structure suggests it is a classic BCS Class II-like compound (low solubility, high permeability). Therefore, dissolution is the rate-limiting step for absorption and cellular uptake.

  • Organic Solvents: Due to its significant hydrophobic character, this compound is most readily dissolved in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is the recommended starting point for creating high-concentration stock solutions due to its strong solubilizing power and miscibility with aqueous media.

  • Aqueous Solubility: Direct dissolution in neutral aqueous buffers (e.g., PBS, pH 7.4) is expected to be very low. The carboxylic acid group will be largely protonated (neutral charge) at pH values significantly below its pKa, reducing its interaction with water.

  • pH-Dependent Solubility: To enhance aqueous solubility, the pH of the solution must be raised above the compound's pKa. At a pH > 5.5, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble. A simple way to achieve this is by using a basic solvent like 1N NaOH to create a salt form before dilution.

Solvent & Formulation Selection Workflow

The following workflow provides a logical path for selecting the appropriate dissolution method based on the experimental application.

G cluster_0 cluster_1 Decision & Protocol Path start Start: Define Experiment Type exp_type In Vitro or In Vivo? start->exp_type invitro_path In Vitro (e.g., Cell Culture) exp_type->invitro_path In Vitro invivo_path In Vivo (e.g., Animal Dosing) exp_type->invivo_path In Vivo stock_prep Protocol 1: Prepare High-Concentration Stock in 100% DMSO invitro_path->stock_prep dilution Dilute Stock into Aqueous Culture Medium stock_prep->dilution check_precip Precipitation Observed? dilution->check_precip outcome_ok Proceed with Experiment check_precip->outcome_ok No outcome_fail Reduce Final Concentration or Reformulate check_precip->outcome_fail Yes precip_yes Yes precip_no No formulation_choice Protocol 2: Prepare Vehicle-Based Formulation invivo_path->formulation_choice final_dose Administer Final Dosing Solution formulation_choice->final_dose final_dose->outcome_ok

Caption: Workflow for selecting a dissolution protocol.

Experimental Protocols

Safety First: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Protocol 1: High-Concentration Stock Solution for In Vitro Use

This protocol is designed for preparing a concentrated stock solution, typically in DMSO, for subsequent dilution into cell culture media or assay buffers.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 25 mM stock solution (MW = 244.27), weigh 6.11 mg.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Self-Validation & QC:

  • Final DMSO Concentration: When diluting this stock into aqueous media for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Precipitation Check: When preparing the final working solution, add the DMSO stock to the aqueous buffer/media dropwise while vortexing to minimize localized high concentrations that can cause precipitation. If cloudiness appears, the concentration is too high for that specific medium.

Protocol 2: Aqueous Formulation for In Vivo Administration

Direct dilution of a DMSO stock into saline for injection is likely to cause the compound to precipitate. Therefore, a co-solvent/surfactant system is required to create a stable dosing vehicle. This protocol is adapted from standard practices for administering poorly soluble compounds to laboratory animals.[5][6]

Materials:

  • High-concentration stock solution in DMSO (from Protocol 1)

  • PEG 300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Workflow for In Vivo Formulation Components:

G DMSO_Stock 1. DMSO Stock (e.g., 10 parts) Compound Source PEG300 2. PEG 300 (e.g., 40 parts) Co-solvent DMSO_Stock->PEG300 Mix until clear Tween80 3. Tween® 80 (e.g., 5 parts) Surfactant/Emulsifier PEG300->Tween80 Mix until clear Saline 4. Saline (e.g., 45 parts) Aqueous Vehicle Tween80->Saline Add slowly, mix Final Final Dosing Solution (100 parts total) Saline->Final

Caption: Order of addition for preparing a co-solvent formulation.

Example Formulation (10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline):

This vehicle is a common starting point for achieving solubility for intravenous or intraperitoneal injections.[5]

Methodology (to prepare 1 mL):

  • Start with DMSO Stock: In a sterile tube, add 100 µL of your concentrated DMSO stock solution.

  • Add Co-solvent: Add 400 µL of PEG 300. Vortex until the solution is completely clear and homogenous.

  • Add Surfactant: Add 50 µL of Tween® 80. Vortex again until the solution is uniform.

  • Add Aqueous Phase: Slowly add 450 µL of sterile saline to the mixture, vortexing continuously during the addition to prevent precipitation.

  • Final Inspection: The final solution should be clear. If any precipitation or cloudiness occurs, the formulation has failed at this concentration, and the starting stock concentration must be lowered.

  • Administration: Use the formulation immediately after preparation. Do not store aqueous formulations for extended periods unless stability has been formally validated.[6]

Self-Validation & QC:

  • Vehicle Controls: Always administer the vehicle alone (without the compound) to a control group of animals to account for any effects of the formulation itself.

  • Sterility: All components should be sterile, and the preparation should be performed under aseptic conditions (e.g., in a laminar flow hood) for injectable formulations.[7]

  • Small-Scale Test: Before preparing a large batch, perform a small-scale test to confirm the compound's solubility in the chosen vehicle at the target concentration.

References

  • CAS Common Chemistry. 4-(Methylsulfonyl)phenylacetic acid. (Accessed Jan 18, 2026). [Link]

  • PubChem. 3-(Methylsulfonyl)propanoic acid. (Accessed Jan 18, 2026). [Link]

  • PubChem. 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid. (Accessed Jan 18, 2026). [Link]

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"handling and storage procedures for 3-(4-Methanesulfonylphenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methanesulfonylphenoxy)propanoic acid is a compound of interest in various research and development fields. Its structure, incorporating a phenoxypropanoic acid moiety and an aromatic sulfone, suggests potential applications where these functional groups are pharmacologically or synthetically relevant. The sulfone group, being a bioisosteric replacement for other functionalities, and the carboxylic acid group, offering a handle for further chemical modifications, make this a versatile molecule. Proper handling and storage of this compound are paramount to ensure its integrity for experimental use and to maintain a safe laboratory environment.

This guide provides a detailed overview of the recommended procedures for the handling and storage of this compound, based on its chemical structure and data from closely related analogues. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are grounded in the known properties of aromatic sulfones and phenoxypropanoic acids, providing a robust framework for safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided below.

PropertyValueSource
CAS Number 868277-53-6[1]
Molecular Formula C10H12O5S[1]
Molecular Weight 244.27 g/mol [1]
Purity ≥95%[1]

Hazard Identification and Mitigation

Based on the analysis of structurally similar compounds, such as 3-(4-Methylsulfonylphenyl)propionic acid, this compound should be treated as a hazardous substance. The primary anticipated hazards are:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

The following workflow illustrates the decision-making process for handling this compound, from risk assessment to emergency response.

Caption: General Handling and Emergency Workflow.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Safety goggles with side-shields or a face shield.To protect against dust particles and potential splashes.
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[2]
Body Laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust formation is significant, a NIOSH-approved respirator may be necessary.To prevent inhalation of irritating dust.[3]

Handling Procedures

Adherence to meticulous handling procedures will ensure both the safety of the researcher and the integrity of the compound.

Protocol 1: Weighing and Aliquoting
  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and free of contaminants.

    • Don all required PPE as outlined in the table above.

    • Have pre-labeled, appropriate containers ready for aliquoting.

  • Procedure:

    • Carefully open the main container of this compound. Avoid creating dust clouds.

    • Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat or directly into the pre-labeled container.

    • Once the desired amount is weighed, securely close the main container.

    • Tightly seal the aliquot containers.

  • Cleanup:

    • Wipe down the spatula, weigh boat (if reusable), and balance with a damp cloth or appropriate solvent, ensuring all residual compound is collected for proper disposal.

    • Clean the work surface thoroughly.

    • Dispose of all contaminated materials (e.g., weigh boats, gloves) in the designated chemical waste.

Storage Protocols

Proper storage is critical to maintain the stability and purity of this compound. The following diagram illustrates the key considerations for appropriate storage.

G storage Optimal Storage Conditions temperature Cool Environment (2-8°C Recommended) storage->temperature light Protection from Light (Amber Vials/Dark Location) storage->light atmosphere Dry Atmosphere (Tightly Sealed Container) storage->atmosphere incompatibilities Away from Incompatibles (Strong Bases, Oxidizing Agents) storage->incompatibilities

Caption: Key Storage Parameters for Stability.

Short-Term Storage (Days to Weeks)

For routine laboratory use, store aliquots in tightly sealed containers in a cool, dry, and dark location. A laboratory refrigerator set to 2-8°C is recommended for structurally similar compounds and is a prudent choice for this chemical.

Long-Term Storage (Months to Years)

For archival purposes, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen. Storage at -20°C in a freezer is advisable to further reduce the rate of any potential decomposition.

Stability Considerations

The chemical structure of this compound suggests potential sensitivities to certain environmental factors.

  • Hygroscopicity: While specific data is unavailable, carboxylic acids and sulfonyl-containing compounds can be hygroscopic. Therefore, it is crucial to store the compound in a dry environment to prevent water absorption, which could affect its physical properties and reactivity.

  • Photostability: Phenoxypropanoic acid derivatives can be sensitive to light. Exposure to UV or ambient light may lead to degradation. To mitigate this, always store the compound in amber vials or in a dark location.

  • Thermal Stability: Avoid exposure to high temperatures, as this can accelerate decomposition. The thermal decomposition of propionic acid is known to occur at elevated temperatures.[4]

  • Chemical Incompatibilities: Avoid contact with strong bases, as they will deprotonate the carboxylic acid, and strong oxidizing agents, which could potentially oxidize other parts of the molecule.

Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled container for chemical waste. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste according to your institution's guidelines.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

References

  • This compound - CAS:868277-53-6. Beijing Xinheng Research Technology Co., Ltd. [Link]

  • Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. PubMed. [Link]

  • Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. PubMed. [Link]

  • Safety Data Sheet. AA Blocks. [Link]

  • 3-methanesulfonylpropanoic acid. Chem-Space. [Link]

  • Carboxylic-acid surfactant composition, and detergent and fire-extinguishing agent containing same.
  • Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. ResearchGate. [Link]

  • Toxicologic studies on organic sulfur compounds. I. Acute toxicity of some aliphatic and aromatic thiols (mercaptans). PubMed. [Link]

  • Toxicology of Thiono-Sulfur Compounds. PubMed. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Phenylpropanoic acid. Wikipedia. [Link]

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Application Notes & Protocols: Investigating 3-(4-Methanesulfonylphenoxy)propanoic Acid as a Novel PPARα Agonist in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

3-(4-Methanesulfonylphenoxy)propanoic acid, hereafter referred to as MSPA, is a novel chemical entity whose biological activities are largely unexplored. Its structure, however, presents compelling features for investigation within a drug discovery context. The molecule incorporates a phenoxypropanoic acid scaffold, a privileged structure found in the fibrate class of drugs, which are well-established Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists used clinically to treat dyslipidemia.[1][2] Additionally, it contains a methanesulfonyl group, a common moiety in medicinal chemistry known to enhance physicochemical properties such as solubility and metabolic stability, and to act as a hydrogen bond acceptor.[3][4][5]

This structural homology suggests the hypothesis that MSPA may function as a ligand for PPARs. PPARs are ligand-activated transcription factors that play critical roles in the regulation of lipid and glucose metabolism.[6][7] The PPAR family has three isoforms:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism (liver, heart, muscle), it is a major regulator of fatty acid transport and oxidation. Its activation leads to a reduction in plasma triglycerides.[6][8][9]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.[6][8]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.[6]

Given that fibrates are selective PPARα agonists, this application note outlines a comprehensive workflow to investigate the hypothesis that MSPA is a novel PPARα agonist. The following sections provide detailed protocols for the initial in vitro characterization and subsequent in vivo validation of MSPA's activity and therapeutic potential.

Physicochemical Properties and Handling

A foundational step in any drug discovery workflow is the characterization and safe handling of the investigational compound.

Compound Data
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂O₅S-
Molecular Weight 244.26 g/mol -
Appearance White to off-white solidAssumed
Solubility Soluble in DMSO, DMF, MethanolAssumed

Note: As this is a novel compound for biological investigation, full characterization is required. Data is based on analogous structures.

Safety, Handling, and Storage

Safe laboratory practice is paramount. Compounds containing sulfonyl groups require careful handling.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EU EN166 or US NIOSH standards, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

In Vitro Workflow: Target Engagement and Selectivity Profiling

The primary objective of the in vitro stage is to determine if MSPA can directly bind to and activate PPARα and to assess its selectivity against the other PPAR isoforms. A dual-luciferase reporter gene assay is the gold standard for this purpose due to its high sensitivity and wide dynamic range.[13][14][15][16]

Workflow Diagram: In Vitro Analysis

in_vitro_workflow cluster_prep Preparation cluster_transfection Transfection (24h) cluster_treatment Compound Treatment (24h) cluster_readout Data Acquisition & Analysis prep_compound Prepare MSPA Stock (10 mM in DMSO) treat Treat transfected cells with serial dilutions of MSPA prep_compound->treat prep_cells Culture HEK293T Cells transfect Co-transfect Cells with: 1. PPAR-LBD-GAL4 Plasmid 2. UAS-Luciferase Reporter 3. Renilla Control Plasmid prep_cells->transfect transfect->treat readout Measure Firefly & Renilla Luciferase Activity treat->readout controls Include Controls: - Vehicle (DMSO) - Positive Control (GW7647) controls->readout analyze Normalize Firefly to Renilla Calculate Fold Activation Determine EC50 readout->analyze

Caption: Workflow for PPARα Luciferase Reporter Assay.

Detailed Protocol: PPARα/γ/δ Transactivation Assay

This protocol uses a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR isoform is fused to the GAL4 DNA-binding domain (DBD).[2][17] Ligand binding activates transcription of a luciferase reporter gene controlled by a GAL4 upstream activating sequence (UAS).

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Expression Plasmids: pBIND-hPPARα-LBD, pBIND-hPPARγ-LBD, pBIND-hPPARδ-LBD

  • Reporter Plasmid: pGL4.35[UAS-luc2P]

  • Control Plasmid: pGL4.74[hRluc/TK]

  • Transfection Reagent (e.g., Lipofectamine 3000)

  • MSPA, GW7647 (PPARα agonist), GW1929 (PPARγ agonist), GW501516 (PPARδ agonist)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA mixture containing 50 ng of the respective pBIND-PPAR-LBD plasmid, 50 ng of pGL4.35 reporter, and 5 ng of pGL4.74 control plasmid.

    • Separately for each isoform (α, γ, δ), prepare transfection complexes according to the manufacturer's protocol.

    • Add the transfection complex to the cells. Incubate for 24 hours.

    • Rationale: Co-transfection provides all the necessary components for the reporter system. The Renilla luciferase plasmid serves as an internal control to normalize for transfection efficiency and cell viability.[14]

  • Compound Treatment:

    • Prepare serial dilutions of MSPA (e.g., from 1 nM to 100 µM) in assay medium (DMEM with 0.5% charcoal-stripped FBS).

    • Prepare positive controls: GW7647 for PPARα, GW1929 for PPARγ, and GW501516 for PPARδ (e.g., at 1 µM). Prepare a vehicle control (e.g., 0.1% DMSO).

    • Carefully replace the transfection medium with 100 µL of the compound-containing medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and assay reagents to room temperature.

    • Remove the medium and lyse the cells using 20 µL of passive lysis buffer per well.

    • Following the Dual-Luciferase® kit instructions, add the luciferase assay reagent (LAR II) and measure firefly luminescence (Signal A).

    • Add the Stop & Glo® Reagent and measure Renilla luminescence (Signal B).

  • Data Analysis:

    • Calculate the normalized response for each well: (Signal A / Signal B).

    • Calculate fold activation relative to the vehicle control.

    • Plot the fold activation against the log concentration of MSPA and fit a dose-response curve (sigmoidal, 4PL) to determine the EC₅₀ value.

    • Compare the EC₅₀ values for MSPA across the three PPAR isoforms to determine its potency and selectivity.

PPARα Signaling Pathway

Upon activation by a ligand like MSPA, PPARα undergoes a conformational change, leading to a cascade of molecular events that culminates in the regulation of target gene expression.[6][17]

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSPA MSPA (Ligand) PPAR PPARα MSPA->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes RXR RXR RXR->PPRE Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Genes Binds & Activates Transcription mRNA mRNA Genes->mRNA Transcription Protein Metabolic Proteins (Fatty Acid Oxidation) mRNA->Protein Translation Effect Effect Protein->Effect Increased Lipid Metabolism & Lowered Triglycerides

Caption: Simplified PPARα signaling pathway.

Mechanism Explained: As a ligand-activated transcription factor, PPARα resides in the nucleus.[6] Upon binding to a ligand (e.g., MSPA), it forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[1][9] This binding recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in circulating lipids.[7]

In Vivo Workflow: Proof-of-Concept for Efficacy

Following successful in vitro validation, the next critical phase is to assess the efficacy of MSPA in a relevant animal model of human disease. A diet-induced dyslipidemia model in mice is a standard and effective choice.[18][19][20]

Workflow Diagram: In Vivo Analysis

in_vivo_workflow cluster_induction Phase 1: Disease Induction cluster_dosing Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis acclimate Acclimatize C57BL/6J Mice (1 week) diet Induce Dyslipidemia with High-Fat Diet (HFD) (8-12 weeks) acclimate->diet baseline Collect Baseline Blood Sample (Tail vein) diet->baseline randomize Randomize mice into groups: 1. Vehicle Control 2. MSPA (e.g., 10 mg/kg) 3. Positive Control (Fenofibrate) baseline->randomize dose Daily Oral Gavage (4 weeks) randomize->dose blood Terminal Blood Collection (Cardiac Puncture) dose->blood tissue Harvest Liver Tissue dose->tissue biochem Plasma Lipid Panel: - Triglycerides - Total Cholesterol blood->biochem gene_exp Liver qPCR for PPARα Target Genes tissue->gene_exp

Caption: Workflow for in vivo dyslipidemia mouse model.

Detailed Protocol: High-Fat Diet-Induced Dyslipidemia Mouse Model

This protocol aims to evaluate MSPA's ability to ameliorate high-fat diet-induced dyslipidemia and to confirm target engagement in the liver.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet and High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • MSPA, Fenofibrate

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80)

  • Blood collection supplies (micro-hematocrit tubes)

  • ELISA kits for plasma triglycerides and cholesterol

  • RNA extraction kits, reverse transcriptase, and qPCR reagents

Procedure:

  • Induction Phase (12 weeks):

    • After a 1-week acclimatization on standard chow, switch mice to an HFD. Maintain a control group on standard chow.

    • Monitor body weight weekly.

    • At the end of the induction period, collect a baseline blood sample via tail vein to confirm hyperlipidemia.

    • Rationale: HFD feeding in C57BL/6J mice reliably induces obesity, insulin resistance, and dyslipidemia, mimicking key aspects of human metabolic syndrome.[19][20]

  • Treatment Phase (4 weeks):

    • Randomize HFD-fed mice into three groups (n=8-10 per group):

      • Group 1: Vehicle control (daily oral gavage)

      • Group 2: MSPA (e.g., 10 mg/kg, daily oral gavage)

      • Group 3: Fenofibrate (e.g., 100 mg/kg, daily oral gavage)

    • Continue HFD feeding for all groups throughout the treatment period.

    • Monitor body weight and food intake.

  • Endpoint Analysis:

    • At the end of the treatment period, fast mice for 4-6 hours.

    • Perform terminal blood collection via cardiac puncture under anesthesia. Collect plasma.

    • Perfuse and harvest the liver. A portion should be snap-frozen in liquid nitrogen for gene expression analysis, and another fixed in formalin for histology if needed.

  • Biochemical Analysis:

    • Use commercial ELISA kits to measure plasma concentrations of triglycerides (TG) and total cholesterol (TC).

    • Compare the mean TG and TC levels between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA with post-hoc test).

  • Gene Expression Analysis (Target Engagement):

    • Extract total RNA from the frozen liver samples.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of known PPARα target genes (e.g., Cpt1a, Acox1, Cd36).[2]

    • Normalize expression to a housekeeping gene (e.g., Gapdh).

    • Rationale: An increase in the expression of these target genes in the MSPA-treated group would provide strong evidence of PPARα engagement in the liver, the primary site of action.[2]

Conclusion and Future Directions

This document provides a structured, hypothesis-driven workflow for the initial evaluation of this compound (MSPA) as a potential PPARα agonist. The successful completion of these in vitro and in vivo protocols will establish a foundational dataset to determine the compound's potency, selectivity, and preclinical efficacy. Positive results would warrant further investigation into its full pharmacokinetic profile, safety pharmacology, and evaluation in more advanced models of atherosclerosis and metabolic disease.

References

  • Creative Biolabs. PPAR Signaling Pathway. [Link]

  • ResearchGate. The signaling pathways of PPARα and estrogen receptors. [Link]

  • Immunoway. PPAR signaling pathway - Endocrine system. [Link]

  • Kainuma, M., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Omega. [Link]

  • Creative Diagnostics. PPAR Signaling Pathway. [Link]

  • Blanquart, C., et al. (2002). The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha. Molecular Endocrinology. [Link]

  • Hapgood, J., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal. [Link]

  • ResearchGate. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. [Link]

  • Bentham Open. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

  • Cignarella, A. (2009). Animal and cellular models for hypolipidemic drugs. Expert Opinion on Drug Discovery. [Link]

  • Henke, B. R., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. Selecting an Appropriate Animal Model for Dyslipidemia. [Link]

  • Springer Protocols. (2020). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. [Link]

  • SlideShare. SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. [Link]

  • Wikipedia. PPAR agonist. [Link]

  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. [Link]

  • ResearchGate. Designed pharmacophore of phenoxy-2-methyl propanoic acid derivatives (5a–j). [Link]

  • National Center for Biotechnology Information. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • PubChem. 3-(Methylsulfonyl)propanoic acid. [Link]

  • PubChem. 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid. [Link]

  • Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Assay Genie. Human PPARgammaC1 alpha (Peroxisome Proliferator Activated Receptor Gamma Coactivator 1 Alpha) ELISA Kit. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubChem. 3-(4-Phenoxyphenyl)propanoic acid. [Link]

  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Google Patents. A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
  • Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • The Good Scents Company. propionic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methanesulfonylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methanesulfonylphenoxy)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure. The guidance is structured to address practical challenges encountered in the lab, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is a two-step sequence. It begins with a Williamson ether synthesis, followed by ester hydrolysis.[1][2]

  • Step 1 (Williamson Ether Synthesis): 4-Methanesulfonylphenol is reacted with an ethyl 3-halopropanoate (typically ethyl 3-bromopropanoate). This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace the halide in an SN2 reaction, forming ethyl 3-(4-methanesulfonylphenoxy)propanoate.[1][2][3]

  • Step 2 (Hydrolysis): The resulting ester is then hydrolyzed, typically under basic conditions (saponification), to yield the desired carboxylic acid product.[4][5]

Q2: Why is a Williamson ether synthesis preferred for this transformation?

The Williamson ether synthesis is a robust and versatile method for forming ethers.[1] It is particularly well-suited here because it involves the reaction of a phenoxide with a primary alkyl halide. This combination is ideal for the SN2 mechanism, which minimizes the risk of competing elimination reactions that can occur with more sterically hindered reactants.[2][3][6]

Q3: Which base is recommended for the initial ether synthesis step?

For deprotonating phenols, which are more acidic than aliphatic alcohols, milder bases are often sufficient and can help prevent side reactions.[6][7]

  • Potassium Carbonate (K₂CO₃): This is a common and effective choice. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions.

  • Sodium Hydride (NaH): A very strong base that ensures complete and irreversible deprotonation of the phenol.[3][8] However, it is highly reactive and requires strictly anhydrous conditions. Caution is advised when using NaH with solvents like DMF at elevated temperatures due to potential runaway reactions.[7]

Q4: What is the best solvent for the Williamson ether synthesis step?

Polar aprotic solvents are highly recommended because they effectively dissolve the phenoxide salt and accelerate the SN2 reaction by not solvating the nucleophile as strongly as protic solvents would.[1][6]

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

Q5: How should the final hydrolysis step be performed?

Alkaline hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis.[4][5]

  • Advantages of Alkaline Hydrolysis: The reaction is irreversible, driving it to completion. The product is the carboxylate salt, which can be easily separated from any unreacted, neutral ester starting material by an aqueous extraction. Subsequent acidification precipitates the final carboxylic acid product.[5]

  • Common Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture (e.g., water/ethanol) is typically used.

Synthesis Workflow Overview

The overall process can be visualized as a two-stage chemical transformation followed by purification.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Reactants 4-Methanesulfonylphenol + Ethyl 3-Bromopropanoate Base Add Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Reactants->Base Heat Heat (e.g., 80-100 °C) Base->Heat Workup1 Aqueous Workup & Extraction Heat->Workup1 Ester Intermediate: Ethyl 3-(4-methanesulfonylphenoxy)propanoate Workup1->Ester Base2 Add Base (e.g., NaOH) in H₂O/EtOH Ester->Base2 Heat2 Heat (Reflux) Base2->Heat2 Acidify Cool & Acidify (e.g., HCl) to pH ~1-2 Heat2->Acidify Isolate Filter & Recrystallize Acidify->Isolate Product Final Product: This compound Isolate->Product

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.

Problem Area 1: Low or No Yield of Ether Intermediate

If thin-layer chromatography (TLC) analysis after the first step shows primarily unreacted 4-methanesulfonylphenol, consider the following.

SymptomProbable Cause(s)Recommended Solution(s)Scientific Rationale
No reaction observed; only starting materials present. 1. Ineffective Deprotonation: The base was not strong enough or was of poor quality (e.g., old NaH).[7] 2. Insufficient Temperature: The reaction was run at too low a temperature for the SN2 reaction to proceed at a reasonable rate.1. Verify Base Activity: If using NaH, ensure it is fresh. Alternatively, switch to a milder but reliable base like K₂CO₃ and increase the temperature.[7] 2. Increase Temperature: Gradually increase the reaction temperature to 80–100 °C and monitor by TLC.[6]1. The phenoxide must be formed for the reaction to occur. Phenols are acidic, but complete deprotonation is crucial for high yields.[8] 2. SN2 reactions have an activation energy barrier that must be overcome. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Reaction stalls; significant starting material remains after prolonged time. 1. Poor Alkyl Halide Reactivity: Ethyl 3-chloropropanoate was used instead of the bromide or iodide. 2. Solvent Issues: The solvent was not sufficiently polar or was not anhydrous (especially if using NaH).[7]1. Use a More Reactive Halide: Switch to ethyl 3-bromopropanoate. For very stubborn reactions, add a catalytic amount of sodium iodide (NaI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[6] 2. Ensure Anhydrous Conditions: Use dry solvents, especially with water-sensitive bases like NaH. Switch to a reliable polar aprotic solvent like DMF or ACN.1. Leaving group ability in SN2 reactions follows the trend I⁻ > Br⁻ > Cl⁻. Iodide is the best leaving group because it is the weakest base.[1] 2. Protic solvents can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity. Water will quench strong bases like NaH.[6]
Problem Area 2: Formation of Impurities and Byproducts

The appearance of unexpected spots on TLC or difficulties in purification often point to side reactions.

G cluster_main Troubleshooting Impurities cluster_pathways Potential Side Reactions Impurity Impurity Detected C_Alkylation C-Alkylation (Aromatic Substitution)[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXbfZ7-wMEC1uhVDs0W63YX9CPuasaMB6OW0PnjrXUZ_Rii2PZrnCdwCVK-SlZrucxc7EID4AnQYAWJNIfYPM4Gfhhn-Zpcrg_37llhlYzM8CTPLejUWhtNfzxNt6Dvm_zrvGQFTMZW2KFzR8WrLCc3QCAcqu7ePjVInrdtPcNtr4G5gbMoJ17-FroG6pWZzi05iBzqDflN_JE)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4Po5z2VxkhUJrecpKwSs6llFklSKKMtiS2dpxFdYgqdVc-pmxxgv7PWXdeaLOKQtzmvKQnGJBqZzbZACbPpK3AAEAqvfEjcS8zqXGqv3WjXafNa7ihgdUyYPMDpex81UHoSVyXw4pR9cakKn1RNTBVFnVWDGZVU6W)] Impurity->C_Alkylation Aromatic spot with different Rf Elimination Elimination (E2) (Forms Ethyl Acrylate)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDZoAEWLKeR8yZx8XPHElmMINrQ80DVZxIa3_VIU1ANrKw6R6RDCN4TswvquobclI2Zb6_EJE1DJvDRXWEfOfEOKZakDNVtf0lMBi_xxGkwxJbKE9sDgY9qYyl2FwqjFaYDTX3LZlNk6j7EqNaPlUE7Ze7B5k%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxJPLSl69vkn4cnwibr_vhGVr7QWXiR9UbdG0PNZ23ejIhB7NZWs_PqN1MksrzKNzwpch2mQn7SuE5WRij6gRfpJq_TcSGQu2L-BR5F9pR7As8y2IZL6pJOtEoZ_Ne_gwU345t_w5DRuATf3L9mqHTkdgQ9p4IS14JVS-16TZ-miJYdlqbdjvayFJzc41dUyeyK2ZLF2V304Q5HM-s1UUDWsQBAcABv3CccZjrhSLxE7Q9EYLfmGVQMw%3D%3D)] Impurity->Elimination Volatile byproduct, low recovery Polyalkylation Polyalkylation (Multiple Additions)[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGcmg-q-fIdN5iT7DNtQV7ZowpmEWjy383tRSc937nzlEoaS1hxD2BX9UBMdSl8xWjuHbR41yw-m3Jg6awpWA28Ng-RJh-qwvj-PO8P76ieR0c1w7CSGLRSkUMGamzgzXTGt4BIzDWfvgwG0VXzn8xDQAyKBm787k7vuCG5VEpravTSBatFN0KJttE%3D)] Impurity->Polyalkylation Higher MW impurities, complex NMR O_Alkylation Desired O-Alkylation (Ether Formation) C_Alkylation->O_Alkylation Competes with Elimination->O_Alkylation Competes with

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methanesulfonylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methanesulfonylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during its synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles that govern the reaction's success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is through a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-methanesulfonylphenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as ethyl 3-bromopropanoate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[3]

Q2: How do I choose the appropriate base for the deprotonation of 4-methanesulfonylphenol?

The choice of base is critical for the efficient formation of the phenoxide. Phenols are more acidic than typical alcohols, which allows for the use of moderately strong bases.[4] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and are effective for this transformation.[4] For less reactive systems or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be employed, though caution must be exercised due to its pyrophoric nature.[5]

Q3: What are the optimal solvent and temperature conditions for the Williamson ether synthesis step?

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.[1] The reaction temperature typically ranges from 50 to 100 °C.[1][5] It is crucial to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.[5]

Q4: My final product is an ester, not the desired carboxylic acid. What went wrong?

This indicates that the final hydrolysis step was either incomplete or omitted. The Williamson ether synthesis initially forms ethyl 3-(4-methanesulfonylphenoxy)propanoate. This ester must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid (HCl).

Troubleshooting Guide

This section provides a more detailed approach to overcoming specific experimental hurdles.

Problem 1: Low Yield of the Desired Product

A low yield can be attributed to several factors throughout the synthetic process.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-methanesulfonylphenol:

    • Solution: Ensure your base is of high quality and used in a slight excess (1.1-1.2 equivalents). If using NaOH or KOH, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[5]

  • Side Reactions:

    • Elimination: The alkyl halide, ethyl 3-bromopropanoate, can undergo elimination to form ethyl acrylate, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature, generally not exceeding 100 °C.[1] The choice of a less hindered base can also minimize elimination.

  • Inefficient Hydrolysis:

    • Solution: Ensure complete hydrolysis of the intermediate ester by using a sufficient excess of base (e.g., 2-3 equivalents of NaOH) and allowing for adequate reaction time at reflux. Monitor the disappearance of the ester spot by TLC.[3]

  • Losses during Work-up and Purification:

    • Solution: During the acidic work-up to protonate the carboxylate, ensure the pH is sufficiently low (pH ~1-2) to fully precipitate the carboxylic acid.[6] When performing extractions, use an appropriate organic solvent and perform multiple extractions to maximize recovery. Recrystallization is a common purification method; however, care must be taken to choose a suitable solvent system to minimize product loss in the mother liquor.

Problem 2: Product is Impure and Difficult to Purify

The presence of persistent impurities can complicate the isolation of the final product.

Possible Causes & Solutions:

  • Unreacted Starting Materials:

    • Solution: Unreacted 4-methanesulfonylphenol can often be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) during the work-up of the etherification step. Unreacted ethyl 3-bromopropanoate can be removed by distillation under reduced pressure if necessary, although it is typically consumed in the reaction.

  • Formation of By-products:

    • Solution: Besides the elimination product mentioned earlier, other by-products can form. Careful monitoring of the reaction by TLC can help in identifying the formation of unexpected spots. Column chromatography may be necessary for purification if recrystallization is ineffective.

  • Residual Solvent:

    • Solution: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process.

Experimental Protocols

Step 1: Williamson Ether Synthesis of Ethyl 3-(4-Methanesulfonylphenoxy)propanoate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methanesulfonylphenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a powdered base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • To this mixture, add ethyl 3-bromopropanoate (1.1 eq.) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.[5]

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 3-(4-methanesulfonylphenoxy)propanoate.

Step 2: Hydrolysis to this compound
  • Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC for the disappearance of the ester).[3]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.[6]

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

The following table provides a general overview of typical reaction parameters. Note that optimal conditions may vary based on the specific scale and equipment used.

ParameterWilliamson Ether SynthesisHydrolysis
Reactants 4-methanesulfonylphenol, Ethyl 3-bromopropanoateEthyl 3-(4-methanesulfonylphenoxy)propanoate
Base K₂CO₃, NaOH, NaHNaOH, KOH
Solvent DMF, Acetonitrile, THFEthanol/Water
Temperature 50 - 100 °CReflux
Reaction Time 4 - 12 hours2 - 6 hours

Synthetic Pathway Overview

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-methanesulfonylphenol 4-Methanesulfonylphenol Phenoxide Sodium 4-methanesulfonylphenoxide 4-methanesulfonylphenol->Phenoxide Base (e.g., NaOH) Ethyl_ester Ethyl 3-(4-methanesulfonylphenoxy)propanoate Phenoxide->Ethyl_ester + Ethyl 3-bromopropanoate Final_Product This compound Ethyl_ester->Final_Product 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq)

Caption: Synthetic route for this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Williamson Ether Synthesis Step Start->Check_Step1 Incomplete_Reaction Incomplete Reaction? Check_Step1->Incomplete_Reaction Optimize_Step1 Optimize Step 1: - Stronger Base - Higher Temperature - Longer Reaction Time Incomplete_Reaction->Optimize_Step1 Yes Check_Side_Reactions Side Reactions Observed? Incomplete_Reaction->Check_Side_Reactions No End Successful Synthesis Optimize_Step1->End Optimize_Temp_Base Optimize Step 1: - Lower Temperature - Less Hindered Base Check_Side_Reactions->Optimize_Temp_Base Yes Check_Step2 Analyze Hydrolysis Step Check_Side_Reactions->Check_Step2 No Optimize_Temp_Base->End Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step2->Incomplete_Hydrolysis Optimize_Step2 Optimize Step 2: - Increase Base Equivalents - Longer Reflux Time Incomplete_Hydrolysis->Optimize_Step2 Yes Check_Workup Check Work-up & Purification Incomplete_Hydrolysis->Check_Workup No Optimize_Step2->End Optimize_Workup Optimize Work-up: - Ensure pH ~1 for Precipitation - Proper Solvent for Extraction/Recrystallization Check_Workup->Optimize_Workup Optimize_Workup->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

  • Selective Hydrolysis of Methanesulfonate Esters - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - University of Colorado Boulder. Available at: [Link]

  • This compound (C10H12O5S) - PubChem. Available at: [Link]

  • A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents.
  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. Available at: [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of Esters - Save My Exams. Available at: [Link]

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Technical Support Center: Synthesis of 3-(4-Methanesulfonylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methanesulfonylphenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and improving overall yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a robust two-step process. The first step involves a Williamson ether synthesis to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product. Understanding the mechanism and critical parameters of each step is fundamental to achieving high yields.

Experimental Workflow Diagram

The following diagram illustrates the standard synthetic route from 4-(methylsulfonyl)phenol to the final product.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) SM1 4-(methylsulfonyl)phenol Reaction1 Heat (e.g., 60-80°C) SM1->Reaction1 SM2 Ethyl 3-bromopropanoate SM2->Reaction1 Base Base (e.g., K2CO3, NaH) Base->Reaction1 Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Reaction1 Intermediate Ethyl 3-(4-methanesulfonylphenoxy)propanoate Reaction2 Heat (Reflux) Intermediate->Reaction2 Reaction1->Intermediate Base2 Base (e.g., NaOH, KOH) Base2->Reaction2 Solvent2 Solvent (e.g., EtOH/H2O) Solvent2->Reaction2 FP_Salt Sodium 3-(4-methanesulfonylphenoxy)propanoate (Salt Intermediate) AcidWorkup Acid Workup (e.g., HCl, H2SO4) FP_Salt->AcidWorkup FinalProduct This compound AcidWorkup->FinalProduct Reaction2->FP_Salt

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the first step of this synthesis? A1: The first step is a classic Williamson ether synthesis.[1] It is a nucleophilic substitution (SN2) reaction. A strong base deprotonates the hydroxyl group of 4-(methylsulfonyl)phenol to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of ethyl 3-bromopropanoate, displacing the bromide leaving group to form the ether linkage.[2] For this SN2 reaction to be efficient, a primary alkyl halide is strongly preferred to minimize competing elimination (E2) reactions.[3][4]

Q2: Why is a two-step process involving an ester intermediate necessary? Why not react directly with 3-bromopropanoic acid? A2: Reacting the phenoxide directly with 3-bromopropanoic acid presents a significant challenge due to acid-base chemistry. The phenoxide is a strong base, and the carboxylic acid is, of course, acidic. They would undergo a rapid and unproductive acid-base neutralization reaction rather than the desired SN2 reaction. By protecting the carboxylic acid as an ester, this side reaction is prevented. The ester group is then easily removed in a separate hydrolysis step.

Q3: What are the typical overall yields for this synthesis? A3: With optimized conditions, the overall yield for this two-step synthesis can be quite high. The Williamson ether synthesis step can often exceed 90% yield, and the subsequent hydrolysis is also typically very efficient (>95%). An overall yield of 85-90% is an achievable target for this process. However, suboptimal conditions in either step can significantly reduce this value.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems that can arise during the synthesis, leading to reduced yields or impure products.

Step 1: Williamson Ether Synthesis (Phenol Alkylation)

Q: My ether synthesis step (Step 1) has a low yield. What are the likely causes and solutions? A: Low yield in this SN2 reaction typically points to one of four areas: incomplete phenoxide formation, poor solvent choice, incorrect temperature, or reactant purity.

  • Causality - Incomplete Deprotonation: The pKa of a phenol is around 10. For the SN2 reaction to proceed efficiently, the phenol must be fully converted to its conjugate base, the phenoxide. Using a base that is too weak (e.g., NaHCO₃) or an insufficient molar equivalent will result in a large amount of unreacted phenol.

  • Solution - Base Selection:

    • Potassium Carbonate (K₂CO₃): This is a common, cost-effective, and generally effective base for this reaction, especially in a polar aprotic solvent like DMF or acetonitrile. It is strong enough to deprotonate the phenol.

    • Sodium Hydride (NaH): A more powerful and non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[5] The only byproduct is hydrogen gas, which simply evolves from the reaction, driving it to completion.[5] Exercise caution as NaH is highly reactive with water.

  • Causality - Solvent Effects: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[6]

  • Solution - Solvent Choice:

    • Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. They dissolve the ionic intermediates but do not solvate the nucleophile as strongly, leading to a significant rate enhancement.

  • Causality - Suboptimal Temperature: Like most reactions, the rate is temperature-dependent. Too low a temperature will result in a sluggish and incomplete reaction. Excessively high temperatures can lead to side reactions and decomposition of reactants or solvent.

  • Solution - Temperature Optimization: A good starting point is 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction time and impurity formation.

Q: I am seeing significant amounts of unreacted 4-(methylsulfonyl)phenol in my crude product after Step 1. How do I fix this? A: This is a classic sign of either incomplete deprotonation or insufficient alkylating agent.

  • Solution 1 - Check Base Stoichiometry: Ensure you are using at least 1.1 to 1.2 molar equivalents of base (e.g., K₂CO₃) relative to the phenol. If using a very strong base like NaH, 1.05 equivalents is often sufficient.

  • Solution 2 - Check Alkyl Halide Stoichiometry: Use a slight excess of the ethyl 3-bromopropanoate (e.g., 1.1 equivalents). This helps ensure all the valuable phenoxide is consumed.

  • Solution 3 - Improve Mixing: In heterogeneous reactions (e.g., with K₂CO₃), ensure vigorous stirring to maximize the surface area and interaction between the solid base and the dissolved phenol.

Step 2: Saponification (Ester Hydrolysis)

Q: The hydrolysis of my ester intermediate is incomplete, leaving unreacted ester in my final product. What should I do? A: Incomplete hydrolysis is usually due to insufficient base, time, or temperature. Alkaline hydrolysis of esters is generally irreversible, which is a major advantage.[7]

  • Causality - Stoichiometry and Conditions: Saponification requires at least one equivalent of hydroxide to react with the ester and produce the carboxylate salt. The reaction rate is dependent on both temperature and the concentration of the hydroxide.

  • Solution - Optimize Conditions:

    • Base Equivalents: Use a clear excess of base, typically 2 to 3 molar equivalents of NaOH or KOH. This ensures the reaction goes to completion.

    • Solvent System: A mixture of an alcohol (like ethanol) and water is effective. The alcohol helps solubilize the organic ester, while the water dissolves the hydroxide base, creating a homogeneous reaction environment.

    • Temperature and Time: Heating the reaction mixture to reflux is standard practice and ensures a reasonable reaction rate.[8] Allow the reaction to proceed for at least 2-4 hours, or monitor by TLC until all the starting ester has been consumed.

Q: After acidification, my product is oily or difficult to crystallize. How can I improve the purity and isolation? A: This issue points towards impurities in the product or problems during the workup and isolation phase.

  • Causality - Incomplete Reaction/Workup: The presence of unreacted ester can act as an impurity that hinders crystallization. Additionally, if the acidification step is incomplete, some of the product will remain as the more water-soluble carboxylate salt, reducing the isolated yield of the solid acid.

  • Solution - Rigorous Workup and Purification:

    • Acidification: After hydrolysis, cool the reaction mixture and slowly add a strong acid (e.g., 2M HCl) while stirring until the pH is strongly acidic (pH 1-2). This ensures complete protonation of the carboxylate salt to the less soluble carboxylic acid.[8]

    • Extraction: If the product precipitates, it can be collected by filtration. If it remains in solution or is oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Recrystallization: This is a powerful purification technique. Based on patent literature and common practice, solvents like 95% ethanol or toluene are effective for recrystallizing the final product to achieve high purity.[9][10]

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-methanesulfonylphenoxy)propanoate
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(methylsulfonyl)phenol (1.0 eq).

  • Add dry acetonitrile or DMF as the solvent.

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl 3-(4-methanesulfonylphenoxy)propanoate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq).

  • Heat the mixture to reflux (approx. 80-90°C) for 3 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.

  • For higher purity, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or toluene).

Summary of Optimized Conditions

ParameterStep 1: Williamson Ether SynthesisStep 2: Saponification
Key Reagents 4-(methylsulfonyl)phenol, Ethyl 3-bromopropanoateEthyl 3-(4-methanesulfonylphenoxy)propanoate
Base K₂CO₃ (1.5 eq) or NaH (1.05 eq)NaOH (2.5 eq) or KOH (2.5 eq)
Solvent Acetonitrile or DMFEthanol / Water mixture
Temperature 70-80°CReflux (80-90°C)
Time 4-6 hours (TLC monitored)2-4 hours (TLC monitored)
Workup Filtration, solvent evaporationAcidification (pH 1-2), filtration
Typical Yield >90%>95%

References

  • ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • YouTube. Organic Chemistry 1: Williamson ether synthesis practice problems. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
  • Google Patents. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • University Course Material. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • ResearchGate. Optimization of the Reaction Conditions a. Available at: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. Available at: [Link]

  • Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available at: [Link]

Sources

"common issues in 3-(4-Methanesulfonylphenoxy)propanoic acid experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(4-Methanesulfonylphenoxy)propanoic acid (CAS No. 868277-53-6). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the synthesis, purification, analysis, and experimental use of this compound. Our approach is to explain the causality behind experimental phenomena and provide robust, self-validating protocols.

Section 1: Compound Identity, Handling, and Storage

This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound.

FAQ: Basic Properties and Safety

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties is critical for designing experiments. The molecule's structure, featuring a polar sulfone group, an ether linkage, an aromatic ring, and a carboxylic acid, dictates its behavior.

PropertyValueSource
CAS Number 868277-53-6[1]
Molecular Formula C₁₀H₁₂O₅S[1][2]
Molecular Weight 244.27 g/mol [1]
Predicted XlogP 0.6[2]
Appearance White to off-white solid (Expected)General chemical knowledge
Purity (Typical) ≥95%[1]

Q2: How should I properly store and handle this compound?

Proper storage is essential to maintain the integrity of the compound. As a solid carboxylic acid, standard laboratory procedures are generally sufficient.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended, protected from light.[3]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Operations that may generate dust should be performed in a fume hood or ventilated enclosure.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

Q3: What are the primary safety hazards associated with this compound?

While specific toxicity data for this exact molecule is limited, related propanoic acid and sulfonyl-containing compounds are classified as irritants. It is prudent to handle it with appropriate caution.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7] In case of contact, rinse the affected area thoroughly with water.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7] Avoid breathing dust, mist, or spray.[8]

  • Ingestion: May be harmful if swallowed.[4][5]

Section 2: Synthesis and Purification Troubleshooting

Synthesis of this compound typically involves a Williamson ether synthesis followed by ester hydrolysis. Low yields and persistent impurities are common challenges.

Workflow: Typical Synthesis Route

SM1 4-Methanesulfonylphenol Intermediate Ethyl 3-(4-methanesulfonylphenoxy)propanoate (Ester Intermediate) SM1->Intermediate SM2 Ethyl 3-bromopropanoate SM2->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Williamson Ether Synthesis Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Intermediate->Hydrolysis Product This compound (Final Product) Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification

Caption: A typical two-step synthesis pathway for the target compound.

Q&A: Synthesis and Purification

Q1: My Williamson ether synthesis step has a very low yield. What are the likely causes?

This is a classic issue often traced back to reaction conditions or reagent quality.

  • Causality—Base and Solvent Choice: The base is critical for deprotonating the starting phenol. A weak base may result in an incomplete reaction. The solvent must be polar enough to dissolve the reactants but should be aprotic (e.g., acetone, DMF, acetonitrile) to avoid side reactions. Using a protic solvent like ethanol could lead to the solvent itself acting as a nucleophile.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can consume the base and hinder the reaction. Use anhydrous solvents and dry glassware.

    • Verify Base Strength: Potassium carbonate (K₂CO₃) is common, but a stronger base like sodium hydride (NaH) may be required if yields are poor. However, NaH requires stricter anhydrous conditions.

    • Check Reaction Temperature: While often run at the reflux temperature of the solvent, excessively high temperatures can promote side reactions or decomposition.[9] A temperature around 50-80°C is a good starting point.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting phenol. If the reaction stalls, consider adding more base or alkylating agent.

Q2: After hydrolysis, my crude product is difficult to purify. What are common impurities?

Impurities often co-precipitate with the product, making purification challenging. Identifying them is the first step.[10]

  • Common Impurities:

    • Unreacted 4-Methanesulfonylphenol: If the initial ether synthesis was incomplete, this starting material will carry through. It is also acidic and may be difficult to separate by simple acid-base extraction.

    • Incomplete Hydrolysis: The ethyl ester intermediate may remain if the hydrolysis step is not driven to completion.

    • Byproducts from Side Reactions: Although less common, byproducts from undesired reactions can complicate purification.[11]

  • Self-Validating Purification Protocol: A well-designed recrystallization protocol can effectively remove these impurities.

Protocol: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol/water, ethyl acetate, toluene) to find a system where the compound is soluble when hot but poorly soluble when cold. An ethanol/water mixture is often a good starting point for moderately polar carboxylic acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[9] Once crystals begin to form, cool the flask further in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity of the recrystallized product by HPLC and measure its melting point. A sharp melting point indicates high purity.

Section 3: Analytical and Characterization Issues

Accurate characterization is non-negotiable. HPLC is the workhorse for purity determination, but developing a robust method can be a hurdle.

Q&A: Analytical Methods

Q1: I need to develop an HPLC method for purity analysis. Can you provide a reliable starting point?

Yes. A reverse-phase HPLC method is standard for this type of molecule. The key is to achieve good peak shape and resolution from potential impurities.

  • Causality—Mobile Phase pH: The carboxylic acid moiety can cause peak tailing on standard C18 columns. Acidifying the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) protonates the carboxyl group, suppressing its interaction with residual silanols on the stationary phase and resulting in sharper, more symmetrical peaks.[12]

  • Starting HPLC Protocol:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for elution.
Gradient 10% to 90% B over 15 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 228 nm or 254 nmThe phenyl and sulfone groups should provide strong UV absorbance.[12]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce backpressure.[13]

This method can be optimized by adjusting the gradient slope or switching to an isocratic method once the retention time is known.[14]

Section 4: Common Problems in Biological Assays

The transition from a pure solid to a biologically active solution is fraught with challenges, primarily related to solubility.[15] Inaccurate results are often artifacts of poor compound handling rather than a true lack of biological activity.

Troubleshooting Flowchart: Inconsistent Assay Results

Start Inconsistent or Poor Assay Results CheckStock Check DMSO Stock Solution Start->CheckStock PrecipitateStock Precipitate Visible? CheckStock->PrecipitateStock Visually Inspect MakeFreshStock Prepare Fresh Stock (See Protocol) PrecipitateStock->MakeFreshStock Yes CheckDilution Check for Precipitation in Assay Buffer Dilution PrecipitateStock->CheckDilution No MakeFreshStock->CheckDilution PrecipitateAssay Precipitate Visible? CheckDilution->PrecipitateAssay Prepare highest conc. LowerConc Lower Final DMSO % and/or Compound Conc. PrecipitateAssay->LowerConc Yes CheckStability Assess Compound Stability in Assay Buffer PrecipitateAssay->CheckStability No LowerConc->CheckDilution Degradation Degradation Observed (e.g., by LC-MS)? CheckStability->Degradation Incubate & Analyze ModifyBuffer Modify Buffer pH or Reduce Incubation Time Degradation->ModifyBuffer Yes InvestigateOther Investigate Other Factors: Assay Interference, Cell Permeability Degradation->InvestigateOther No ModifyBuffer->Start Re-run Assay

Caption: A decision tree for troubleshooting common biological assay issues.

Q&A: Biological Assay Issues

Q1: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

This is the single most common issue for drug-like molecules and leads to falsely low potency readings.[16] The cause is the compound's low thermodynamic solubility in water.

  • Causality—Kinetic vs. Thermodynamic Solubility: A compound may be kinetically soluble at high concentrations in 100% DMSO but will crash out when diluted into an aqueous environment where its thermodynamic solubility is much lower.

  • Troubleshooting Strategies:

    • Reduce Final DMSO Concentration: While counterintuitive, a lower final DMSO percentage in the assay can sometimes help by reducing the "solvent-shift" effect. However, the primary goal is to keep the final compound concentration below its aqueous solubility limit.

    • Use Co-solvents: If the assay allows, adding a small percentage of a co-solvent like PEG-400 or using a buffer containing bovine serum albumin (BSA) can help maintain solubility.

    • Adjust pH: Since the compound has a carboxylic acid (pKa ~4-5), increasing the buffer pH to >7 will deprotonate it to the more soluble carboxylate form. This is a viable strategy if the assay biology is not pH-sensitive.

    • Perform Serial Dilutions in DMSO: Instead of diluting a high-concentration stock directly into buffer, perform serial dilutions in DMSO first, then add the series of low-concentration DMSO solutions to the buffer. This minimizes the time the compound spends at a supersaturated aqueous concentration.[16]

Q2: My results are not reproducible between experiments, especially after my stock solution has been stored for a while. Why?

Stock solution integrity is paramount. Inconsistency often points to degradation or precipitation in the stock.

  • Causality—Freeze-Thaw Cycles: Repeated freeze-thaw cycles can be detrimental. Water from atmospheric condensation can be absorbed by DMSO, lowering the compound's solubility and causing it to precipitate out over time.[15] The precipitated compound may not fully redissolve upon thawing, leading to a lower effective concentration.

  • Protocol: Best Practices for Stock Solution Handling

    • Preparation: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Aliquoting: Immediately after preparation, aliquot the primary stock into small, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your supply.

    • Storage: Store aliquots at -20°C or -80°C, protected from light.

    • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before use. Visually inspect the solution for any signs of precipitation against a light and dark background.

    • Avoid Re-freezing: Do not re-freeze and re-use working aliquots. Discard any unused portion of a thawed aliquot to ensure maximum reproducibility.

By implementing these rigorous handling procedures, you can ensure that the concentration of this compound used in your experiments is accurate and consistent, leading to more trustworthy and reproducible data.

References

  • SynQuest Laboratories, Inc. (n.d.). 3-(4-Methylsulfonylphenyl)propionic acid Safety Data Sheet.
  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Reddit. (2013). Synthesis of an aspirin esq compound (propanoic acid + salicylic acid). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006.
  • SAFETY DATA SHEET. (n.d.). Benzo-1,3-dioxole-5-propionic acid Safety Data Sheet.
  • Chegg.com. (2021). Ester Hydrolysis Synthesis of Propanoic Acid. Retrieved from [Link]

  • Quora. (2021). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 3-(Methylamino)propanoic acid.
  • PubChemLite. (n.d.). This compound (C10H12O5S). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Methylsulfonyl)propanoic acid.
  • YouTube. (2023). Synthesis of propanoic acid. Retrieved from [Link]

  • Chem-Supply. (n.d.). 3-methanesulfonylpropanoic acid.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:868277-53-6.
  • Google Patents. (n.d.). NEW DERIVATIVE (I) OF 3-ARIL-2-HYDROXIPROPIONIC ACID.
  • National Institutes of Health. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Properties on Biological Assays. Retrieved from [Link]

  • ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
  • Google Patents. (n.d.). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • National Institutes of Health. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • PubMed. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Retrieved from [Link]

  • ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

Sources

"minimizing degradation of 3-(4-Methanesulfonylphenoxy)propanoic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methanesulfonylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in solution. As there is limited direct literature on the degradation of this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound in solution.

Q1: How should I dissolve this compound?

A1: this compound is sparingly soluble in water. For most applications, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Once a clear solution is obtained, it can be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may impact biological systems.

Q2: What are the primary stability concerns for this compound in solution?

A2: Based on its chemical structure, the primary stability concerns are potential hydrolysis of the ether linkage under strongly acidic conditions, and photodegradation upon exposure to light. While the methanesulfonyl group and the propanoic acid moiety are generally stable, extreme pH and high temperatures can accelerate degradation.[1]

Q3: How can I monitor the stability of my solution?

A3: The most reliable method for assessing the stability of your solution is by using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[2] These methods can separate the parent compound from potential degradation products, allowing for accurate quantification of its concentration over time. Visual inspection for color change or precipitation can be an initial indicator, but is not a definitive measure of stability.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, stock solutions should be stored in tightly sealed amber vials to protect from light and evaporation. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a step-by-step approach to resolving common issues encountered during experimentation.

Problem: Inconsistent or lower-than-expected results in biological assays.

Possible Cause 1: Degradation of the compound in the assay medium.

  • Explanation: The pH, temperature, or components of your cell culture or assay buffer could be promoting the degradation of the compound over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

    • Conduct a Time-Course Stability Study: Incubate the compound in your assay medium under the exact experimental conditions (temperature, light exposure) for the duration of your experiment. At various time points, take aliquots and analyze them by HPLC to determine the concentration of the parent compound.

    • Optimize Assay Conditions: If significant degradation is observed, consider reducing the incubation time or adjusting the pH of the medium if experimentally feasible.

Possible Cause 2: Precipitation of the compound.

  • Explanation: The compound may be precipitating out of solution, especially when diluting a concentrated organic stock into an aqueous medium. This will lower the effective concentration of the compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your solutions for any signs of precipitation, both upon initial dilution and after incubation.

    • Solubility Assessment: Determine the solubility of the compound in your specific assay medium. You can do this by preparing a series of dilutions and observing the point at which precipitation occurs.

    • Adjust Solvent Concentration: If solubility is an issue, you may need to increase the final concentration of the co-solvent (e.g., DMSO), while ensuring it remains within a tolerable range for your experimental system.

Problem: Appearance of unknown peaks in my HPLC analysis.

Possible Cause: Chemical degradation of the compound.

  • Explanation: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution is a strong indication of degradation. The retention times of these new peaks can provide clues about the nature of the degradation products.

  • Troubleshooting Workflow:

G start Unknown Peak Detected check_blank Analyze a blank (solvent) injection start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_peak Peak is a system artifact. Investigate solvent or system contamination. is_blank_peak->system_peak Yes not_blank_peak Peak is related to the sample. is_blank_peak->not_blank_peak No compare_standard Compare to a freshly prepared standard not_blank_peak->compare_standard is_in_standard Is the peak in the fresh standard? compare_standard->is_in_standard impurity Peak is an impurity in the starting material. is_in_standard->impurity Yes degradation_product Peak is a degradation product. is_in_standard->degradation_product No forced_degradation Perform forced degradation studies (acid, base, peroxide, heat, light) degradation_product->forced_degradation identify_peak Identify conditions that generate the peak. This suggests the degradation pathway. forced_degradation->identify_peak

Caption: Troubleshooting workflow for unknown HPLC peaks.

Potential Degradation Pathways

G Parent This compound Hydrolysis Acid-Catalyzed Hydrolysis Parent->Hydrolysis Photodegradation Photodegradation Parent->Photodegradation Product1 4-Methanesulfonylphenol Hydrolysis->Product1 Product2 3-Hydroxypropanoic acid Hydrolysis->Product2 Product3 Photodegradation Products Photodegradation->Product3

Sources

Technical Support Center: Refining Analytical Methods for 3-(4-Methanesulfonylphenoxy)propanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 3-(4-Methanesulfonylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are not only accurate but also self-validating.

I. Foundational Knowledge: Understanding the Analyte

This compound is a molecule presenting specific analytical challenges due to its acidic nature and potential for interaction within various sample matrices. A successful analytical method hinges on controlling its ionization state and mitigating interferences.

II. Troubleshooting Guides & FAQs: A Problem-Solution Approach

This section directly addresses common issues encountered during the analysis of this compound, providing a systematic approach to problem resolution.

Chromatography Issues

Question: Why am I observing significant peak tailing for my analyte?

Answer: Peak tailing for acidic compounds like this compound is a frequent challenge, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.[1]

  • Causality & Explanation:

    • Secondary Silanol Interactions: Residual silanol groups on standard silica-based C18 columns are acidic and can interact with the carboxyl group of your analyte through hydrogen bonding, causing the peak to tail.[1]

    • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the propanoic acid moiety, the analyte will exist in a partially or fully ionized state. This ionized form can have strong, undesirable interactions with the stationary phase.

  • Troubleshooting Steps & Solutions:

    • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH. It should be adjusted to at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, non-ionized form. Using a buffer is crucial for maintaining a stable pH.

    • Column Selection: Consider using a column with end-capping or a polar-embedded stationary phase. These are designed to minimize silanol interactions.

    • Mobile Phase Additives: The addition of a small amount of a competing acid, such as trifluoroacetic acid (TFA) at 0.05-0.1%, can help to saturate the active silanol sites on the column, thereby reducing peak tailing.[2]

Question: My retention time is shifting between injections. What is the cause?

Answer: Retention time instability can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Causality & Explanation:

    • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution, will lead to a variable starting condition for the next run.

    • Mobile Phase Preparation: If the mobile phase is prepared by online mixing, pump proportioning valves can be a source of variability.[3] Additionally, the evaporation of the more volatile solvent component can alter the mobile phase composition over time.

    • pH Fluctuation: For an ionizable compound, even minor shifts in the mobile phase pH can cause significant changes in retention time.[3]

  • Troubleshooting Steps & Solutions:

    • Ensure Adequate Equilibration: A good starting point is to equilibrate the column with 10-20 column volumes of the initial mobile phase.[1]

    • Mobile Phase Preparation: For isocratic methods, pre-mixing the mobile phase can improve consistency. If using a gradient, ensure the pump is functioning correctly. Degassing the mobile phase is also critical to prevent bubble formation.[1]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

Sample Preparation & Matrix Effects

Question: I am experiencing poor recovery of the analyte from plasma samples. What can I do?

Answer: Low recovery is often due to inefficient extraction or binding of the analyte to plasma proteins.

  • Causality & Explanation:

    • Protein Binding: this compound, like many acidic drugs, may bind to plasma proteins such as albumin. This can prevent its efficient extraction.

    • Extraction Technique: The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) significantly impacts recovery.

  • Troubleshooting Steps & Solutions:

    • Protein Precipitation: This is a simple and common technique. Acetonitrile is often effective for precipitating proteins and releasing the analyte.[4]

    • Liquid-Liquid Extraction (LLE): Adjusting the pH of the plasma sample to be acidic before extraction with an organic solvent can improve the recovery of acidic compounds.[5]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract. A mixed-mode or polymer-based sorbent can be effective for extracting acidic compounds.

Question: My signal intensity is suppressed when analyzing samples compared to standards in a clean solvent. How can I mitigate this?

Answer: This phenomenon is known as the matrix effect, where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source.[6][7][8]

  • Causality & Explanation:

    • Ion Suppression/Enhancement: Components in the biological matrix, such as phospholipids, can co-elute with the analyte and compete for ionization, leading to a suppressed or enhanced signal.[9] This is a significant concern in LC-MS/MS bioanalysis.[6][8]

  • Troubleshooting Steps & Solutions:

    • Improve Sample Cleanup: More effective sample preparation techniques, like SPE, can remove interfering matrix components.[10]

    • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the bulk of the matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[10]

    • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

III. Experimental Protocols & Data

Recommended HPLC-UV Method

This method provides a robust starting point for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (v/v)
Gradient To be optimized based on sample matrix
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection To be determined by UV scan (e.g., 228 nm[11][12])

Note: The mobile phase pH should be well below the pKa of the analyte to ensure good peak shape. Formic acid at 0.1% typically provides a pH of around 2.7.

Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

IV. Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic, TFA) check_ph->adjust_ph No check_column Using an End-capped or Polar-Embedded Column? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end add_tfa Add Competing Agent (e.g., 0.05% TFA) check_column->add_tfa No check_column->end Yes change_column Switch to an Appropriate Column add_tfa->end G sample Sample Receipt prep Sample Preparation (e.g., Protein Precipitation) sample->prep analysis HPLC/LC-MS Analysis prep->analysis data Data Processing analysis->data report Reporting data->report

Sources

"troubleshooting inconsistent results with 3-(4-Methanesulfonylphenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-(4-Methanesulfonylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to ensure the generation of consistent and reliable experimental data. Given the nuanced behavior of novel small molecules, this guide provides in-depth troubleshooting strategies and answers to frequently encountered challenges.

Introduction to this compound

This compound is a small molecule featuring a methanesulfonyl group, a phenoxy linker, and a propanoic acid moiety. While its specific biological targets and mechanism of action are still under active investigation, its structural components suggest potential interactions with a range of biological systems. The propanoic acid group, in particular, can influence its solubility, cell permeability, and potential for off-target effects. This guide is intended to address the experimental variability that can arise from these chemical properties.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between batches. What are the likely causes?

A1: Inconsistent results with small molecules like this compound often stem from a few key areas: compound integrity, experimental setup, and biological system variability. It is crucial to systematically investigate each of these potential sources of error.[1]

Common causes for batch-to-batch variability include:

  • Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to a decrease in the effective concentration of the active molecule.

  • Solubility Issues: The carboxylic acid moiety can present solubility challenges, especially in aqueous media. Incomplete solubilization can lead to inaccurate dosing and inconsistent results.

  • Assay-Related Variability: Minor differences in reagent preparation, incubation times, or instrument calibration can introduce significant variability in experimental readouts.

Q2: I'm observing unexpected or off-target effects in my cell-based assays. How can I confirm that the observed phenotype is due to the intended activity of this compound?

A2: Distinguishing on-target from off-target effects is a critical step in validating your experimental findings.[2] A multi-faceted approach is recommended:

  • Use of a Negative Control: Synthesize or acquire a structurally similar analog of this compound that is predicted to be inactive against the intended target. If this negative control does not produce the same phenotype, it strengthens the evidence for on-target activity.

  • Dose-Response Analysis: A clear dose-response relationship, where the observed effect increases with the concentration of the compound, is a hallmark of a specific interaction.

  • Target Engagement Assays: If the putative target is known, direct measurement of compound binding (e.g., via cellular thermal shift assay or immunoprecipitation) can confirm target engagement in your experimental system.

Q3: The propanoic acid group in my compound seems to be causing issues with certain reagents. What should I be aware of?

A3: The carboxylic acid functional group is acidic and can react with basic compounds.[3][4] This is a common source of experimental artifacts.

  • Acid-Base Reactions: Carboxylic acids will readily react with strong bases.[3] If your experimental protocol involves strongly basic reagents, they may be neutralized by the carboxylic acid, leading to unexpected results. The resulting carboxylate is generally less reactive.[3]

  • Interactions with Buffers: The pH of your experimental buffer system is critical. The charge state of the carboxylic acid group is pH-dependent, which can affect its solubility, cell permeability, and interaction with its target. It is advisable to work with buffers that maintain a stable pH throughout the experiment.

Troubleshooting Guides

Guide 1: Addressing Solubility and Stability Issues

Inconsistent results often originate from problems with the compound's solubility and stability in experimental media.

Problem: Precipitate formation is observed in my stock solution or final assay medium.

Root Cause Analysis and Solution Workflow:

A Precipitate Observed B Verify Stock Solution Concentration & Solvent A->B Initial Check C Assess Solubility in Assay Medium B->C If Stock is Clear D Optimize Solubilization Method C->D If Precipitate Forms in Medium F Consistent Results C->F If Soluble E Evaluate Compound Stability D->E If Solubility Remains an Issue D->F Successful Optimization E->F If Stable

Caption: Workflow for troubleshooting precipitation issues.

Step-by-Step Protocol:

  • Stock Solution Verification:

    • Recommended Solvent: Initially, dissolve this compound in a high-purity organic solvent such as DMSO.

    • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). Avoid making stock solutions that are too dilute, as this increases the proportion of organic solvent in the final assay medium.

    • Visual Inspection: After vortexing and gentle warming (if necessary), visually inspect the stock solution for any undissolved particulate matter.

  • Solubility in Aqueous Media:

    • Test Dilutions: Perform serial dilutions of the stock solution into your assay buffer or cell culture medium.

    • Observation: Observe for any signs of precipitation immediately after dilution and over the course of your typical experiment duration.

    • pH Adjustment: The solubility of carboxylic acids can be pH-dependent. A slight adjustment of the buffer pH (while ensuring it remains within the tolerated range for your biological system) may improve solubility.

  • Stability Assessment:

    • Freeze-Thaw Cycles: Aliquot your stock solution to minimize freeze-thaw cycles, which can degrade the compound.

    • Light Sensitivity: Store the stock solution and experimental plates protected from light, as the phenoxy group can be susceptible to photodegradation.

    • Purity Analysis: If inconsistencies persist, consider analyzing the purity of your stock solution over time using techniques like HPLC to check for degradation products.

ParameterRecommendationRationale
Primary Solvent DMSO (High Purity)Excellent solvating power for many organic molecules.
Stock Concentration 10-50 mMMinimizes the volume of organic solvent added to the aqueous medium.
Storage -20°C or -80°C, protected from lightReduces the rate of chemical degradation.
Working Dilutions Freshly prepared for each experimentEnsures consistent starting concentrations and minimizes degradation in aqueous media.
Guide 2: Investigating and Mitigating Off-Target Effects

Unexplained cellular toxicity or unexpected phenotypes can be indicative of off-target effects.

Problem: The observed cellular response does not align with the expected mechanism of action, or significant cytotoxicity is observed at concentrations where the on-target effect should be minimal.

Logical Framework for Deconvolution of Off-Target Effects:

A Unexpected Phenotype Observed B Perform Dose-Response Curve A->B C Utilize a Structurally Related Inactive Control B->C If Dose-Dependent D Employ an Orthogonal Assay C->D If Control is Inactive F Potential Off-Target Effect C->F If Control Shows Similar Activity E On-Target Effect Confirmed D->E If Results Correlate D->F If Results Do Not Correlate

Caption: Decision tree for investigating off-target effects.

Experimental Protocols:

  • Comprehensive Dose-Response:

    • Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar).

    • This will help to identify a therapeutic window where the on-target effect is observed without significant cytotoxicity. In-vitro potency benchmarks are often in the range of <1-10 µM in cell-based assays.[5]

  • Negative Control Synthesis and Testing:

    • A suitable negative control might involve removing or altering a key functional group presumed to be essential for activity, without drastically changing the molecule's physicochemical properties.

    • Test the negative control in parallel with this compound at the same concentrations.

  • Orthogonal Assays:

    • If you are observing an effect in one assay (e.g., a reporter gene assay), try to validate this finding using a different experimental approach that measures a downstream functional outcome (e.g., Western blot for a target protein, or a cell migration assay).

ApproachDescriptionExpected Outcome for On-Target Effect
Dose-Response Titration of the compound over a wide concentration range.A sigmoidal curve with a clear EC50/IC50 value.
Negative Control Use of a structurally similar but inactive analog.The negative control should not elicit the same response.
Orthogonal Assay Measurement of a different but related biological endpoint.The results should be consistent with the initial findings.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Master Organic Chemistry. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids!.
  • Lennen, R. M., Kruz, M. R., & Pfleger, B. F. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC.
  • Bartleby. (n.d.). Disadvantages Of Carboxylic Acid.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Greece, D. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • PubChem. (n.d.). 3-(Methylsulfonyl)propanoic acid.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-(4-Methanesulfonylphenoxy)propanoic acid as a Putative PPARδ Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for validating the biological activity of 3-(4-Methanesulfonylphenoxy)propanoic acid. Initial computational analysis of its structure suggests a potential role as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. This hypothesis is based on structural similarities to known PPARδ agonists, which are a class of drugs that act on the peroxisome proliferator-activated receptor.[1] These receptors are involved in regulating carbohydrate and lipid metabolism, cell growth, and immune responses.[2]

This document outlines a series of in vitro and in cell-based assays to rigorously test this hypothesis, comparing the compound's activity against established PPARδ agonists and antagonists. The experimental design emphasizes scientific integrity, ensuring that each protocol is a self-validating system.

Rationale and Hypothesis: Structural Analogy to PPARδ Agonists

The core structure of this compound, featuring a phenoxy ring linked to a propanoic acid head group, is a common motif in a class of nuclear receptor ligands, particularly PPAR agonists. The methanesulfonyl group on the phenyl ring is a key feature that may confer selectivity and potency. Our hypothesis is that this compound acts as a selective agonist for PPARδ, a receptor that plays a crucial role in fatty acid metabolism and energy homeostasis.[3][4]

To validate this, we will compare its activity profile with well-characterized PPARδ agonists, such as GW501516 and L-165,041, and assess its selectivity against other PPAR isoforms (α and γ).[5][6]

Comparative Compounds

A robust validation requires comparison with known modulators of the target. The following compounds are recommended for parallel testing:

CompoundRoleTarget(s)Rationale for Inclusion
GW501516 (Cardarine) Positive Control (Agonist)Potent and selective PPARδ agonist.[6][7]To establish a benchmark for maximal PPARδ activation and to compare the potency and efficacy of the test compound.
L-165,041 Positive Control (Agonist)Potent PPARδ agonist with selectivity over other subtypes.[5][8]Provides an alternative positive control to ensure observed effects are not compound-specific artifacts.
GW9662 Negative Control (Antagonist)PPARγ antagonist.To assess selectivity against PPARγ.
Fenofibrate ControlPPARα agonist.[1]To determine the selectivity of the test compound for PPARδ over PPARα.
Rosiglitazone ControlPPARγ agonist.[9][10]To determine the selectivity of the test compound for PPARδ over PPARγ.

Experimental Workflow for In Vitro Validation

The following workflow is designed to systematically evaluate the interaction of this compound with PPARδ and its downstream functional consequences.

Experimental Workflow cluster_0 Phase 1: Direct Receptor Interaction cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Functional Outcomes Binding_Assay PPARδ Ligand Binding Assay Coactivator_Recruitment Co-activator Recruitment Assay Binding_Assay->Coactivator_Recruitment Confirms direct binding Reporter_Assay PPARδ Reporter Gene Assay Coactivator_Recruitment->Reporter_Assay Links binding to transcriptional activation Target_Gene_Expression Target Gene Expression Analysis (qPCR) Reporter_Assay->Target_Gene_Expression Validates cellular potency Fatty_Acid_Oxidation Fatty Acid Oxidation Assay Target_Gene_Expression->Fatty_Acid_Oxidation Demonstrates functional effect

Caption: A stepwise workflow for validating PPARδ agonism.

Detailed Experimental Protocols

Phase 1: Direct Receptor Interaction

4.1.1. PPARδ Ligand Binding Assay

  • Objective: To determine if this compound directly binds to the PPARδ ligand-binding domain (LBD).

  • Methodology: A competitive binding assay using a fluorescently labeled known PPARδ ligand and the purified PPARδ-LBD.

  • Protocol:

    • Prepare a series of dilutions of this compound and the control compounds (GW501516, L-165,041).

    • In a 96-well plate, incubate the PPARδ-LBD with a fixed concentration of the fluorescent ligand and varying concentrations of the test and control compounds.

    • After incubation, measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

    • Calculate the Ki (inhibition constant) to quantify the binding affinity.

4.1.2. Co-activator Recruitment Assay

  • Objective: To assess if the binding of the test compound to PPARδ-LBD induces a conformational change that promotes the recruitment of co-activator proteins, a critical step in transcriptional activation.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11]

  • Protocol:

    • Use a commercially available TR-FRET assay kit.

    • Incubate the GST-tagged PPARδ-LBD with a terbium-labeled anti-GST antibody, a fluorescein-labeled co-activator peptide, and serial dilutions of the test and control compounds.

    • Excite the terbium at 340 nm and measure the emission at 520 nm (fluorescein) and 495 nm (terbium).

    • An increase in the 520/495 nm ratio indicates co-activator recruitment.

    • Calculate the EC50 (half-maximal effective concentration) for co-activator recruitment.

Phase 2: Cellular Activity

4.2.1. PPARδ Reporter Gene Assay

  • Objective: To measure the ability of the test compound to activate PPARδ-mediated gene transcription in a cellular context.[12]

  • Methodology: Utilize a cell line (e.g., HEK293T) co-transfected with a PPARδ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[9][10][13]

  • Protocol:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound and control compounds for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the dose-response curve and determine the EC50 for transcriptional activation.

    • To assess selectivity, perform parallel assays with cells expressing PPARα and PPARγ.

4.2.2. Target Gene Expression Analysis (qPCR)

  • Objective: To confirm that the test compound upregulates the expression of known PPARδ target genes involved in fatty acid metabolism.

  • Methodology: Quantitative real-time polymerase chain reaction (qPCR).

  • Protocol:

    • Treat a relevant cell line (e.g., HepG2, which has high levels of PPARα) with the test compound and controls for 24 hours.[12]

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR using primers for known PPARδ target genes (e.g., CPT1A, PDK4) and a housekeeping gene for normalization.

    • Analyze the relative gene expression changes.

Phase 3: Functional Outcomes

4.3.1. Fatty Acid Oxidation Assay

  • Objective: To demonstrate that the observed target gene upregulation translates into a functional increase in fatty acid metabolism.[14]

  • Methodology: Measure the rate of radiolabeled fatty acid oxidation in cells.

  • Protocol:

    • Pre-treat cells (e.g., C2C12 myotubes) with the test compound and controls for 48 hours.

    • Incubate the cells with [³H]-palmitate.

    • Measure the amount of ³H₂O produced, which is a direct measure of fatty acid oxidation.

    • Normalize the results to the total protein concentration.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear, comparative table.

AssayThis compoundGW501516 (Positive Control)L-165,041 (Positive Control)
PPARδ Binding (Ki, nM) Experimental Value~16[5]
Co-activator Recruitment (EC50, nM) Experimental Value~1Data not readily available
PPARδ Reporter Assay (EC50, nM) Experimental Value~121-39[5]
CPT1A Gene Upregulation (Fold Change) Experimental ValueExpected significant increaseExpected significant increase
Fatty Acid Oxidation (Fold Change) Experimental ValueExpected significant increaseExpected significant increase

Signaling Pathway

The activation of PPARδ by an agonist like this compound is expected to initiate a cascade of events leading to changes in gene expression and cellular metabolism.

PPAR_Signaling_Pathway Agonist This compound PPARd PPARδ Agonist->PPARd Binds and activates Heterodimer PPARδ-RXR Heterodimer PPARd->Heterodimer Forms complex with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CPT1A, PDK4) PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation & Energy Expenditure Target_Genes->Metabolic_Effects Leads to

Caption: PPARδ activation and downstream signaling cascade.

Conclusion

This guide provides a rigorous and comprehensive framework for validating the biological activity of this compound as a putative PPARδ agonist. By following these detailed protocols and comparing the results to established positive and negative controls, researchers can confidently determine the compound's potency, selectivity, and functional effects. This systematic approach is essential for the advancement of novel compounds in the field of metabolic disease research.

References

  • Wikipedia. PPAR agonist. [Link]

  • Expert Opinion on Therapeutic Patents. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). [Link]

  • Wikipedia. GW501516. [Link]

  • PubMed Central. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. [Link]

  • MDPI. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. [Link]

  • ResearchGate. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR). [Link]

  • SciVision Publishers. GW501516 (Cardarine): Pharmacological and Clinical Effects. [Link]

  • PubChemLite. This compound (C10H12O5S). [Link]

  • SciVision Publishers. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects. [Link]

  • PubMed. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle. [Link]

  • National Institutes of Health. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem. [Link]

  • PubMed Central. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. [Link]

  • PubMed Central. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link]

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]

  • Indigo Biosciences. Human PPARγ Reporter Assay Kit. [Link]

  • Indigo Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • PubMed Central. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. [Link]

  • PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]

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A Comparative Guide to 3-(4-Methanesulfonylphenoxy)propanoic Acid and Its Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-(4-Methanesulfonylphenoxy)propanoic acid, a synthetic compound with a phenoxypropanoic acid scaffold. While direct experimental data for this specific molecule is not extensively available in public literature, by examining its structural features and drawing parallels with closely related analogs, we can project its potential biological activities and guide future research. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to this compound

This compound is a small molecule characterized by a central phenyl ring linked to a propanoic acid moiety via an ether bond, and a methanesulfonyl group at the para position of the phenyl ring.

Chemical Structure:

The presence of the carboxylic acid group, a common feature in many biologically active molecules, suggests potential interactions with various biological targets. The methanesulfonyl group, a strong electron-withdrawing and polar substituent, is expected to significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.

This guide will explore the potential of this compound in four key therapeutic areas where its structural analogs have shown promise:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: For the potential treatment of type 2 diabetes and other metabolic disorders.

  • G Protein-Coupled Receptor 40 (GPR40) Agonism: Another promising target for type 2 diabetes.

  • Anticancer Activity: Investigating its potential as a cytotoxic agent against various cancer cell lines.

  • Antimicrobial Activity: Exploring its efficacy against bacterial and fungal pathogens.

For each area, we will delve into the structure-activity relationships (SAR) of similar compounds and provide detailed experimental protocols for in vitro evaluation.

Potential as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers used in the treatment of type 2 diabetes.[2] Several studies have identified phenylpropanoic acid derivatives as potent PPARα and PPARγ agonists.[3]

Structure-Activity Relationship (SAR) Insights

The general structure of a PPARγ agonist typically consists of an acidic head group (like the propanoic acid in our target compound), a central linker, and a lipophilic tail. In this compound, the methanesulfonylphenoxy group acts as the lipophilic tail.

  • Acidic Head Group: The carboxylic acid is crucial for interacting with key amino acid residues in the PPARγ ligand-binding pocket.

  • Linker: The ether linkage provides flexibility.

  • Lipophilic Tail: The nature and substitution of the aromatic ring significantly impact potency and selectivity. Studies on chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives have shown that substitutions on the phenyl ring are critical for activity.[3]

The strong electron-withdrawing nature of the methanesulfonyl group in our target compound could influence its binding affinity and efficacy as a PPARγ agonist.

Comparative Analysis with Structurally Similar PPARγ Agonists

To provide a framework for comparison, let's consider hypothetical data based on known PPARγ agonists with similar scaffolds.

CompoundR Group (para-position)PPARγ EC50 (µM)Reference
Hypothetical Analog 1 -H>10-
Hypothetical Analog 2 -Cl1.5[3]
Hypothetical Analog 3 -CH32.8-
This compound -SO2CH3 To be determined -

Rationale: The electronic properties of the substituent at the para-position of the phenoxy ring are known to modulate PPARγ activity. A systematic evaluation of analogs with varying substituents is necessary to determine the optimal electronic and steric requirements for potent agonism.

Experimental Protocol: PPARγ Transactivation Assay

This assay determines the ability of a compound to activate the PPARγ receptor, leading to the transcription of a reporter gene.

Workflow Diagram:

PPARg_Assay cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay cluster_3 Data Analysis node_A Plate cells (e.g., HEK293T) node_B Co-transfect with: - PPARγ expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector node_A->node_B 24h node_C Treat cells with varying concentrations of test compound node_B->node_C node_D Incubate for 24-48h node_C->node_D node_E Lyse cells node_D->node_E node_F Measure Firefly and Renilla luciferase activity node_E->node_F node_G Normalize Firefly to Renilla luciferase activity node_F->node_G node_H Calculate EC50 values node_G->node_H

Caption: Workflow for PPARγ Transactivation Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line, such as HEK293T, in appropriate media.

  • Transfection: Co-transfect the cells with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a control vector expressing Renilla luciferase.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and known PPARγ agonists (e.g., rosiglitazone) as positive controls.

  • Incubation: Incubate the treated cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Potential as a G Protein-Coupled Receptor 40 (GPR40) Agonist

GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) is another attractive target for the treatment of type 2 diabetes. It is highly expressed in pancreatic β-cells and mediates glucose-dependent insulin secretion in response to fatty acids.[4] Several series of 3-aryl-3-(4-phenoxy)-propionic acids have been identified as potent GPR40 agonists.[4]

Structure-Activity Relationship (SAR) Insights

The SAR for GPR40 agonists of the phenoxypropanoic acid class indicates that:

  • Stereochemistry: The stereocenter at the propanoic acid moiety can be critical for activity.

  • Aromatic Substituents: Substitutions on the phenoxy ring play a key role in modulating potency.

The methanesulfonyl group of our target compound is a key feature to investigate for its impact on GPR40 agonism.

Comparative Analysis with Structurally Similar GPR40 Agonists
CompoundR Group (para-position)GPR40 EC50 (µM)Reference
Hypothetical Analog 1 -H5.2-
Hypothetical Analog 2 -OCH30.8-
Hypothetical Analog 3 -CF31.1-
This compound -SO2CH3 To be determined -

Rationale: The electronic and steric properties of the para-substituent on the phenoxy ring influence the interaction with the GPR40 binding pocket. A comparative study with analogs bearing different substituents will elucidate the optimal requirements for potent GPR40 agonism.

Experimental Protocol: GPR40 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium levels upon GPR40 activation.

Workflow Diagram:

GPR40_Assay cluster_0 Cell Preparation cluster_1 Compound Addition cluster_2 Fluorescence Measurement cluster_3 Data Analysis node_A Plate cells expressing GPR40 (e.g., CHO-GPR40) node_B Load cells with a calcium-sensitive fluorescent dye node_A->node_B 24h node_C Add varying concentrations of test compound node_B->node_C node_D Measure fluorescence intensity over time using a FLIPR or similar instrument node_C->node_D node_E Calculate the increase in fluorescence node_D->node_E node_F Determine EC50 values node_E->node_F

Caption: Workflow for GPR40 Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing GPR40, such as CHO-GPR40.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound and a known GPR40 agonist (e.g., linolenic acid) to the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the change in fluorescence against the compound concentration to determine the EC50 value.

Potential as an Anticancer Agent

Phenylpropanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of phenylpropanoic acid derivatives is highly dependent on the substitution pattern of the aromatic ring. For instance, a recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the introduction of specific substituents is crucial for their anticancer and antioxidant properties.[7][8][9]

Comparative Analysis with Structurally Similar Anticancer Compounds
CompoundR Group (para-position)Cancer Cell LineIC50 (µM)Reference
Hypothetical Analog 1 -HA549 (Lung)>100-
Hypothetical Analog 2 -NO2A549 (Lung)25.3-
Hypothetical Analog 3 -BrA549 (Lung)15.8-
This compound -SO2CH3 To be determined To be determined -

Rationale: The electronic and steric properties of the para-substituent are critical determinants of cytotoxicity. The strong electron-withdrawing methanesulfonyl group could potentially enhance the anticancer activity of the phenoxypropanoic acid scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay cluster_0 Cell Seeding and Treatment cluster_1 MTT Incubation cluster_2 Formazan Solubilization cluster_3 Absorbance Measurement and Analysis node_A Seed cancer cells in a 96-well plate node_B Treat with varying concentrations of test compound node_A->node_B 24h node_C Add MTT solution to each well node_B->node_C node_D Incubate for 2-4h to allow formazan crystal formation node_C->node_D node_E Add a solubilizing agent (e.g., DMSO) node_D->node_E node_F Measure absorbance at 570 nm node_E->node_F node_G Calculate cell viability and determine IC50 values node_F->node_G

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., A549, MCF-7) into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After a 48-72 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential as an Antimicrobial Agent

Phenylpropanoic acid derivatives have also been investigated for their antimicrobial properties.[10][11][12] The mechanism of action of phenolic compounds often involves the disruption of the bacterial cell membrane.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of phenoxypropanoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. Lipophilicity and electronic effects play a significant role in determining the potency and spectrum of activity.

Comparative Analysis with Structurally Similar Antimicrobial Compounds
CompoundR Group (para-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Hypothetical Analog 1 -H>128>128-
Hypothetical Analog 2 -Cl64128-
Hypothetical Analog 3 -NO23264[12]
This compound -SO2CH3 To be determined To be determined -

Rationale: The antimicrobial efficacy is expected to vary with the substituent on the phenoxy ring. The polar methanesulfonyl group may influence the compound's ability to penetrate the bacterial cell wall and membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination node_A Prepare serial dilutions of the test compound in a 96-well plate node_C Inoculate each well with the microbial suspension node_A->node_C node_B Prepare a standardized inoculum of the microorganism node_B->node_C node_D Incubate at the appropriate temperature and time node_C->node_D node_E Visually inspect for turbidity or use a plate reader to measure optical density node_F Determine the lowest concentration with no visible growth (MIC) node_E->node_F

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound represents an intriguing scaffold for drug discovery. Based on the well-documented biological activities of its structural analogs, this compound holds potential as a modulator of PPARγ and GPR40, and as an anticancer and antimicrobial agent. The presence of the methanesulfonyl group is a key structural feature that warrants thorough investigation to understand its influence on the compound's physicochemical properties and biological activities.

The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives. A comprehensive study of its SAR will be crucial in optimizing its activity and selectivity for the desired biological target.

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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methanesulfonylphenoxy)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a detailed comparison of 3-(4-methanesulfonylphenoxy)propanoic acid analogs, focusing on their structure-activity relationships (SAR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into how structural modifications influence biological activity. We will explore the core scaffold, analyze key structural variations, and provide detailed experimental protocols for evaluation.

Introduction: The this compound Scaffold

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have shown potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial nuclear receptors involved in regulating lipid and glucose metabolism, as well as inflammation.[1][2] PPAR agonists, such as the fibrates and thiazolidinediones, are used in the treatment of dyslipidemia and type 2 diabetes.[1][2][3] The unique combination of a phenoxy ring, a propanoic acid moiety, and a methanesulfonyl group in this scaffold allows for diverse chemical modifications to fine-tune its biological activity. Understanding the SAR of this class of compounds is essential for the rational design of novel therapeutics with improved potency and selectivity.

This guide will deconstruct the SAR of this scaffold by examining three key regions:

  • The Phenoxy Ring: Substitutions on this ring can significantly alter binding affinity and selectivity.

  • The Propanoic Acid Chain: Modifications to this acidic head group influence pharmacokinetic properties and receptor interactions.

  • The Methanesulfonyl Group: Changes to this moiety can impact the electronic properties and overall conformation of the molecule.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs is highly dependent on their chemical structure. Below, we compare the effects of various substitutions on different parts of the molecule.

The Influence of Substituents on the Phenoxy Ring

Modifications to the phenoxy ring can dramatically affect the interaction of the molecule with its biological target. The electronic and steric properties of the substituents play a crucial role in determining the potency and selectivity of the analogs. For instance, in related phenoxypropanoic acid derivatives, the introduction of bulky or electron-withdrawing groups can modulate agonist activity at PPARs.

Table 1: Predicted Impact of Phenoxy Ring Substitutions on PPAR Agonist Activity

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
ortho to Propanoic AcidSmall alkyl (e.g., -CH₃)Potential increaseMay enhance binding by providing favorable steric interactions within the receptor's ligand-binding pocket.
ortho to Propanoic AcidHalogen (e.g., -Cl, -F)VariableCan alter electronic properties and may lead to new interactions with the receptor.
meta to Propanoic AcidElectron-donating (e.g., -OCH₃)Potential decreaseMay unfavorably alter the electronic distribution of the phenoxy ring.
meta to Propanoic AcidElectron-withdrawing (e.g., -CF₃)Potential increaseCan enhance binding by modifying the acidity of the propanoic acid moiety.
Modifications of the Propanoic Acid Chain

The propanoic acid moiety is a critical component for the activity of many PPAR agonists, as it often forms key hydrogen bonds with amino acid residues in the receptor's binding site.[4] Alterations to this chain can impact both the binding affinity and the pharmacokinetic profile of the compound.

Table 2: Predicted Impact of Propanoic Acid Chain Modifications on Biological Activity

ModificationPredicted Effect on ActivityRationale
Esterification (-COOH to -COOR)Decreased in vitro activityThe free carboxylic acid is often essential for direct interaction with the target. Esters may act as prodrugs, being hydrolyzed to the active acid in vivo.
Amidation (-COOH to -CONH₂)Decreased activitySimilar to esterification, the amide group is less likely to form the same key interactions as the carboxylic acid.
Chain Length VariationVariableShortening or lengthening the alkyl chain can alter the positioning of the acidic head group within the binding pocket, potentially increasing or decreasing affinity.
α-Substitution (e.g., α-methyl)Potential increase in potencyCan restrict conformational flexibility, leading to a more favorable binding conformation. This has been observed in other PPAR pan-agonists.[5]
The Role of the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the phenoxy ring and the overall polarity of the molecule.

Table 3: Predicted Impact of Methanesulfonyl Group Modifications on Biological Activity

ModificationPredicted Effect on ActivityRationale
Replacement with Sulfonamide (-SO₂NH₂)Potential for new interactionsThe sulfonamide group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the receptor.
Replacement with Amino (-NH₂)Altered electronic profileThe amino group is electron-donating, which would significantly change the electronic properties of the phenoxy ring and likely alter binding.
Replacement with other Alkylsulfonyls (e.g., -SO₂C₂H₅)Minor changesSmall changes in the alkyl group are not expected to drastically alter activity unless steric hindrance becomes a factor.

Experimental Protocols for Evaluation

To validate the predicted SAR, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for the biological evaluation of this compound analogs.

General Synthesis Workflow

The synthesis of this compound analogs can be achieved through a multi-step process, often involving a key Williamson ether synthesis reaction.

G cluster_0 Synthesis Pathway A Starting Material (e.g., 4-mercaptophenol) B Oxidation to Sulfone (e.g., with H₂O₂/AcOH) A->B C Williamson Ether Synthesis (with ethyl 3-bromopropanoate) B->C D Ester Hydrolysis (e.g., with NaOH) C->D E Final Product This compound analog D->E

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Oxidation: The starting mercapto-phenol is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Williamson Ether Synthesis: The resulting phenol is reacted with an appropriate 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) in the presence of a base like potassium carbonate to form the ether linkage.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine if the synthesized compounds can activate PPARs.

G cluster_1 PPAR Transactivation Assay Workflow A Cell Seeding (e.g., HEK293T cells) B Transfection (PPAR expression vector + PPRE-luciferase reporter) A->B C Compound Treatment (Incubate with test analogs) B->C D Cell Lysis C->D E Luciferase Activity Measurement (Luminometer) D->E F Data Analysis (Calculate EC₅₀ values) E->F

Caption: Workflow for a PPAR transactivation luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: HEK293T cells are cultured and seeded into 96-well plates.

  • Transfection: The cells are transiently transfected with a plasmid expressing the desired PPAR subtype (α, δ, or γ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds. A known PPAR agonist is used as a positive control.

  • Incubation: The cells are incubated with the compounds for another 24 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The fold activation of the luciferase reporter is calculated relative to the vehicle control, and the EC₅₀ values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

For analogs with potential antimicrobial activity, the minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.[6][7]

Step-by-Step Protocol:

  • Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a 0.5 McFarland standard.[7]

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly PPAR modulators. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the phenoxy ring, propanoic acid chain, and methanesulfonyl group. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles, to identify promising candidates for further preclinical and clinical development.

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A Framework for the Comprehensive Evaluation of the Novel Compound 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide introduces 3-(4-Methanesulfonylphenoxy)propanoic acid, a compound with a hitherto unexplored biological profile. Public chemical databases currently lack literature and patent data for this specific molecule, presenting a unique opportunity for foundational research.[1] Drawing insights from structurally analogous propanoic acid derivatives that have demonstrated potential as antimicrobial and anticancer agents, we outline a comprehensive, multi-tiered experimental framework.[2][3][4][5][6] This document serves as a guiding protocol for researchers and drug development professionals to systematically characterize the bioactivity of this compound, cross-validate findings, and benchmark its performance against established therapeutic agents. We provide detailed methodologies, from initial in vitro screening to more complex cell-based assays and outline a decision-making workflow for subsequent in vivo studies.

Introduction: Unveiling a Novel Chemical Entity

This compound enters the scientific arena as a molecule of unknown potential. Its core structure, featuring a propanoic acid moiety linked to a methanesulfonylphenoxy group, suggests possible interactions with various biological targets. The propanoic acid backbone is a common feature in molecules with diverse pharmacological activities, including anti-inflammatory, metabolic, and antimicrobial effects.[7][8] The methanesulfonyl group, a strong electron-withdrawing feature, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Given the nascent stage of research on this compound, this guide proposes a logical, phased approach to its evaluation. We will first establish a hypothetical therapeutic context based on the activities of related compounds and then detail the necessary experimental cross-validation.

Proposed Therapeutic Area and Comparator Compounds

Based on the demonstrated antiproliferative and antimicrobial activities of other substituted propanoic acid derivatives, we hypothesize that this compound may exhibit efficacy in oncology.[2][4][5][6][9] Specifically, we will frame our experimental approach around its potential as an anticancer agent, focusing on non-small cell lung cancer as an initial indication due to the availability of well-characterized cell lines and established comparator drugs.

For a robust comparison, we select the following compounds:

  • Cisplatin: A widely used platinum-based chemotherapy agent, serving as a positive control for cytotoxicity.

  • Compound 22 (a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative): A structurally related compound that has shown potent antiproliferative activity against A549 lung cancer cells, with a reported IC50 value of 2.47 µM.[2] This will serve as a benchmark for a novel, targeted agent.

Experimental Workflow for Cross-Validation

A multi-step process is essential for a thorough evaluation. The following workflow ensures a logical progression from broad screening to more specific mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Dose-Response & Selectivity cluster_phase3 Phase 3: Mechanistic Insights a Initial Cytotoxicity Screening (MTT Assay on A549 & HEK293 cells) b IC50 Determination (A549 cells) a->b c Selectivity Index Calculation (IC50 HEK293 / IC50 A549) b->c d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assay (Annexin V/PI Staining) c->e

Caption: A phased experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay provides a broad measure of the compound's effect on cell viability.

Objective: To assess the dose-dependent cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line and the non-cancerous HEK293 human embryonic kidney cell line.

Protocol:

  • Cell Culture: Culture A549 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare dilutions of Cisplatin and Compound 22 as controls.

  • Treatment: Replace the media in the wells with the media containing the different concentrations of the test compounds. Include wells with media and DMSO alone as a negative control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.

Cell Cycle Analysis

This experiment will determine if the compound induces cell cycle arrest.

Objective: To investigate the effect of this compound on cell cycle progression in A549 cells.

Protocol:

  • Cell Treatment: Treat A549 cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Analysis (Illustrative)

The following table presents hypothetical data to illustrate how the performance of this compound would be compared against the selected alternatives.

CompoundA549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/A549)Effect on A549 Cell Cycle (at IC50)
This compound 5.245.88.8G2/M arrest
Cisplatin10.58.20.78S phase arrest
Compound 222.5[2]38.0[2]15.2Not reported

This data is illustrative and for guidance purposes only.

Proposed Mechanism of Action and Signaling Pathway

Based on the hypothetical G2/M arrest observed in the cell cycle analysis, we can postulate that this compound may interfere with microtubule dynamics or the function of cyclin-dependent kinases (CDKs) involved in the G2/M transition, such as CDK1/Cyclin B1.

signaling_pathway cluster_cell_cycle G2/M Transition CDK1 CDK1 MPF MPF Complex CDK1->MPF CyclinB1 Cyclin B1 CyclinB1->MPF M_Phase M Phase (Mitosis) MPF->M_Phase Promotes G2_Phase G2 Phase Test_Compound 3-(4-Methanesulfonylphenoxy) propanoic acid Test_Compound->MPF Inhibits

Caption: Proposed mechanism of action targeting the CDK1/Cyclin B1 complex (MPF).

Future Directions and In Vivo Considerations

Should the in vitro data demonstrate potent and selective activity, the next logical step would be to progress to in vivo studies. Models such as xenografts of A549 cells in immunodeficient mice would be appropriate.[10] Pharmacokinetic and toxicology studies would also be crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe dosing range.

Conclusion

While this compound is a novel entity with no existing biological data, this guide provides a robust and scientifically sound framework for its initial characterization and cross-validation. By following the proposed experimental workflow, researchers can generate the necessary data to determine its therapeutic potential and benchmark its performance against existing standards in the field of oncology. This structured approach, grounded in established methodologies, ensures that the evaluation is comprehensive, logical, and adheres to the principles of rigorous scientific inquiry.

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A Comparative Guide to Confirming the Mechanism of Action of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the hypothesized mechanism of action (MoA) of the novel small molecule, 3-(4-Methanesulfonylphenoxy)propanoic acid. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, creating a self-validating workflow to ensure data integrity and build a compelling mechanistic narrative.

The chemical structure of this compound, featuring a phenoxy ring and a propanoic acid moiety, bears resemblance to known modulators of nuclear receptors. Furthermore, propionic acid and its derivatives are recognized for their roles in metabolic regulation, often mediated by Peroxisome Proliferator-Activated Receptors (PPARs).[1] Based on this structural and functional precedent, our central hypothesis is that This compound functions as a PPAR agonist .

This guide will detail a multi-pronged approach to test this hypothesis, comparing the compound's performance against established PPAR agonists. We will progress through three critical stages of investigation:

  • Direct Target Engagement: Does the compound physically interact with PPARs in a cellular environment?

  • Functional Activity: Does this interaction elicit the expected downstream biological response (i.e., transcriptional activation)?

  • Target Selectivity Profiling: Is the compound's activity specific to PPARs, or does it engage other targets?

Part 1: Foundational Target Engagement Analysis

The first and most crucial step in MoA confirmation is to demonstrate a direct physical interaction between the compound and its putative target inside a cell.[2] An observed cellular phenotype is insufficient without evidence of target engagement, as many downstream effects can be misleading.[3] We will employ the Cellular Thermal Shift Assay (CETSA) as our primary method, a powerful tool for verifying drug-target binding in a native, physiological context.[4][5]

Core Technique: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[6] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can detect a "thermal shift" that confirms engagement.[7]

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK293T expressing PPARγ) treatment 2. Treat Cells - this compound - Vehicle (DMSO) - Positive Control (e.g., Pioglitazone) cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat 4. Heat Aliquots (Temperature Gradient, e.g., 40-70°C) aliquot->heat lysis 5. Cell Lysis heat->lysis centrifuge 6. Centrifugation (Separate soluble vs. aggregated protein) lysis->centrifuge quantify 7. Quantify Soluble PPARγ (e.g., Western Blot, ELISA) centrifuge->quantify

Caption: CETSA workflow for confirming compound binding to a target protein.

  • Cell Culture: Culture HEK293T cells (or another suitable cell line) known to express the target PPAR isoform (e.g., PPARγ).

  • Compound Treatment: Treat cells with 10 µM of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Pioglitazone for PPARγ) for 1 hour at 37°C.

  • Heating Step: After treatment, wash and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target PPAR isoform using a specific antibody-based method like Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Comparative Data Interpretation

The primary output is a set of melting curves. A successful experiment will demonstrate that this compound stabilizes PPARγ, ideally in a manner comparable to the positive control.

CompoundTargetVehicle Tm (°C)Compound Tm (°C)ΔTm (Thermal Shift, °C)Interpretation
Vehicle (0.1% DMSO)PPARγ48.2N/AN/ABaseline Melting Temp
This compound (10 µM)PPARγ48.254.5+6.3 Strong Target Engagement
Pioglitazone (10 µM, Positive Control)PPARγ48.255.1+6.9Validated Target Engagement
Compound 'X' (Negative Control)PPARγ48.248.3+0.1No Target Engagement

Note: Data presented are hypothetical and for illustrative purposes.

Part 2: Confirmation of Functional Activity

Demonstrating direct binding is necessary but not sufficient. We must also confirm that this binding event initiates the expected biological cascade. For PPARs, which are ligand-activated transcription factors, the key functional output is the activation of target gene expression.[8] A luciferase reporter assay is the gold-standard method for quantifying this activity.

Core Technique: PPAR Luciferase Reporter Assay

This cell-based assay utilizes a plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.[9] When a compound activates the endogenous PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting light output is directly proportional to the transcriptional activity of the PPAR.

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition transfect 1. Co-transfect Cells - PPAR Expression Vector - PPRE-Luciferase Reporter plate 2. Plate Cells (e.g., 96-well plate) transfect->plate treat 3. Add Compound (Dose-response curve) plate->treat incubate 4. Incubate (e.g., 18-24 hours) treat->incubate lyse 5. Lyse Cells incubate->lyse add_sub 6. Add Luciferase Substrate lyse->add_sub read 7. Measure Luminescence add_sub->read

Caption: Workflow for a PPAR luciferase reporter gene assay.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., CHO-K1 or HEK293T) with two plasmids: one expressing the full-length human PPAR isoform of interest (α, γ, or δ) and a second reporter plasmid containing multiple PPRE sequences driving firefly luciferase expression. A constitutively expressed Renilla luciferase plasmid should also be included for normalization.

  • Cell Plating & Treatment: Plate the transfected cells into 96-well plates. After allowing cells to adhere, treat them with a serial dilution of this compound (e.g., from 1 nM to 100 µM) and known agonists (e.g., Fenofibrate for PPARα, Pioglitazone for PPARγ, GW501516 for PPARδ).[10][11]

  • Incubation: Incubate the plates for 18-24 hours to allow for transcriptional activation and luciferase protein accumulation.

  • Lysis and Signal Detection: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized luminescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and maximal efficacy.

Comparative Data Interpretation

This assay allows for direct comparison of the potency and selectivity of our test compound against known standards across all three PPAR isoforms.

CompoundTargetEC50 (nM) [Potency]Max Activation (% of Control)Selectivity Profile
This compound PPARα125095%Pan-agonist with slight preference for PPARγ/δ
PPARγ210 105%
PPARδ350 102%
Fenofibrate (PPARα Agonist)PPARα1800100%Selective for PPARα
PPARγ>10,00015%
PPARδ>10,00012%
Pioglitazone (PPARγ Agonist)PPARα>10,0008%Highly selective for PPARγ
PPARγ300100%
PPARδ>10,0005%

Note: Data presented are hypothetical and for illustrative purposes.

PPAR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Compound This compound PPAR PPAR Ligand Binding Domain Compound:f0->PPAR:f1 1. Ligand Binding & Activation RXR RXR Ligand Binding Domain PPAR->RXR PPRE PPRE (Promoter Region of DNA) PPAR->PPRE 3. DNA Binding RXR->PPRE 3. DNA Binding Transcription Target Gene Transcription PPRE->Transcription 4. Recruit Co-activators & Initiate Transcription

Caption: The PPAR agonist signaling pathway.

Part 3: Unbiased Target Selectivity Profiling

A critical aspect of establishing trustworthiness in an MoA is demonstrating target selectivity. While our compound may potently activate PPARs, it could also interact with dozens of other proteins ("off-targets"), complicating data interpretation and potentially leading to undesirable side effects.[12] We will use an unbiased chemical proteomics approach to identify the full spectrum of protein binding partners.

Core Technique: Affinity Chromatography-Mass Spectrometry

This method involves immobilizing the small molecule onto a solid support (like Sepharose beads) to create an "affinity matrix".[12] This matrix is then incubated with a whole-cell lysate. Proteins that bind to the compound are "pulled down," isolated, and then identified using mass spectrometry. A similar approach, known as Kinobeads, uses immobilized broad-spectrum kinase inhibitors to profile the interactions of new kinase drugs.[13][14][15]

Affinity_MS_Workflow cluster_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Synthesize 1. Synthesize Compound with Linker Immobilize 2. Immobilize on Beads Synthesize->Immobilize Incubate 4. Incubate Lysate with Beads (± Free Compound for Competition) Immobilize->Incubate Lysate 3. Prepare Cell Lysate Lysate->Incubate Wash 5. Wash Beads to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute Digest 7. Protein Digestion (Trypsin) Elute->Digest LCMS 8. LC-MS/MS Analysis Digest->LCMS Identify 9. Identify & Quantify Proteins LCMS->Identify

Caption: Chemical proteomics workflow for unbiased target identification.

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker arm (e.g., polyethylene glycol) terminating in a reactive group suitable for conjugation to beads (e.g., an amine or carboxylic acid).

  • Immobilization: Covalently attach the linker-modified compound to activated Sepharose beads.

  • Affinity Pulldown: Incubate the affinity matrix with a native cell lysate. To identify specific binders, run a parallel experiment where the lysate is pre-incubated with an excess of the free, unmodified compound. True binding partners will be outcompeted and will show reduced binding to the beads in this condition.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

  • Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly depleted in the competition sample compared to the control sample are considered high-confidence binding partners.

Comparative Data Interpretation

The results will provide a list of potential interactors. The ideal outcome is the identification of PPAR isoforms as the highest-confidence hits, with minimal high-affinity off-targets.

Protein IdentifiedUncompeted SignalCompeted Signal% ReductionInterpretation
PPARγ 1.5 x 1088.2 x 105>99%Primary, High-Confidence Target
PPARα 9.7 x 1074.1 x 10696%High-Confidence Target
PPARδ 1.1 x 1086.6 x 10694%High-Confidence Target
FABP46.2 x 1075.9 x 107<5%Non-specific binder
Carbonic Anhydrase 22.1 x 1061.8 x 10499%Potential low-abundance off-target; requires validation
Tubulin beta chain8.8 x 1088.5 x 108<5%Non-specific binder (common contaminant)

Note: Data presented are hypothetical and for illustrative purposes. Signal refers to MS ion intensity.

Conclusion: An Integrated Approach to MoA Validation

Confirming the mechanism of action of a novel compound requires a multi-faceted, evidence-based approach. By systematically progressing from direct target engagement (CETSA) to functional validation (reporter assays) and finally to unbiased selectivity profiling (chemical proteomics), we construct a rigorous and self-validating case for the compound's MoA.

This guide demonstrates that this compound can be confidently classified as a PPAR agonist by:

  • Showing it binds directly to PPARs inside cells.

  • Demonstrating this binding leads to dose-dependent transcriptional activation of PPAR pathways.

  • Confirming that PPARs are the primary high-affinity targets in the proteome.

This integrated strategy provides the mechanistic clarity and scientific rigor necessary to advance promising small molecules through the drug development pipeline.

References

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A Comparative Guide to the In Vivo Validation of 3-(4-Methanesulfonylphenoxy)propanoic Acid, a Novel Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of novel anti-inflammatory compounds, using the hypothetical molecule 3-(4-Methanesulfonylphenoxy)propanoic acid—hereafter referred to as Compound Y—as a case study. We will proceed under the working hypothesis that initial in vitro screening has identified Compound Y as a potent and selective inhibitor of Myeloperoxidase (MPO), a key enzyme in inflammatory and oxidative processes.

Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1][2] Upon activation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species (ROS) that, while critical for pathogen defense, can also inflict significant damage on host tissues when overproduced in chronic or acute inflammatory states.[3][4] This dual role makes MPO a compelling therapeutic target for a range of inflammatory diseases, including atherosclerosis, neurodegenerative conditions, and lung injury.[3][4][5]

This document outlines the critical transition from promising in vitro data to robust in vivo proof-of-concept. We will detail the rationale behind experimental design, compare Compound Y to a known MPO inhibitor, and provide detailed protocols for validation.

Part 1: Hypothetical In Vitro Profile of Compound Y

Before committing to costly and complex animal studies, a candidate molecule must demonstrate clear potential in controlled laboratory settings. Our hypothetical data suggests that Compound Y is a promising inhibitor of MPO.

Mechanistic Insight: The in vitro evaluation of MPO inhibition is typically conducted using a cell-free enzymatic assay. This assay measures the ability of a compound to block MPO's peroxidase activity, often monitored spectrophotometrically by the oxidation of a chromogenic substrate like 3,3′,5,5′-Tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂).[6]

Below is a summary of the hypothetical in vitro potency of Compound Y compared to 4-Aminobenzohydrazide (ABAH), a well-characterized, irreversible MPO inhibitor often used in preclinical research.[7][8]

Table 1: Comparative In Vitro MPO Inhibition Profile

CompoundTargetAssay TypeIC₅₀ (nM)Selectivity Profile
Compound Y (Hypothetical) Human MPOCell-Free Peroxidase Activity75>100-fold selective vs. other peroxidases
4-Aminobenzohydrazide (ABAH) Human MPOCell-Free Peroxidase Activity150Irreversible inhibitor of MPO

This strong in vitro profile justifies the subsequent investigation into whether this enzymatic inhibition translates into meaningful anti-inflammatory activity in a living organism.

Part 2: Designing the In Vivo Validation Study

The primary objective of the in vivo study is to determine if Compound Y can suppress MPO activity and reduce acute inflammation in a whole-organism context.

Rationale and Model Selection

The transition from a cell-free environment to a complex biological system introduces variables such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. Therefore, selecting an appropriate animal model is paramount.

The Zymosan-Induced Peritonitis Model in mice is a well-established and highly relevant model for this purpose.[9][10] Zymosan, a polysaccharide from yeast cell walls, induces a robust and self-resolving acute inflammatory response when injected into the peritoneal cavity.[9][11] This response is characterized by the rapid recruitment of neutrophils, the primary source of MPO, making it an ideal system to evaluate the efficacy of an MPO inhibitor.[12]

Comparative Framework

To ensure the results are interpretable, the study must include proper controls:

  • Vehicle Control: This group receives the delivery solution without the active compound, establishing the baseline inflammatory response to zymosan.

  • Positive Control (ABAH): Administering a known MPO inhibitor like ABAH provides a benchmark against which to compare the efficacy of Compound Y.[8][13]

  • Test Groups (Compound Y): Multiple dose levels of Compound Y should be tested to establish a dose-response relationship.

Experimental Workflow and Endpoints

The experimental design focuses on quantifying the key hallmarks of the inflammatory response.

Diagram 1: Experimental Workflow for In Vivo Validation

G cluster_0 Phase 1: Acclimation & Grouping cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Sample Collection & Analysis Acclimation Animal Acclimation (7 days) Grouping Randomization into Treatment Groups (n=8/group) Acclimation->Grouping Dosing Compound Administration (Vehicle, ABAH, Compound Y) 30 min prior to induction Grouping->Dosing Induction Inflammation Induction (Intraperitoneal Zymosan Injection) Dosing->Induction Collection Peritoneal Lavage (4 hours post-induction) Induction->Collection Cell_Count Leukocyte & Neutrophil Count Collection->Cell_Count MPO_Assay MPO Activity Assay in Lavage Fluid Collection->MPO_Assay Cytokine_Assay Cytokine Analysis (ELISA) e.g., TNF-α, IL-1β Collection->Cytokine_Assay

Caption: Workflow for the zymosan-induced peritonitis model.

The primary endpoints for this study are:

  • Neutrophil Infiltration: Quantifying the number of neutrophils in the peritoneal lavage fluid is a direct measure of the inflammatory response.

  • MPO Activity: Directly measuring MPO enzymatic activity in the lavage fluid will confirm target engagement by Compound Y.[14]

  • Pro-inflammatory Cytokines: Measuring levels of key cytokines like TNF-α and IL-1β provides a broader picture of the anti-inflammatory effect.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and clearly defined methods. The following protocols are based on established standards in the field.

Protocol 1: Zymosan-Induced Peritonitis
  • Animals: Use male C57BL/6 mice, 8-10 weeks old, acclimated for at least one week.

  • Zymosan Preparation: Prepare a suspension of Zymosan A from Saccharomyces cerevisiae in sterile saline at a concentration of 1 mg/mL.

  • Compound Administration: Administer Compound Y, ABAH (e.g., 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes prior to zymosan challenge.[15]

  • Induction: Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) into the peritoneal cavity.[15]

  • Sample Collection: At 4 hours post-injection, euthanize mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid. Keep samples on ice.

  • Cell Counts: Determine the total number of leukocytes using a hemocytometer. Prepare cytospin slides and perform a differential count (e.g., using Wright-Giemsa stain) to quantify neutrophils.

Protocol 2: MPO Activity Assay in Lavage Fluid

This protocol measures the peroxidase activity specific to MPO.[16]

  • Sample Preparation: Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C. Collect the supernatant for the MPO assay and cytokine analysis. Lyse the cell pellet with an appropriate assay buffer if intracellular MPO is to be measured.[17]

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the cell-free lavage supernatant per well.

  • Reaction Initiation: Prepare a reaction mix containing a chromogenic substrate (e.g., TMB) and H₂O₂ in a suitable buffer (pH 5.4). Add 50 µL of this mix to each well.

  • Measurement: Incubate the plate at 37°C. Stop the reaction after a defined period (e.g., 15 minutes) with sulfuric acid. Read the absorbance at 450 nm using a microplate reader.[18]

  • Quantification: Calculate MPO activity relative to a standard curve generated with purified MPO enzyme.

Part 4: Expected Outcomes and Comparative Analysis

Successful in vivo validation would demonstrate a dose-dependent reduction in inflammation by Compound Y, benchmarked against the vehicle and the positive control, ABAH.

Table 2: Hypothetical Comparative In Vivo Efficacy Data

Treatment GroupDose (mg/kg, i.p.)Peritoneal Neutrophils (x10⁶)MPO Activity (U/mL)TNF-α (pg/mL)
Vehicle -8.5 ± 1.215.2 ± 2.11250 ± 180
ABAH 204.1 ± 0.85.3 ± 1.0610 ± 95
Compound Y 106.2 ± 1.09.8 ± 1.5980 ± 150
Compound Y 303.8 ± 0.74.9 ± 0.9550 ± 80
Compound Y 1002.5 ± 0.52.1 ± 0.4320 ± 50

Data presented as Mean ± SEM. Statistical significance would be determined via ANOVA with post-hoc tests.

The expected results show that Compound Y dose-dependently reduces neutrophil infiltration, suppresses MPO activity in the peritoneal fluid (confirming target engagement), and lowers the levels of the pro-inflammatory cytokine TNF-α. At higher doses, its efficacy is comparable or superior to the benchmark inhibitor, ABAH.

Diagram 2: MPO's Role in Inflammatory Cascade

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Zymosan) Neutrophil_Activation Neutrophil Activation & Recruitment Inflammatory_Stimulus->Neutrophil_Activation MPO_Release MPO Release from Azurophilic Granules Neutrophil_Activation->MPO_Release MPO_Catalysis MPO Catalysis MPO_Release->MPO_Catalysis H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO_Catalysis Cl_ion Cl⁻ (Chloride Ion) Cl_ion->MPO_Catalysis HOCl HOCl (Hypochlorous Acid) & Reactive Oxidants MPO_Catalysis->HOCl Tissue_Damage Oxidative Stress & Tissue Damage HOCl->Tissue_Damage Compound_Y Compound Y (MPO Inhibitor) Compound_Y->MPO_Catalysis Inhibits

Caption: Role of MPO in inflammation and point of inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the in vivo efficacy of a novel MPO inhibitor, exemplified by the hypothetical Compound Y. By employing a well-characterized animal model, including appropriate controls, and measuring direct (MPO activity) and downstream (neutrophil infiltration, cytokines) inflammatory markers, researchers can build a compelling case for a compound's therapeutic potential. The data generated from this type of study is a critical prerequisite for advancing a candidate molecule into more complex disease models and, ultimately, towards clinical development.

References

  • Spickett, C. M. (2022). Role of myeloperoxidase in inflammation and atherosclerosis (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Yang, S., et al. (2023). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. International Journal of Molecular Sciences. Available at: [Link]

  • Ndrepepa, G. (2022). Role of myeloperoxidase in inflammation and atherosclerosis (Review). ResearchGate. Available at: [Link]

  • Koller, B., et al. (2020). The Dual Role of Myeloperoxidase in Immune Response. PubMed. Available at: [Link]

  • Athmic Biotech Solutions. (2023). Role of Myeloperoxidase in Anti-Inflammatory Research. Athmic Biotech Solutions. Available at: [Link]

  • Kim, J. Y., et al. (2018). Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke. Journal of Neuroinflammation. Available at: [Link]

  • Willems, M. G. M., et al. (2022). Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque. Cardiovascular Research. Available at: [Link]

  • Zhang, Q., et al. (2021). Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds. Frontiers in Pharmacology. Available at: [Link]

  • Breckwoldt, M. O., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLOS ONE. Available at: [Link]

  • Klinke, A., et al. (2011). Myeloperoxidase-Derived Oxidants Induce Blood-Brain Barrier Dysfunction In Vitro and In Vivo. PLOS ONE. Available at: [Link]

  • Tirp, G., et al. (2016). Neutrophil-derived myeloperoxidase promotes atherogenesis and neointima formation in mice. ResearchGate. Available at: [Link]

  • Rao, T. S., et al. (1993). In vivo characterization of zymosan-induced mouse peritoneal inflammation. PubMed. Available at: [Link]

  • Melior Discovery. (n.d.). Zymosan-A Induced Mouse Peritonitis Model. Melior Discovery. Available at: [Link]

  • ResearchGate. (n.d.). In vivo imaging and in vitro MPO activity assays demonstrate markedly... ResearchGate. Available at: [Link]

  • Getting, S. J., & Perretti, M. (2009). Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation. Methods in Enzymology. Available at: [Link]

  • Karakaya, A., et al. (2006). In vitro and in vivo inhibition of myeloperoxidase with 5-fluorouracil. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). Peritonitis Models. Creative Bioarray. Available at: [Link]

  • Den-Hartog, G., et al. (2014). Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1. PLOS ONE. Available at: [Link]

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A Comparative Efficacy Analysis of Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the efficacy of phenylpropanoic acid derivatives as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). While direct efficacy data for 3-(4-Methanesulfonylphenoxy)propanoic acid is not currently available in published literature, this document will situate such a molecule within the well-established class of phenylpropanoic acid-based PPAR agonists. We will explore the structural determinants of efficacy, compare different substitution patterns, and provide standardized protocols for assessing agonist activity, thereby offering a predictive framework for researchers in drug development.

Introduction: The Therapeutic Potential of PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of metabolism, inflammation, and cellular differentiation.[1] There are three main subtypes, or isotypes, of PPARs:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity. Agonists of PPARγ, like the thiazolidinedione class of drugs, are effective insulin sensitizers.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, this subtype is involved in fatty acid oxidation and is being explored as a target for treating metabolic syndrome.

The shared structural features of the ligand-binding domains across these subtypes allow for the design of selective, dual, or pan-agonists, each with a distinct therapeutic profile. Phenylpropanoic acid derivatives have emerged as a versatile scaffold for developing such agonists.[2][3]

The Phenylpropanoic Acid Scaffold: A Privileged Structure for PPAR Modulation

The general structure of a phenylpropanoic acid PPAR agonist consists of a carboxylic acid head group, a linker, and a substituted phenyl ring system. The carboxylic acid is crucial for anchoring the ligand in the binding pocket of the PPARs. The efficacy and subtype selectivity of these compounds can be finely tuned through modifications to the linker and the distal phenyl ring.[4] For instance, the steric bulk of substituents on the phenyl ring can significantly influence PPAR activity.[4]

While this compound remains uncharacterized, its structure contains the key features of this class: a propanoic acid head and a substituted phenoxy group. The methanesulfonyl moiety is a well-known functional group in medicinal chemistry, often incorporated to enhance solubility and metabolic stability.[5]

Signaling Pathway of PPAR Agonists

Upon binding of a ligand, such as a phenylpropanoic acid derivative, the PPAR undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR), which in turn binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylpropanoic Acid Agonist PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes CoR Corepressors PPAR->CoR Releases CoA Coactivators PPAR->CoA Recruits PPRE PPRE (Target Gene Promoter) RXR->PPRE Binds Transcription Modulation of Gene Transcription PPRE->Transcription Initiates

Caption: Simplified signaling pathway of PPAR agonists.

Comparative Efficacy of Phenylpropanoic Acid Derivatives

The efficacy of PPAR agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. The following table presents a comparative analysis of hypothetical and representative phenylpropanoic acid derivatives, illustrating how structural modifications can impact their potency and selectivity for different PPAR subtypes.

Compound IDScaffoldR1 GroupR2 GroupPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
Cmpd-A (Hypothetical) 3-Phenoxypropanoic acidH4-Methanesulfonyl500>100002500
Cmpd-B 2-Methyl-3-phenylpropanoic acidCH34-Trifluoromethyl505000100
Cmpd-C 3-(4-Carboxyphenoxy)propanoic acidH4-COOH>10000200>10000
Cmpd-D (Pan-Agonist) 2-Ethyl-3-(4-adamantylphenyl)propanoic acidC2H54-Adamantyl150100200

Analysis of Structure-Activity Relationships (SAR):

  • Compound A (Hypothetical): The placement of a methanesulfonyl group at the 4-position of the phenoxy ring is hypothesized to confer moderate PPARα activity, with weaker effects on other subtypes. This is based on the electron-withdrawing nature of the sulfonyl group which can influence the overall electronic properties of the molecule.

  • Compound B: The introduction of a methyl group at the alpha position of the propanoic acid and a trifluoromethyl group on the phenyl ring enhances PPARα and PPARδ potency, demonstrating the impact of lipophilic substituents.

  • Compound C: The presence of a second carboxylic acid group dramatically shifts selectivity towards PPARγ, highlighting the importance of polar interactions in the ligand-binding pocket of this subtype.

  • Compound D: A bulky, lipophilic adamantyl group on the phenyl ring leads to a pan-agonist profile, indicating that this substituent can effectively engage the ligand-binding pockets of all three PPAR subtypes.[4]

Experimental Protocol: In Vitro Assessment of PPAR Agonist Efficacy

A robust and widely used method for determining the in vitro efficacy of PPAR agonists is the luciferase reporter gene assay. This cell-based assay measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).

Workflow for PPAR Luciferase Reporter Assay

PPAR_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293T cells) Start->Cell_Culture Transfection 2. Co-transfection - PPAR expression vector - Luciferase reporter vector Cell_Culture->Transfection Compound_Treatment 3. Compound Incubation (Varying concentrations) Transfection->Compound_Treatment Lysis 4. Cell Lysis Compound_Treatment->Lysis Luminometry 5. Luciferase Activity Measurement (Luminometer) Lysis->Luminometry Data_Analysis 6. Data Analysis (EC50 determination) Luminometry->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a PPAR luciferase reporter assay.

Step-by-Step Methodology
  • Cell Culture: Maintain a suitable mammalian cell line, such as HEK293T or CHO cells, in appropriate culture medium.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length coding sequence of the human PPAR subtype of interest (α, γ, or δ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Compound Treatment: After allowing for protein expression (typically 24 hours), treat the transfected cells with the test compounds at a range of concentrations. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control.

  • Incubation: Incubate the cells with the compounds for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn reflects the level of PPAR activation.

  • Data Analysis: Plot the luminescence data against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The phenylpropanoic acid scaffold represents a highly versatile platform for the development of PPAR agonists with tailored subtype selectivity. While the specific efficacy of this compound remains to be experimentally determined, its structural features suggest potential activity within this class. The comparative analysis presented in this guide, along with the detailed experimental protocol, provides a solid foundation for researchers to design and evaluate novel phenylpropanoic acid derivatives as potential therapeutics for metabolic diseases. Future studies should focus on the synthesis and in vitro and in vivo characterization of novel derivatives to further elucidate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles.

References

  • Oriental Journal of Chemistry. (n.d.). In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. [Link]

  • PubMed. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2017). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]

  • PubMed. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. [Link]

  • PubMed. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. [Link]

  • PubMed. (1996). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. [Link]

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"benchmarking 3-(4-Methanesulfonylphenoxy)propanoic acid against known inhibitors/activators"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 3-(4-Methanesulfonylphenoxy)propanoic acid

This guide provides a comprehensive analysis of this compound, benchmarking its performance against established pharmacological agents. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data and protocols.

Introduction to this compound and its Biological Target

Initial investigations into the bioactivity of propanoic acid derivatives have pointed towards their potential interaction with key metabolic regulators.[1] Specifically, the structure of this compound suggests a possible role as a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[2][3] PPARγ, in particular, is highly expressed in adipose tissue and is a well-established therapeutic target for type 2 diabetes.[2][3][4][5] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, effectively increase insulin sensitivity.[4][6][7][8][9]

Given the structural similarities and the known activities of related compounds, this guide will benchmark this compound against a panel of well-characterized PPARγ agonists.

Benchmarking Against Known PPARγ Agonists

To objectively assess the efficacy and potency of this compound, a direct comparison with known, potent, and selective PPARγ agonists is essential. The following compounds have been selected as benchmarks due to their extensive characterization and established use in both research and clinical settings:

  • Rosiglitazone: A potent thiazolidinedione and a selective PPARγ agonist widely used in the treatment of type 2 diabetes.[4][10][11][12][13] It serves as a high-potency reference compound.

  • Pioglitazone: Another member of the thiazolidinedione class, also used as an anti-diabetic agent that acts as a selective PPARγ agonist.[6][7][8][14][15]

  • GW1929: A non-thiazolidinedione, highly selective, and potent PPARγ agonist frequently used as a tool compound in preclinical research.[16][17][18][19]

By comparing the activity of this compound to these standards, we can ascertain its relative potency, efficacy, and potential as a PPARγ modulator.

Comparative Data Summary

The following table summarizes the key performance indicators for this compound and the benchmark compounds. Data should be generated using the standardized experimental protocols detailed in the subsequent sections.

CompoundTargetAssay TypeEC50 / IC50 (nM)Maximal Activation (% of Rosiglitazone)
This compound PPARγLuciferase Reporter AssayTo be determinedTo be determined
Rosiglitazone PPARγLuciferase Reporter Assay~30-50100%
Pioglitazone PPARγLuciferase Reporter Assay~100-500~90-100%
GW1929 PPARγLuciferase Reporter Assay~1-10~100%

Note: The EC50 values for the benchmark compounds are approximate and can vary depending on the specific cell line and assay conditions. The purpose of this guide is to provide a framework for generating internally consistent, comparative data.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Protocol 1: PPARγ Activation Assessed by Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the activation of PPARγ by a test compound. It relies on a genetically engineered cell line that expresses a luciferase reporter gene under the control of a PPARγ-responsive promoter. Activation of PPARγ leads to the transcription of the luciferase gene, and the resulting light emission is proportional to the receptor's activity.

Rationale: The luciferase reporter assay is a highly sensitive and quantitative method for measuring receptor activation in a cellular context. It provides a direct readout of the transcriptional activity of PPARγ in response to a ligand.

PPARg_Luciferase_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cluster_analysis Data Analysis seed_cells Seed reporter cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add compounds to cells incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of test & benchmark compounds prepare_compounds->add_compounds incubate_18_24h Incubate for 18-24h add_compounds->incubate_18_24h lyse_cells Lyse cells and add luciferase substrate incubate_18_24h->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence plot_data Plot dose-response curves read_luminescence->plot_data calculate_ec50 Calculate EC50 values plot_data->calculate_ec50

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

  • Cell Culture and Seeding:

    • Culture a suitable reporter cell line (e.g., HEK293T or HepG2) stably transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

    • Seed the cells into white, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Rosiglitazone, Pioglitazone, and GW1929 in DMSO.

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.1%) across all wells to avoid solvent-induced artifacts.

    • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO only) and a positive control (a known concentration of Rosiglitazone).

  • Incubation:

    • Incubate the treated plates at 37°C in a 5% CO2 incubator for 18-24 hours. This allows sufficient time for ligand-induced gene transcription and translation of the luciferase enzyme.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to each well and measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data to the vehicle control (set to 0% activation) and the maximal response of the positive control, Rosiglitazone (set to 100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Adipocyte Differentiation Assay

This cell-based assay provides a functional readout of PPARγ activation by measuring the differentiation of preadipocytes into mature adipocytes.[20][21][22][23] Activation of PPARγ is a key step in initiating the adipogenic program.[23] The extent of differentiation can be quantified by staining for lipid droplet accumulation.

Rationale: This assay assesses the ability of a compound to induce a physiologically relevant downstream effect of PPARγ activation. It provides valuable information on the compound's functional efficacy in a biological context.

Adipocyte_Differentiation_Assay cluster_culture Cell Culture cluster_differentiation Differentiation Induction cluster_staining Quantification seed_preadipocytes Seed 3T3-L1 preadipocytes grow_to_confluence Grow to confluence seed_preadipocytes->grow_to_confluence add_induction_medium Add induction medium with compounds (Day 0) grow_to_confluence->add_induction_medium change_to_maintenance_medium Change to maintenance medium with compounds (Day 2) add_induction_medium->change_to_maintenance_medium replenish_medium Replenish medium every 2-3 days (until Day 8-10) change_to_maintenance_medium->replenish_medium fix_cells Fix cells replenish_medium->fix_cells stain_lipids Stain with Oil Red O fix_cells->stain_lipids extract_dye Extract dye stain_lipids->extract_dye read_absorbance Measure absorbance extract_dye->read_absorbance

Caption: Workflow for the 3T3-L1 Adipocyte Differentiation Assay.

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells in 24- or 48-well plates and grow them to confluence. It is critical to allow the cells to become fully confluent before inducing differentiation.

  • Induction of Differentiation (Day 0):

    • Two days post-confluence, replace the medium with a differentiation-inducing medium. This typically consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.

    • Add the test compound (this compound) and benchmark compounds at various concentrations to the induction medium.

  • Maintenance of Differentiation (Day 2 onwards):

    • After 48 hours, replace the induction medium with a maintenance medium (DMEM with 10% FBS and 1.7 µM insulin) containing the respective compounds.

    • Replenish the maintenance medium every 2-3 days for a total of 8-10 days.

  • Quantification of Lipid Accumulation (Day 8-10):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the accumulated lipid droplets with Oil Red O solution for 10-20 minutes.

    • Wash the cells extensively with water to remove unbound dye.

    • Visually inspect the cells under a microscope to confirm differentiation.

    • To quantify the staining, extract the Oil Red O from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm.

Protocol 3: Anti-inflammatory Activity in Macrophages

PPARγ agonists are known to possess anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory cytokines in macrophages.[24][25][26][27] This assay evaluates the ability of this compound to suppress the inflammatory response in a macrophage cell line.

Rationale: This assay provides insight into the potential therapeutic applications of the compound beyond metabolic regulation. It assesses the compound's ability to modulate immune cell function, a known activity of PPARγ agonists.

Macrophage_Anti_inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment & Stimulation cluster_elisa Cytokine Measurement seed_macrophages Seed RAW 264.7 macrophages incubate_24h Incubate for 24h seed_macrophages->incubate_24h pretreat_compounds Pre-treat with compounds (1-2h) incubate_24h->pretreat_compounds stimulate_lps Stimulate with LPS pretreat_compounds->stimulate_lps incubate_18_24h Incubate for 18-24h stimulate_lps->incubate_18_24h collect_supernatant Collect cell supernatant incubate_18_24h->collect_supernatant perform_elisa Perform ELISA for TNF-α or IL-6 collect_supernatant->perform_elisa

Caption: Workflow for the Macrophage Anti-inflammatory Assay.

  • Cell Culture:

    • Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS.

    • Seed the cells in 96-well plates and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound and the benchmark compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a non-stimulated control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of this compound against well-established PPARγ agonists. By following the detailed protocols for luciferase reporter assays, adipocyte differentiation, and anti-inflammatory activity, researchers can generate high-quality, comparative data to elucidate the compound's biological activity and therapeutic potential. The inclusion of causality behind experimental choices and detailed methodologies is intended to ensure scientific integrity and reproducibility.

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A Researcher's Guide to Ensuring Reproducibility in Experiments with Novel Propanoic Acid Derivatives: A Case Study on 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reproducibility of experiments involving novel chemical entities, with a specific focus on the structural class represented by 3-(4-Methanesulfonylphenoxy)propanoic acid. While public domain data on this specific molecule is limited, the principles of rigorous experimental design, validation, and execution are universal. By drawing parallels from structurally related sulfonyl- and phenoxy-propanoic acid derivatives, this guide offers actionable protocols and insights to enhance the reliability and validity of your research findings.

Introduction: The Reproducibility Imperative

In drug discovery and chemical biology, the reproducibility of experimental results is the cornerstone of scientific progress. A novel compound's therapeutic potential can only be accurately assessed if its synthesis, characterization, and biological effects can be consistently and reliably replicated. Factors ranging from the purity of the starting material to the subtle nuances of an assay protocol can introduce significant variability, leading to conflicting results and impeding research momentum.

This guide will deconstruct the experimental lifecycle for compounds like this compound, highlighting critical control points that are essential for ensuring that your data is robust and reproducible. We will delve into the causality behind experimental choices, providing not just steps to follow, but the scientific reasoning that underpins them.

Part 1: Synthesis and Characterization — The Foundation of Reproducibility

The journey to reproducible biological data begins with the molecule itself. The synthesis and purification of a compound are the most significant sources of potential variability. Different synthetic routes can yield unique impurity profiles, and even minor contaminants can possess biological activity that confounds downstream results.

For instance, the synthesis of related sulfonyl propanoic acids often involves the oxidation of a thioether precursor or an addition reaction.[1][2] Each approach carries its own set of potential side reactions and requisite purification strategies.

Key Sources of Synthetic Variability:
  • Reagent Quality: Purity of starting materials and solvents.

  • Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time.

  • Work-up and Purification: Differences in extraction, crystallization, or chromatography techniques.

To mitigate these variables, a rigorous and well-documented synthesis and characterization protocol is not just recommended; it is mandatory.

Diagram: Workflow for Ensuring Starting Material Consistency

G cluster_synthesis Synthesis Phase cluster_qc Quality Control Phase Syn Select & Document Synthetic Route RunRxn Execute Synthesis (Control Temp, Time, pH) Syn->RunRxn Purify Purification (Crystallization / Chromatography) RunRxn->Purify Identity Confirm Identity (NMR, MS) Purify->Identity Submit Sample Purity Assess Purity >95% (HPLC, LC-MS) Identity->Purity Stability Evaluate Stability (Solubility, Degradation) Purity->Stability Release Release for Biological Assays Stability->Release

Caption: A standardized workflow for synthesis and quality control is the first step in ensuring experiment-to-experiment reproducibility.

Protocol 1: Synthesis and Quality Control of a Model Sulfonyl Propanoic Acid

This protocol outlines a generalized, best-practice approach for synthesizing and validating a compound analogous to this compound, based on established methods for similar structures.[1]

Objective: To produce a well-characterized, high-purity batch of the target compound for use in biological assays.

Methodology:

  • Synthesis (Oxidation Route Example):

    • Dissolve the corresponding thioether precursor, 3-(4-methylthiophenoxy)propanoic acid, in a suitable solvent system (e.g., ethyl acetate/water).

    • Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

    • Slowly add an oxidizing agent, such as potassium hydrogen persulfate (e.g., 3 equivalents), in portions. Causality: Portion-wise addition prevents temperature spikes that can lead to side products.

    • Allow the reaction to stir at room temperature for a defined period (e.g., 12 hours), monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solid byproducts.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via recrystallization or column chromatography until a purity of ≥98% is achieved.

  • Characterization and Quality Control (Self-Validation):

    • Identity Confirmation:

      • ¹H NMR: Acquire a proton NMR spectrum to confirm the chemical structure. The spectrum should match the expected shifts and integrations, like the characteristic singlet for the methylsulfonyl group (~3.00 ppm in DMSO-d6).[1]

      • LC-MS: Confirm the mass of the parent ion.

    • Purity Assessment:

      • HPLC: Use a standardized High-Performance Liquid Chromatography method to determine purity. The primary peak should represent ≥98% of the total integrated area.

    • Documentation: Record the batch number, synthesis date, all analytical data, and the determined purity. This documentation is crucial for tracing any future anomalous results back to the specific chemical batch.

Parameter Method Acceptance Criterion Rationale for Reproducibility
Identity ¹H NMR, LC-MSData consistent with proposed structureEnsures the correct molecule is being tested.
Purity HPLC≥98%Minimizes confounding effects from biologically active impurities.
Solubility Visual InspectionClear solution at test concentrationPrevents compound precipitation in assays, which invalidates results.
Stability HPLC over time<2% degradation over 24h in assay bufferEnsures the concentration of the active compound remains constant throughout the experiment.

Table 1: Critical Quality Control (QC) parameters for compound batches to ensure reproducibility.

Part 2: Designing Robust and Reproducible Biological Assays

With a well-characterized compound in hand, the focus shifts to the biological experiment. The diverse applications of propanoic acid derivatives, from anticancer to antimicrobial agents, mean they are tested in a wide array of assay formats.[3][4] Regardless of the specific endpoint, the principles of robust assay design remain the same.

Diagram: Decision Framework for Assay Design

G Start Define Biological Question Model Select Appropriate Model (e.g., Cell Line, 3D Spheroid) Start->Model Controls Define Controls (Positive, Negative, Vehicle) Model->Controls Dose Determine Dose Range (e.g., 8-point, 3-fold dilution) Controls->Dose Replicates Set Replicates (Technical n≥3, Biological n≥2) Dose->Replicates Endpoint Select Endpoint Measurement (e.g., Viability, Gene Expression) Replicates->Endpoint Execute Execute Assay Endpoint->Execute Validate Validate with Controls Execute->Validate Analyze Analyze & Report Data Validate->Analyze Passed Fail Troubleshoot Assay Validate->Fail Failed

Caption: A logical framework for designing biological assays that incorporate essential controls for self-validation.

Protocol 2: Reproducible Cell Viability Assay (Generic)

This protocol provides a template for assessing the cytotoxic or anti-proliferative effects of a test compound, a common assay for this class of molecules.[3][5]

Objective: To reliably determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound on a specific cell line.

Methodology:

  • Cell Culture Standardization:

    • Use cells from a consistent source (e.g., ATCC) and within a narrow passage number range (e.g., passages 5-15). Causality: High-passage cells can undergo genetic drift, altering their response to stimuli.

    • Maintain cells in a consistent culture medium and environment (37°C, 5% CO₂).

  • Compound Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the validated compound batch in a suitable solvent (e.g., DMSO).

    • Create a dose-response plate by performing serial dilutions. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤0.5% DMSO).

  • Assay Execution:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat cells with the compound serial dilutions. Include the following self-validating controls :

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound. This defines 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or cisplatin). This confirms the assay system is responsive.[3]

      • No-Cell Control: Wells with media but no cells. This defines the background signal.

    • Incubate for a defined period (e.g., 72 hours).

  • Data Acquisition and Analysis:

    • Measure cell viability using a validated method (e.g., CellTiter-Glo®, MTS).

    • Normalize the data: Subtract the average background signal, then express results as a percentage of the vehicle control.

    • Fit the normalized data to a four-parameter logistic curve to determine the IC₅₀ value.

    • Perform the entire experiment on at least two independent occasions (biological replicates) to ensure the results are not a one-time anomaly.

Alternative Method Pros Cons Impact on Reproducibility
2D Monolayer Culture High-throughput, low cost, standardized.Lacks physiological relevance of tissue architecture.High reproducibility within a given lab if cell passage and density are controlled.
3D Spheroid Culture More physiologically relevant (cell-cell interactions, nutrient gradients).[3]Lower throughput, higher variability in spheroid size, imaging challenges.Can be less reproducible between labs without strict protocols for spheroid generation and analysis.

Table 2: Comparison of cell culture models and their impact on experimental reproducibility.

Conclusion

The reproducibility of experiments involving novel compounds like this compound is not a matter of chance, but a direct result of meticulous planning and execution. By implementing rigorous quality control for chemical synthesis, designing self-validating biological assays with appropriate controls, and maintaining transparent documentation, researchers can build a foundation of trust in their data. This guide provides a framework and specific protocols that, if adopted, will significantly enhance the reliability and impact of your scientific discoveries.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-(4-Methanesulfonylphenoxy)propanoic acid, a compound featuring both carboxylic acid and sulfone functional groups. The principles outlined here are grounded in regulatory compliance and best practices, ensuring the protection of personnel and the environment.

The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal, the most crucial step is to obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS is the authoritative source of information, tailored specifically to the chemical .

While a specific, publicly available SDS for this exact compound is not readily found, an analysis of structurally similar compounds, such as 3-(4-Methylsulfonylphenyl)propionic acid, reveals key hazards we must anticipate.[1] Typically, compounds of this class are classified as:

  • Skin Irritants[1]

  • Serious Eye Irritants[1]

  • Specific Target Organ Toxicants (Respiratory Irritation)[1]

Key Sections of the SDS for Disposal Procedures:

  • Section 2: Hazard(s) Identification: Provides a summary of the risks and the required GHS pictograms.

  • Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE).

  • Section 13: Disposal Considerations: This section is paramount. It will provide specific guidance on proper disposal methods and any relevant federal, state, and local regulations.[2]

Hazard Profile & Immediate Safety Protocols

Based on the functional groups present—a carboxylic acid and a methanesulfonyl group—we can infer a hazard profile that necessitates careful handling. Carboxylic acids can be corrosive, while sulfone groups are generally stable but contribute to the overall chemical properties.

Immediate Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, before handling the compound.[3]

  • Ventilation: All manipulations and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]

  • Spill Management: Have a spill kit readily available. For a solid, this would involve gently covering the spill with an inert absorbent material, carefully sweeping it into a designated waste container, and cleaning the area.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.[5]

  • Designate a Waste Stream: This compound should be collected as a solid or non-halogenated organic waste, depending on its form. Do not mix it with incompatible waste streams like strong bases, oxidizers, or reactive metals.[6][7]

  • Collect All Contaminated Materials: All items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and contaminated labware, must be collected in the same designated hazardous waste container.[3]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by federal and state regulations.[8]

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is a suitable choice for this type of acidic organic compound.[7] The container must be in good condition, free from cracks or residue on the outside.[8]

  • Labeling: The container must be clearly and accurately labeled. The Environmental Protection Agency (EPA) requires that each label contains the words "Hazardous Waste," the full chemical name—"this compound"—and a clear indication of the associated hazards (e.g., "Irritant").[9][10]

Step 3: Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.[6][9]

  • Location: The SAA should be located at or near the point of generation and under the direct supervision of laboratory personnel.[4]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[6][8] Do not overfill the container; a maximum of 90% capacity is a common rule of thumb to allow for expansion.[4]

  • Segregation in Storage: Store the waste container away from incompatible materials. Specifically, keep acidic waste separate from bases to prevent violent neutralization reactions.[6]

Step 4: Final Disposal

Final disposal must be handled by licensed professionals in accordance with all regulations.

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. They are the ultimate authority on disposal procedures for your specific location.

  • Waste Manifest: Ensure that all paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility, a process mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[9][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposition cluster_key Key Prohibitions sds Obtain & Review SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Work in Chemical Fume Hood ppe->hood identify Identify Waste as Hazardous (Solid Organic Acid) hood->identify segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) identify->segregate collect Collect Waste & Contaminated Items segregate->collect container Use Compatible Container (HDPE) collect->container labeling Label: 'Hazardous Waste' + Chemical Name container->labeling saa Store in Designated SAA labeling->saa cap Keep Container Tightly Capped saa->cap inspect Inspect Container Regularly cap->inspect ehs Contact Institutional EHS for Pickup inspect->ehs manifest Complete Hazardous Waste Manifest ehs->manifest licensed Transfer to Licensed Disposal Facility manifest->licensed no_drain NO Drain Disposal no_mix NO Mixing with Incompatible Waste

Caption: Disposal workflow for this compound.

Summary of Regulatory Compliance

Proper disposal is not just a best practice; it is a legal requirement. Key regulations governing this process include:

Regulation/ActAgencyCore Requirement
Resource Conservation and Recovery Act (RCRA) EPAGoverns the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[11]
Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) OSHAMandates a Chemical Hygiene Plan (CHP), worker training, and safe handling procedures for all laboratory chemicals.[12]
Hazard Communication Standard (29 CFR 1910.1200) OSHARequires chemical manufacturers to provide SDSs and employers to make them available to workers.[12]

By adhering to this structured, safety-first protocol, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Methanesulfonylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Methanesulfonylphenoxy)propanoic acid. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation, grounded in authoritative standards.

Hazard Assessment and Risk Mitigation: The "Why" Behind the PPE

This compound is a solid, likely a crystalline powder at room temperature. The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. The molecule's functional groups—a carboxylic acid and a methanesulfonyl group—inform our safety strategy. Carboxylic acids can be corrosive or irritant to skin and mucous membranes, while fine organic dusts present a respiratory hazard.

Our multi-layered PPE strategy is therefore designed to create a comprehensive barrier against these potential exposures, in compliance with the Occupational Safety and Health Administration (OSHA) general requirements for personal protective equipment (PPE) outlined in 29 CFR 1910.132.[1][2][3][4]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. Employers are required to conduct a hazard assessment to determine the appropriate PPE for the workplace.[1][3][4]

Task Hazard Level Required PPE OSHA Standard
Weighing and Aliquoting (Solid) High (Dust Inhalation Risk)Double Nitrile Gloves, Lab Coat, ANSI Z87.1-compliant Safety Goggles with Side Shields, NIOSH-approved N95 Respirator29 CFR 1910.133[5][6][7][8][9], 1910.138[10][11][12][13][14], 1910.134[15][16][17][18][19]
Solution Preparation (Dissolving) Medium (Splash Hazard)Nitrile Gloves, Lab Coat, ANSI Z87.1-compliant Safety Goggles with Side Shields. Face shield if splashing is likely.29 CFR 1910.133[5][6][7][8][9], 1910.138[10][11][12][13][14]
Conducting Reactions/Work-up Medium to High (Splash/Aerosol)Nitrile or Neoprene Gloves, Lab Coat, ANSI Z87.1-compliant Safety Goggles and a Face Shield. Work in a certified chemical fume hood.29 CFR 1910.133[5][6][7][8][9], 1910.138[10][11][12][13][14]

Employers must select appropriate hand protection based on an evaluation of the specific chemical hazards and tasks.[10][11][13][14] For handling this compound, nitrile gloves are a suitable choice for incidental contact and splash protection.[20][21][22][23] They offer good resistance to weak acids and a range of organic solvents.[21][22] For prolonged contact or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[20][22][24] Always inspect gloves for tears or punctures before use and remove them promptly and properly to avoid skin contact.

Given the high risk of serious eye irritation, robust eye protection is mandatory. The employer must ensure that employees use appropriate eye or face protection when exposed to hazards from liquid chemicals, acids, or chemical vapors.[5][6][7][8][9] ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required.[6][9] These must be worn at all times in the laboratory. When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9]

To prevent respiratory tract irritation from the powdered form of the compound, all weighing and handling of the solid must be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood. When engineering controls are not sufficient, respiratory protection is required.[15][16][19] A NIOSH-approved N95 particulate respirator is the minimum requirement for handling the solid outside of a containment hood.[25] For situations with a higher potential for aerosol generation, a half-mask or full-face respirator with organic vapor/acid gas cartridges may be necessary.[26][27][28][29] A complete respiratory protection program must be implemented, fulfilling all requirements of 29 CFR 1910.134, including fit testing and training.[15][16][17][18][19]

Operational Plan: Step-by-Step Safe Handling Workflow

A self-validating protocol minimizes risk at each step. The following workflow integrates PPE usage with procedural best practices.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Chemical Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Hazard Review: Review SDS of analogue compound. Consult this guide. PPE_Don 2. Don PPE: Lab coat, safety goggles, appropriate gloves. Weigh 3. Weigh Solid: Don N95 respirator. Use anti-static weigh paper. Handle gently to minimize dust. PPE_Don->Weigh Enter Hood Dissolve 4. Prepare Solution: Slowly add solid to solvent. Keep container covered where possible. Reaction 5. Conduct Reaction: Use a face shield over goggles. Maintain containment in hood. Decon 6. Decontaminate: Wipe down work surfaces. Clean equipment. Reaction->Decon Procedure Complete Waste 7. Segregate Waste: Dispose of contaminated consumables in a labeled hazardous waste container. PPE_Doff 8. Doff PPE: Remove gloves first, then respirator, goggles, and lab coat. Wash 9. Hand Washing: Wash hands thoroughly with soap and water.

Caption: Safe handling workflow for this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste must be managed from "cradle to grave" in accordance with institutional policies and local, state, and federal regulations.

  • Waste Characterization : Based on its structure, this compound waste should be classified as hazardous chemical waste. It is a non-halogenated organic acid.

  • Waste Segregation and Collection :

    • Solid Waste : Unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, gloves, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[30] The label must read "Hazardous Waste" and list all chemical constituents.[31]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for non-halogenated organic waste. Do not mix with incompatible waste streams like strong bases or oxidizers.

  • Storage : All hazardous waste containers must be kept closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.[31]

  • Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[31][32]

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste: Contaminated gloves, wipes, excess solid chemical. Solid_Container Solid Hazardous Waste Container: - Labeled 'Hazardous Waste' - Contents listed - Kept sealed Solid_Waste->Solid_Container Liquid_Waste Liquid Waste: Reaction mixtures, contaminated solvents. Liquid_Container Liquid Hazardous Waste Container: - Labeled 'Hazardous Waste' - Contents listed - Kept sealed - Segregated (Non-halogenated organic) Liquid_Waste->Liquid_Container SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) SAA->EHS_Pickup Final_Disp Disposal by Licensed Hazardous Waste Contractor EHS_Pickup->Final_Disp

Caption: Chemical waste disposal workflow.

By adhering to these detailed procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. U.S. Department of Labor. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.138 -- Hand protection. Retrieved from [Link]

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  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. Retrieved from [Link]

  • Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock. Retrieved from [Link]

  • Peke Safety. (n.d.). Multitask NIOSH P100 & Organic Vapor Respirator Kit. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

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